Dihydroobovatin
Description
Properties
IUPAC Name |
(2S)-5-hydroxy-8,8-dimethyl-2-phenyl-2,3,9,10-tetrahydropyrano[2,3-h]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-20(2)9-8-13-17(24-20)11-15(22)18-14(21)10-16(23-19(13)18)12-6-4-3-5-7-12/h3-7,11,16,22H,8-10H2,1-2H3/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNSYTYYFQFDCV-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=C(C3=C2OC(CC3=O)C4=CC=CC=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC2=C(O1)C=C(C3=C2O[C@@H](CC3=O)C4=CC=CC=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Dihydroobovatin: A Technical Guide to Natural Sources and Isolation Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroobovatin is a naturally occurring flavonoid that has garnered interest within the scientific community for its potential therapeutic properties. As a member of the flavonoid class of secondary metabolites, it is biosynthesized by plants and is believed to contribute to their defense mechanisms. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its potential biological activities through the lens of relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound has been primarily identified in plant species belonging to the genus Tephrosia, a member of the Fabaceae family. While the full extent of its distribution in the plant kingdom is still under investigation, the following species are its most well-documented natural sources.
Primary Genus: Tephrosia
The genus Tephrosia comprises a diverse group of flowering plants, many of which have a history of use in traditional medicine. Phytochemical studies of this genus have revealed a rich array of flavonoids, including this compound and its structural analog, obovatin.
Documented Species:
-
Tephrosia toxicaria : This species is a significant source of various flavonoids, and the presence of this compound has been confirmed through phytochemical analysis.
-
Tephrosia purpurea : Widely distributed and medicinally important, T. purpurea has been shown to contain a complex mixture of flavonoids. While specific quantitative data for this compound in this species is not extensively reported, analysis of total flavonoid content suggests it is a promising source.
Further research is required to explore other species within the Tephrosia genus and other related genera to identify additional natural sources of this compound.
Isolation and Purification Methodologies
The isolation of this compound from its natural sources typically involves a multi-step process combining solvent extraction and chromatographic techniques. The following protocol is a representative methodology synthesized from common practices in flavonoid isolation from Tephrosia species.
Experimental Protocol: Isolation of this compound from Tephrosia sp.
1. Plant Material Collection and Preparation:
- Collect fresh, healthy aerial parts (leaves and stems) of the selected Tephrosia species.
- Air-dry the plant material in the shade at room temperature for 7-10 days until brittle.
- Grind the dried plant material into a coarse powder using a mechanical grinder.
2. Extraction:
- Macerate the powdered plant material (e.g., 500 g) with a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol (1:1 v/v), at room temperature for 48-72 hours with occasional stirring.
- Filter the extract through Whatman No. 1 filter paper.
- Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.
3. Solvent Partitioning (Optional but Recommended):
- Suspend the crude extract in a mixture of methanol and water (9:1 v/v).
- Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
- Monitor the fractions for the presence of flavonoids using thin-layer chromatography (TLC). This compound is expected to be concentrated in the ethyl acetate fraction.
- Evaporate the solvent from the enriched fraction to dryness.
4. Column Chromatography:
- Subject the flavonoid-rich fraction to column chromatography over silica gel (60-120 mesh).
- Pack the column with silica gel in a non-polar solvent (e.g., n-hexane).
- Load the sample onto the top of the column.
- Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., n-hexane:ethyl acetate gradients from 100:0 to 0:100).
- Collect fractions of a fixed volume (e.g., 20 mL).
- Monitor the collected fractions by TLC, visualizing the spots under UV light (254 nm and 365 nm) and/or by spraying with a suitable chromogenic agent (e.g., 1% vanillin-sulfuric acid reagent followed by heating).
- Pool the fractions containing the compound of interest based on their TLC profiles.
5. Purification by Preparative TLC or HPLC:
- For final purification, subject the pooled fractions to preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC).
- pTLC: Use silica gel plates and a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v). Scrape the band corresponding to this compound and elute the compound with methanol.
- HPLC: Utilize a reversed-phase C18 column with a mobile phase gradient of water and methanol or acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape.
6. Crystallization:
- Dissolve the purified this compound in a minimal amount of a suitable hot solvent (e.g., methanol) and allow it to cool slowly to obtain crystals.
- Filter and dry the crystals to yield pure this compound.
Workflow for this compound Isolation
Biological Activities of Dihydroobovatin: A Review of Current Research
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The current body of scientific literature on the biological activities of [4″,5″] dihydro-obovatin is limited. Research has primarily focused on its anti-inflammatory and antinociceptive properties. To date, there is no available data on its anticancer, antiproliferative, or apoptosis-inducing activities, nor have associated signaling pathways in these areas been elucidated. Consequently, this guide summarizes the existing research and provides detailed protocols from the available studies.
Overview of Biological Activities
[4″,5″] Dihydro-obovatin is a semi-synthetic derivative of obovatin, a flavonoid isolated from Tephrosia Toxicaria. The principal biological activities reported for this compound are its anti-inflammatory and antinociceptive (pain-reducing) effects, which have been investigated in an animal model of temporomandibular joint (TMJ) inflammation.
Anti-inflammatory and Antinociceptive Effects
In a key study, [4″,5″] dihydro-obovatin was shown to reduce inflammatory hypernociception in a rat model where inflammation was induced by zymosan injection in the TMJ. The compound was administered at doses of 0.1 and 1.0 mg/kg and was found to significantly increase the nociceptive threshold, indicating an analgesic effect. Furthermore, it reduced the total cell count in the synovial fluid, confirming its anti-inflammatory activity.[1]
Toxicity Profile
The same study also performed acute and subchronic toxicity assays.
-
Acute Toxicity: Doses of 1, 10, and 100 mg/kg (administered intraperitoneally or orally) did not result in any mortality or observable behavioral changes in mice.[2]
-
Subchronic Toxicity: A 14-day treatment with 0.01 mg/kg of [4″,5″] dihydro-obovatin did not lead to alterations in organ weight or biochemical markers.[3]
-
Motor Function: The compound did not impair motor function in a rota-rod test, suggesting a lack of central nervous system side effects at the tested doses.[1]
Quantitative Data
The available quantitative data is limited to in vivo studies of anti-inflammatory and antinociceptive effects. No in vitro data, such as IC50 values against cell lines, is currently published.
Table 1: In Vivo Anti-inflammatory and Antinociceptive Effects of [4″,5″] Dihydro-obovatin
| Parameter | Model | Treatment | Outcome | Reference |
| Nociceptive Threshold | Zymosan-induced TMJ inflammatory hypernociception in rats | 0.1 and 1.0 mg/kg, pre-treatment | Increased nociceptive threshold compared to the zymosan control group | [1] |
| Inflammatory Cell Count | Zymosan-induced TMJ inflammatory hypernociception in rats | 0.1 and 1.0 mg/kg, pre-treatment | Reduced total cell count in the synovial lavage compared to the control | [1] |
Signaling Pathways and Experimental Workflows
Currently, there is no published research detailing the specific signaling pathways modulated by [4″,5″] dihydro-obovatin. The workflows from the primary study are described below.
Experimental Workflow for In Vivo Studies
The general workflow for evaluating the anti-inflammatory and antinociceptive effects of [4″,5″] dihydro-obovatin in the rat model is depicted below.
Caption: Workflow for zymosan-induced TMJ inflammation model.
Experimental Protocols
The detailed experimental protocols for the key experiments cited are provided below. These are based on the methodology described in the primary study on [4″,5″] dihydro-obovatin.
Zymosan-Induced Temporomandibular Joint (TMJ) Inflammatory Hypernociception in Rats
-
Animals: Male Wistar rats (160–220 g) are used.
-
Acclimatization: Animals are housed in a temperature-controlled room (23 ± 2 °C) with a 12-hour light/dark cycle and given access to food and water ad libitum.
-
Pre-treatment: One hour before the zymosan injection, rats are pre-treated with [4″,5″] dihydro-obovatin (0.1 and 1.0 mg/kg) or a vehicle control.
-
Induction of Inflammation: Zymosan (2 mg) is suspended in 40 µL of saline and injected into the intra-articular space of the TMJ.
-
Nociceptive Threshold Measurement: At the 4th hour after the zymosan injection, the nociceptive threshold is measured using the Von Frey test. This test involves applying calibrated monofilaments to the TMJ region to determine the pressure at which the animal withdraws its head.
-
Synovial Lavage and Cell Counting: Six hours after the zymosan injection, animals are euthanized, and the TMJ is washed with saline to collect the synovial lavage. The total number of leukocytes in the lavage fluid is counted using a Neubauer chamber to quantify inflammation.[1]
Acute and Subchronic Toxicity Assays
-
Animals: Swiss mice (25–30 g) are used for toxicity studies.
-
Acute Toxicity: [4″,5″] dihydro-obovatin is administered at single doses of 1, 10, and 100 mg/kg, either orally or intraperitoneally. The animals are observed for any signs of toxicity or mortality over a specified period.[2]
-
Subchronic Toxicity: Mice are treated daily with [4″,5″] dihydro-obovatin (0.01 mg/kg) or a saline solution for 14 consecutive days. Body weight is monitored daily. At the end of the treatment period, animals are euthanized, and organs are collected for weight measurement and histopathological evaluation. Blood samples are also collected for biochemical analysis.[1][2]
Rota-rod Test for Motor Coordination
-
Apparatus: A standard rota-rod apparatus is used.
-
Procedure: Mice are placed on the rotating rod of the apparatus. The test measures the latency time to fall off the rod and the number of falls over a set period. This assay is used to assess whether the test compound causes any impairment of motor coordination.[1]
Conclusion and Future Directions
The current scientific literature indicates that [4″,5″] dihydro-obovatin is a promising anti-inflammatory and antinociceptive agent with a favorable preliminary toxicity profile. However, its biological activities in other therapeutic areas, particularly oncology, remain completely unexplored.
Future research should focus on:
-
In Vitro Screening: Evaluating the cytotoxic and antiproliferative effects of [4″,5″] dihydro-obovatin against a panel of human cancer cell lines to determine any potential anticancer activity and to calculate IC50 values.
-
Mechanism of Action Studies: If anticancer activity is observed, further studies should investigate the underlying mechanisms, including its effects on cell cycle progression, apoptosis induction (e.g., caspase activation, Bcl-2 family protein modulation), and key cancer-related signaling pathways (e.g., MAPK, PI3K/Akt).
-
Elucidation of Anti-inflammatory Mechanism: Investigating the molecular targets and signaling pathways responsible for its anti-inflammatory effects, such as the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX, LOX).
A broader understanding of the biological activities of [4″,5″] dihydro-obovatin will be essential to determine its full therapeutic potential.
References
Technical Guide: Antimicrobial Spectrum of Dihydroobovatin and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide provides a detailed overview of the antimicrobial spectrum of flavonoids isolated from Tephrosia toxicaria. To date, specific quantitative antimicrobial data for Dihydroobovatin is not available in peer-reviewed literature. Therefore, this document presents the antimicrobial data for Obovatin , a closely related structural analog, to provide valuable insights into the potential antimicrobial properties of this compound. All data presented herein for "Obovatin" has been extracted from the study "Chemical Compounds and Antibacterial Activity of Tephrosia Toxicaria Pers.".
Introduction
This compound is a flavonoid, a class of natural products known for a wide range of biological activities. While the primary research on this compound has focused on its anti-inflammatory properties, its structural similarity to other bioactive flavonoids, such as Obovatin, suggests a potential role as an antimicrobial agent. This guide summarizes the known antibacterial activity of Obovatin, providing a basis for further research into this compound's antimicrobial spectrum.
Antibacterial Spectrum of Obovatin
The antibacterial activity of Obovatin has been evaluated against a panel of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium, was determined to quantify its efficacy.
Table 1: Minimum Inhibitory Concentration (MIC) of Obovatin against Bacterial Strains
| Bacterial Strain | Type | MIC (µg/mL) |
| Klebsiella pneumoniae ATCC 10031 | Gram-negative | >512 |
| Pseudomonas aeruginosa ATCC 15442 | Gram-negative | >512 |
| Streptococcus mutans ATCC 0046 | Gram-positive | 512 |
| Staphylococcus aureus ATCC 6538 | Gram-positive | >512 |
| Escherichia coli Ec 27 | Gram-negative | >512 |
| Staphylococcus aureus Sa 358 | Gram-positive | 512 |
Data sourced from Campos Arriaga et al., 2017.[1]
Experimental Protocols
The following section details the methodology used to determine the Minimum Inhibitory Concentration (MIC) of Obovatin.
Bacterial Strains and Culture Conditions
The bacterial strains tested included Klebsiella pneumoniae ATCC 10031, Pseudomonas aeruginosa ATCC 15442, Streptococcus mutans ATCC 0046, Staphylococcus aureus ATCC 6538, Escherichia coli Ec 27, and Staphylococcus aureus Sa 358.[1] The bacteria were activated in Brain Heart Infusion (BHI) medium for 24 hours at 35°C prior to testing.[1]
Minimum Inhibitory Concentration (MIC) Assay
The MIC was determined using the microdilution method.[1]
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Protocol Steps:
-
Preparation of Bacterial Inoculum: Bacterial strains were grown in Brain Heart Infusion (BHI) broth. The final inoculum concentration was adjusted to 10^5 Colony Forming Units per milliliter (CFU/mL).[1]
-
Preparation of Test Compound: Obovatin was serially diluted to achieve concentrations ranging from 8 to 512 µg/mL in the wells of a 96-well microtiter plate.[1]
-
Inoculation and Incubation: Each well containing the diluted Obovatin was inoculated with 100 µL of the prepared bacterial suspension. The plates were then incubated for 24 hours at 37°C.[1]
-
Determination of MIC: The MIC was recorded as the lowest concentration of Obovatin that completely inhibited the visible growth of the bacteria.[1]
Potential Mechanism of Action (Hypothesized)
While the precise mechanism of action for Obovatin and this compound has not been elucidated, flavonoids are known to exert their antimicrobial effects through various pathways. The logical relationship for a proposed mechanism is outlined below.
Caption: Hypothesized antimicrobial mechanisms of action for flavonoids like this compound.
Conclusion and Future Directions
The available data on Obovatin suggests that flavonoids from Tephrosia toxicaria possess antibacterial activity, particularly against Gram-positive bacteria. However, the efficacy of Obovatin at the tested concentrations is moderate.
Future research should focus on:
-
Direct evaluation of this compound: It is imperative to perform antimicrobial screening of this compound against a broad panel of bacterial and fungal pathogens to determine its specific MIC values.
-
Mechanism of action studies: Elucidating the precise molecular targets of this compound will be crucial for its development as a potential therapeutic agent.
-
Synergy studies: Investigating the synergistic effects of this compound with existing antibiotics could reveal its potential as an adjuvant therapy to combat drug-resistant infections.
This technical guide serves as a foundational resource for researchers interested in the antimicrobial potential of this compound. The provided data on its close analog, Obovatin, and the detailed experimental protocols offer a strong starting point for further investigation into this promising class of natural products.
References
In-depth Technical Guide: Preliminary Cytotoxicity Screening of Dihydroobovatin
Notice: Following a comprehensive search of available scientific literature, no specific studies detailing the preliminary cytotoxicity screening of a compound named "Dihydroobovatin" were found. As a result, the requested in-depth technical guide, including quantitative data, detailed experimental protocols, and signaling pathway visualizations for this specific compound, cannot be generated at this time.
To fulfill the user's request for a technical guide on the preliminary cytotoxicity screening of a novel compound, this document will instead provide a detailed, generalized framework. This framework will outline the typical methodologies, data presentation, and pathway analysis that would be employed in such a study, using hypothetical data for illustrative purposes. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to Cytotoxicity Screening
Cytotoxicity screening is a critical initial step in the drug discovery process to assess the potential of a compound to kill or damage cells.[1] This in vitro evaluation helps to identify compounds with potential therapeutic efficacy, particularly in fields like oncology, and to eliminate those with excessive toxicity to healthy cells early in development.[1] A key metric obtained from these screens is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit a biological process by 50%.[2][3]
Experimental Protocols
A typical preliminary cytotoxicity screening involves a series of well-defined experimental protocols to ensure the reliability and reproducibility of the results. The following sections detail the common methodologies used.
Cell Lines and Culture Conditions
The choice of cell lines is crucial and depends on the therapeutic area of interest. For anticancer drug screening, a panel of human cancer cell lines representing different tumor types is often used.
-
Cell Lines: A diverse panel of cancer cell lines would be selected (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer, and a non-cancerous cell line like HEK293 for assessing general cytotoxicity).
-
Culture Medium: Cells are typically cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Compound Preparation
The test compound, in this hypothetical case this compound, would be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Serial dilutions are then prepared in the cell culture medium to achieve the desired final concentrations for the assay.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[4][5] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.[4]
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (DMSO) and a positive control (a known cytotoxic drug) are also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[5]
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically between 550 and 600 nm).[5]
Data Analysis
The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[6]
Quantitative Data Presentation
The results of the cytotoxicity screening are typically summarized in a table for easy comparison of the compound's activity across different cell lines.
Table 1: Hypothetical IC50 Values for this compound
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | 15.2 |
| A549 | Lung Cancer | 48 | 25.8 |
| HCT116 | Colon Cancer | 48 | 10.5 |
| HEK293 | Non-cancerous | 48 | > 100 |
Visualization of Experimental Workflow and Signaling Pathways
Visual diagrams are essential for clearly communicating complex experimental processes and biological mechanisms.
Experimental Workflow
The following diagram illustrates the general workflow for a preliminary cytotoxicity screening experiment.
Apoptosis Signaling Pathway
If preliminary results suggest that this compound induces apoptosis, further investigation into the underlying signaling pathways would be warranted. Apoptosis, or programmed cell death, is primarily regulated by two interconnected pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[2][7]
The following diagram illustrates a simplified overview of the key events in these apoptotic pathways.
Conclusion and Future Directions
This guide provides a foundational framework for the preliminary cytotoxicity screening of a novel compound. Based on the hypothetical data for this compound, the compound shows selective cytotoxicity towards cancer cell lines over non-cancerous cells, warranting further investigation.
Future studies would involve:
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by the compound. This could involve techniques such as Western blotting to assess the levels of key apoptotic proteins (e.g., caspases, Bcl-2 family proteins), and flow cytometry for cell cycle analysis and apoptosis detection.[8]
-
In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity and toxicity in animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize its potency and selectivity.
By following a systematic approach as outlined in this guide, researchers can effectively evaluate the cytotoxic potential of novel compounds and identify promising candidates for further drug development.
References
- 1. Specific antioxidant compounds differentially modulate cytotoxic activity of doxorubicin and cisplatin: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promegaconnections.com [promegaconnections.com]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Dihydroorotate Dehydrogenase Inhibitors─Indoluidins─That Inhibit Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Dihydroobovatin Biosynthetic Pathway in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroobovatin, a prenylated dihydrochalcone with significant biological activities, is a natural product of interest for drug development. This technical guide provides a comprehensive overview of its biosynthetic pathway in plants, with a focus on the core enzymatic steps, experimental protocols for its study, and quantitative data where available. This compound is known to be produced by Merrillia caloxylon[1][2][3][4][5][6][7], a plant species belonging to the Rutaceae family. While the complete biosynthetic pathway has not been fully elucidated in this specific organism, a putative pathway can be constructed based on established knowledge of flavonoid and dihydrochalcone biosynthesis. This guide synthesizes the current understanding and provides a framework for future research aimed at characterizing and engineering the production of this promising bioactive compound.
Introduction
Dihydrochalcones are a subclass of flavonoids characterized by a saturated three-carbon bridge connecting the two aromatic rings.[8] Prenylation, the attachment of a prenyl group, often enhances the biological activity of flavonoids. This compound, a prenylated dihydrochalcone, has garnered attention for its potential pharmacological properties. Understanding its biosynthesis is crucial for developing biotechnological production platforms and for enabling synthetic biology approaches to generate novel derivatives with improved therapeutic potential.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to proceed through the phenylpropanoid and dihydrochalcone-specific pathways, followed by a prenylation step. The pathway initiates with the conversion of L-phenylalanine to p-coumaroyl-CoA, a central precursor for a vast array of plant secondary metabolites.[9][10]
A key branching point for dihydrochalcone biosynthesis is the reduction of the double bond in the C3 chain of p-coumaroyl-CoA to form p-dihydrocoumaroyl-CoA. This step is crucial for differentiating the dihydrochalcone pathway from the general flavonoid pathway which utilizes p-coumaroyl-CoA directly.[11]
The proposed biosynthetic pathway for this compound is as follows:
-
Phenylpropanoid Pathway: L-Phenylalanine is converted to p-coumaroyl-CoA through the sequential action of Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumaroyl-CoA Ligase (4CL).
-
Formation of p-Dihydrocoumaroyl-CoA: The double bond of p-coumaroyl-CoA is reduced to yield p-dihydrocoumaroyl-CoA. The specific enzyme catalyzing this step in the context of dihydrochalcone biosynthesis is not yet fully characterized in most plants.
-
Dihydrochalcone Synthesis: A Dihydrochalcone Synthase (DCHS) catalyzes the condensation of one molecule of p-dihydrocoumaroyl-CoA with three molecules of malonyl-CoA to form the dihydrochalcone scaffold.
-
Prenylation: A specific prenyltransferase (PT) catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the B-ring of the dihydrochalcone backbone to yield this compound.
Below is a Graphviz diagram illustrating the proposed biosynthetic pathway.
Key Enzymes and Quantitative Data
While specific enzymes for this compound biosynthesis in Merrillia caloxylon have not been characterized, we can infer their properties from homologous enzymes in other plant species.
Table 1: Key Enzymes in the Proposed this compound Biosynthetic Pathway
| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |
| Phenylalanine Ammonia-Lyase | PAL | Deamination of L-phenylalanine | L-Phenylalanine | Cinnamic acid |
| Cinnamate 4-Hydroxylase | C4H | Hydroxylation of cinnamic acid | Cinnamic acid | p-Coumaric acid |
| 4-Coumaroyl-CoA Ligase | 4CL | Ligation of CoA to p-coumaric acid | p-Coumaric acid, CoA, ATP | p-Coumaroyl-CoA |
| (putative) Reductase | - | Reduction of the C3 double bond | p-Coumaroyl-CoA | p-Dihydrocoumaroyl-CoA |
| Dihydrochalcone Synthase | DCHS | Condensation and cyclization | p-Dihydrocoumaroyl-CoA, Malonyl-CoA | Dihydrochalcone intermediate |
| Prenyltransferase | PT | Prenylation of the dihydrochalcone | Dihydrochalcone intermediate, DMAPP | This compound |
Quantitative Data:
Currently, there is a lack of published quantitative data, such as enzyme kinetic parameters (Km, kcat) and in planta metabolite concentrations, specifically for the this compound biosynthetic pathway in Merrillia caloxylon. The kinetic parameters of prenyltransferases from other plant species can vary significantly depending on the substrate. For instance, the apparent Km values for the prenyl acceptor umbelliferone in coumarin-specific prenyltransferases from Apiaceae species can range from approximately 2.7 µM to over 50 µM, while the Km for the prenyl donor DMAPP can range from around 5 µM to 100 µM.[12]
Experimental Protocols
This section provides detailed methodologies for key experiments required to elucidate and characterize the this compound biosynthetic pathway.
Extraction and Quantification of this compound from Merrillia caloxylon
This protocol describes the extraction and quantification of this compound from plant material using High-Performance Liquid Chromatography (HPLC).
Workflow for Extraction and Quantification:
Materials:
-
Plant material from Merrillia caloxylon (e.g., leaves, bark)
-
Liquid nitrogen
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
This compound standard (if available, otherwise requires isolation and characterization)
-
Mortar and pestle or grinder
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Rotary evaporator
-
HPLC system with a UV detector and/or a mass spectrometer
-
C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)
Procedure:
-
Sample Preparation: Freeze the plant material in liquid nitrogen and grind it into a fine powder using a mortar and pestle or a grinder.
-
Extraction: Macerate the powdered plant material in methanol (e.g., 1:10 w/v) at room temperature for 24 hours with occasional shaking.
-
Filtration and Concentration: Filter the extract through filter paper. Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
Sample for HPLC: Dissolve a known amount of the crude extract in the initial mobile phase for HPLC analysis. Filter the solution through a 0.22 µm syringe filter before injection.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile). A typical gradient could be: 0-5 min, 10% B; 5-30 min, 10-90% B; 30-35 min, 90% B; 35-40 min, 90-10% B; 40-45 min, 10% B.[1][2][13][14][15]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 280-320 nm for dihydrochalcones). For higher sensitivity and specificity, use a mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.
-
-
Quantification: Prepare a standard curve using a purified this compound standard of known concentrations. Calculate the concentration of this compound in the plant extract based on the peak area from the HPLC chromatogram and the standard curve.
In Vitro Enzyme Assay for Prenyltransferase Activity
This protocol describes a general method for assaying the activity of a membrane-bound prenyltransferase, which can be adapted for the enzyme responsible for this compound synthesis.[16]
Workflow for In Vitro Prenyltransferase Assay:
Materials:
-
Fresh, young plant tissue from Merrillia caloxylon
-
Extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 10 mM MgCl2, 1 mM DTT)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Dihydrochalcone substrate (the putative precursor to this compound)
-
[3H]-Dimethylallyl pyrophosphate ([3H]-DMAPP)
-
Ethyl acetate
-
TLC plates (silica gel)
-
Scintillation cocktail and counter
Procedure:
-
Microsome Isolation:
-
Homogenize fresh plant tissue in ice-cold extraction buffer.
-
Filter the homogenate through cheesecloth and centrifuge at low speed (e.g., 10,000 x g) for 15 minutes at 4°C to remove cell debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a minimal volume of assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Enzyme Assay:
-
In a microcentrifuge tube, combine the assay buffer, microsomal protein (e.g., 50-100 µg), the dihydrochalcone substrate (e.g., 50 µM), and MgCl2 (e.g., 5 mM).
-
Initiate the reaction by adding [3H]-DMAPP (e.g., 1 µCi, 50 µM).
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously.
-
-
Product Analysis:
-
Centrifuge to separate the phases and collect the upper ethyl acetate layer.
-
Spot the ethyl acetate extract onto a TLC plate and develop the plate using an appropriate solvent system (e.g., hexane:ethyl acetate).
-
Visualize the product spot (if a non-radioactive standard is available) under UV light.
-
Scrape the silica corresponding to the product spot into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Activity Calculation: Calculate the enzyme activity based on the amount of radioactivity incorporated into the product per unit of time and per milligram of protein.
Structure Elucidation
The structure of this compound, once isolated, can be confirmed using a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) will provide the accurate mass and elemental composition of the molecule. Tandem MS (MS/MS) will reveal characteristic fragmentation patterns of the dihydrochalcone and prenyl moieties, aiding in structural confirmation.[17][18][19][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Provides information on the number and chemical environment of protons in the molecule, including the characteristic signals for the aromatic protons, the saturated three-carbon bridge of the dihydrochalcone, and the protons of the prenyl group.[9][21][22]
-
13C NMR: Reveals the number of carbon atoms and their chemical shifts, which are indicative of the carbon skeleton.[9][21][22][23][24]
-
2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete and unambiguous assignment of the structure.
-
Conclusion
This technical guide outlines the proposed biosynthetic pathway of this compound in Merrillia caloxylon and provides a foundation for its experimental investigation. While significant gaps in our knowledge remain, particularly concerning the specific enzymes involved and their quantitative characteristics, the methodologies presented here offer a clear path forward for researchers. The elucidation of this pathway will not only advance our understanding of plant secondary metabolism but also pave the way for the sustainable production of this compound and its derivatives for potential pharmaceutical applications. Future work should focus on the isolation and characterization of the dihydrochalcone synthase and prenyltransferase from Merrillia caloxylon to confirm the proposed pathway and to enable metabolic engineering efforts.
References
- 1. Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin, Neohesperidin, Neohesperidin Dihydrochalcone and Hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. qjure.com [qjure.com]
- 4. Item - Enzymatic synthesis of a new and bioactive dihydrochalcone: 3,4-dihydroxy-2â²,6â²-dimethoxy dihydrochalcone - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 5. Merrillia caloxylon | Givaudan Citrus Variety Collection at UCR [citrusvariety.ucr.edu]
- 6. Merrillia caloxylon (Ridl.) Swingle | Plants of the World Online | Kew Science [powo.science.kew.org]
- 7. Merrillia caloxylon (Ridl.) Swingle | Plants of the World Online | Kew Science [powo.science.kew.org]
- 8. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. GraphViz Examples and Tutorial [graphs.grevian.org]
- 11. youtube.com [youtube.com]
- 12. academic.oup.com [academic.oup.com]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. scispace.com [scispace.com]
- 16. In vitro prenylation assay of Arabidopsis proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 19. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology [ejournal.upi.edu]
- 23. Human Metabolome Database: 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0040008) [hmdb.ca]
- 24. rsc.org [rsc.org]
A Technical Guide to the Discovery, Isolation, and Derivatization of Flavonoids from Tephrosia Species
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The quest for novel therapeutic agents has consistently led researchers to the vast chemical diversity of the natural world. Flavonoids, a class of polyphenolic secondary metabolites found in plants, are of significant interest due to their wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1] Dihydroobovatin, a semi-synthetic flavonoid derivative, has demonstrated notable antinociceptive and anti-inflammatory effects. It is derived from Obovatin, a flavonoid naturally occurring in the plant genus Tephrosia, particularly Tephrosia toxicaria. This technical guide provides an in-depth overview of the methodologies for the discovery and isolation of flavonoids from Tephrosia species, as well as synthetic and semi-synthetic strategies for the creation of novel derivatives, using this compound as a conceptual touchstone.
While specific research on the discovery of novel derivatives of this compound itself is not extensively documented, the principles and protocols outlined herein for the broader class of flavonoids from Tephrosia provide a robust framework for such endeavors. This guide is intended to equip researchers with the necessary knowledge to explore this promising area of natural product chemistry and drug discovery.
Isolation and Characterization of Flavonoids from Tephrosia Species
The genus Tephrosia is a rich source of flavonoids and rotenoids.[2] The isolation of these compounds is a critical first step in the discovery of novel derivatives.
General Experimental Workflow for Isolation
The isolation of flavonoids from plant material typically follows a multi-step process involving extraction and chromatographic separation.
Caption: General workflow for the isolation and characterization of flavonoids.
Detailed Experimental Protocol: Isolation of Flavonoids from Tephrosia toxicaria
The following protocol is a representative example for the isolation of flavonoids from the stems of Tephrosia toxicaria.[3][4]
-
Plant Material and Extraction:
-
Air-dried and powdered stems of Tephrosia toxicaria are subjected to extraction with a suitable organic solvent, such as ethyl acetate.
-
The extraction is typically performed at room temperature over an extended period, followed by filtration.
-
The resulting crude extract is concentrated under reduced pressure using a rotary evaporator.
-
-
Chromatographic Fractionation:
-
The concentrated extract is subjected to column chromatography over silica gel.
-
A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, acetone, or methanol).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Purification:
-
Fractions showing promising profiles on TLC are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC).
-
Reversed-phase columns (e.g., C18) are commonly used with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile.
-
-
Structural Elucidation:
-
The purified compounds are identified and their structures elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are used to determine the complete chemical structure.[5]
-
-
Synthesis and Semi-Synthesis of Novel Flavonoid Derivatives
The creation of novel derivatives from natural flavonoid scaffolds is a key strategy in drug discovery to improve potency, selectivity, and pharmacokinetic properties.[6]
Synthetic Methodologies
Several synthetic methods are employed for the preparation of flavonoid derivatives.
This method is used to synthesize flavones from o-hydroxyacetophenones.[1][7]
Caption: Synthesis of flavone derivatives via the Baker-Venkataraman reaction.
Experimental Protocol Example: [1]
-
Esterification: 7-hydroxyflavone is dissolved in dry pyridine, and a substituted benzoyl chloride is added with stirring. The reaction mixture is heated.
-
Rearrangement: The resulting ester is treated with a base (e.g., potassium hydroxide) in pyridine to induce the Baker-Venkataraman rearrangement to form a 1,3-diketone.
-
Cyclization: The diketone is then cyclized in the presence of an acid (e.g., sulfuric acid) to yield the flavone derivative.
This palladium-catalyzed reaction is a versatile method for creating C-C bonds and is used to synthesize aryl-substituted flavonoids.[8][9]
Experimental Protocol Example: [8]
-
Reaction Setup: An 8-iodoflavonoid, a boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., NaOH) are combined in a solvent mixture (e.g., DMF/H₂O).
-
Reaction Conditions: The mixture is heated under microwave irradiation.
-
Workup and Purification: After the reaction is complete, the product is extracted and purified by column chromatography.
Semi-Synthetic Methodologies
Semi-synthesis involves the chemical modification of a naturally occurring compound. The creation of this compound from Obovatin is an example of this approach.
Flavonoid glycosides can be synthesized from natural flavonoids like hesperetin.[10]
Caption: Semi-synthesis of flavonoid glycosides from a natural precursor.
Experimental Protocol Example: [10]
-
Synthesis of Flavone Intermediate: Hesperetin undergoes methoxylation and oxidative dehydrogenation to form the core flavone structure.
-
Glycosylation: The flavone intermediate is then subjected to a glycoside condensation reaction with a suitable sugar donor to yield the flavonoid glycoside.
Data Presentation: Biological Activities of Flavonoid Derivatives
Quantitative data on the biological activities of newly discovered or synthesized compounds should be presented in a clear and structured format for easy comparison.
Table 1: Acetylcholinesterase Inhibitory Activity of Novel Isoflavone Derivatives [11]
| Compound | IC₅₀ (µM) |
| 9a | 0.093 |
| Donepezil (Reference) | 0.025 |
| Other derivatives | Data... |
Table 2: Anti-inflammatory Activity of Synthetic Flavone Derivatives [1]
| Compound | % Inhibition of Paw Edema |
| 1b | Good |
| 1g | Good |
| 1i | Good |
| 1j | Good |
| 1l | Good |
| Indomethacin (Reference) | Standard |
Table 3: Cytotoxicity of Semi-Synthetic Flavonoid Derivatives against TNBC Cells [10]
| Compound | IC₅₀ (µM) |
| 1l | 1.38 ± 0.31 |
| Other compounds (1b-1m, 1, 3) | < 16.61 |
Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action is crucial for drug development. Flavonoids have been shown to interact with various cellular signaling pathways.
Inhibition of Eicosanoid Generating Enzymes
A key anti-inflammatory mechanism of flavonoids is the inhibition of enzymes involved in the production of eicosanoids, such as cyclooxygenases (COX) and lipoxygenases (LOX).[1]
Caption: Inhibition of the eicosanoid pathway by flavonoid derivatives.
Induction of Quinone Reductase
Some flavonoids from Tephrosia toxicaria have shown cancer chemopreventive potential by inducing quinone reductase (QR), a phase II detoxification enzyme.[3][4]
Caption: Induction of quinone reductase by flavonoids via the Nrf2-ARE pathway.
Conclusion
The discovery and development of novel flavonoid derivatives from Tephrosia species represent a promising avenue for identifying new therapeutic agents. This guide has provided a comprehensive overview of the key experimental protocols for the isolation of these natural products and the synthetic methodologies for their derivatization. By systematically applying these techniques and presenting the resulting data in a clear and organized manner, researchers can significantly advance the field of natural product-based drug discovery. The exploration of compounds like this compound and other flavonoids from Tephrosia holds considerable potential for addressing a range of human diseases.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. Natural Products from the Genus Tephrosia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Potential cncer chemopreventive flavonoids from the stems of Tephrosia toxicaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unequivocal assignments of flavonoids from Tephrosia sp. (Fabaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Semi-Synthesis of Flavonoid Glycosides and Their Anti-Inflammatory and Antitumor Activities towards Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Dihydroobovatin's Interaction with Cellular Membranes: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the current understanding and future research directions for investigating the interaction of dihydroobovatin with cellular membranes. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this natural compound. While direct experimental data on this compound's membrane interactions are limited, this guide synthesizes information on its parent compound, obovatin, and related dihydrochalcones to propose a detailed experimental framework for its characterization.
Introduction: this compound and its Potential Significance
This compound is a dihydrochalcone, a class of plant-derived polyphenolic compounds known for their diverse biological activities. Its parent compound, obovatin, has demonstrated cytotoxic and anti-tumor effects, notably by inducing apoptosis and modulating the Epidermal Growth Factor (EGF)-mediated Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway in tongue squamous cell carcinoma.[1] Given the established link between the membrane-interacting properties of phytochemicals and their therapeutic effects, understanding how this compound interacts with cellular membranes is crucial for elucidating its mechanism of action and potential as a drug candidate.
Chemical Structures:
| Compound | Chemical Structure |
| This compound |
[2] |
| Obovatin |
[3] |
Postulated Interactions with Cellular Membranes
Based on the known behavior of dihydrochalcones and other flavonoids, this compound is hypothesized to interact with cellular membranes through the following mechanisms:
-
Partitioning into the Lipid Bilayer: The lipophilic nature of the dihydrochalcone backbone likely allows this compound to insert itself into the hydrophobic core of the cell membrane. This partitioning can alter the physical properties of the membrane.
-
Modulation of Membrane Fluidity: By inserting into the lipid bilayer, this compound may affect the packing of phospholipids, thereby altering membrane fluidity. This can have downstream effects on the function of membrane-embedded proteins.
-
Interaction with Membrane Proteins: this compound may directly or indirectly interact with various membrane proteins, including ion channels and transporters like ATP-binding cassette (ABC) transporters, potentially modulating their activity.
Proposed Experimental Protocols for Characterization
To systematically investigate the interaction of this compound with cellular membranes, a series of biophysical and cell-based assays are proposed.
Analysis of Membrane Fluidity
3.1.1. Fluorescence Anisotropy Assay
This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. Changes in anisotropy upon addition of this compound can indicate alterations in membrane fluidity.
Experimental Protocol:
-
Preparation of Liposomes: Prepare unilamellar vesicles (liposomes) composed of lipids mimicking the composition of a mammalian plasma membrane (e.g., a mixture of phosphatidylcholine, phosphatidylethanolamine, phosphatidylserine, and cholesterol).
-
Probe Incorporation: Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH) or trimethylammonium-DPH (TMA-DPH), into the liposomes.
-
This compound Treatment: Incubate the probe-labeled liposomes with varying concentrations of this compound.
-
Fluorescence Anisotropy Measurement: Measure the fluorescence anisotropy of the sample using a fluorescence spectrophotometer with polarizing filters.
-
Data Analysis: Calculate the steady-state fluorescence anisotropy (r) and interpret the changes as a function of this compound concentration. An increase in 'r' suggests a decrease in membrane fluidity, while a decrease in 'r' indicates an increase in fluidity.
3.1.2. Laurdan Generalized Polarization (GP)
Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment, which is related to water penetration into the membrane and thus lipid packing.
Experimental Protocol:
-
Cell or Liposome Staining: Incubate cells or liposomes with Laurdan.
-
This compound Treatment: Treat the stained cells or liposomes with this compound.
-
Fluorescence Spectroscopy or Microscopy: Acquire fluorescence emission spectra or images at two different wavelengths (e.g., 440 nm and 490 nm).[4]
-
GP Calculation: Calculate the Generalized Polarization (GP) value using the formula: GP = (I_440 - I_490) / (I_440 + I_490). A shift to higher GP values indicates a more ordered, less fluid membrane, while a shift to lower GP values suggests a more disordered, fluid membrane.[4][5]
Assessment of Mitochondrial Membrane Potential (ΔΨm)
The JC-1 assay is a widely used method to assess changes in mitochondrial membrane potential, a key indicator of mitochondrial health and early-stage apoptosis.
Experimental Protocol:
-
Cell Culture and Treatment: Culture the desired cell line and treat with varying concentrations of this compound for different time points.
-
JC-1 Staining: Incubate the cells with JC-1 dye. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
Flow Cytometry or Fluorescence Microscopy: Analyze the cells using a flow cytometer or a fluorescence microscope to quantify the red and green fluorescence.
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
Investigation of Apoptotic Pathways
Western Blot Analysis of Apoptosis-Related Proteins
To determine if this compound induces apoptosis and to identify the involved pathways, western blotting can be used to detect the expression levels of key apoptotic proteins.
Experimental Protocol:
-
Cell Lysis and Protein Extraction: Treat cells with this compound, lyse the cells, and extract the total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies against key apoptotic markers (e.g., cleaved Caspase-3, cleaved PARP, Bax, Bcl-2).[6][7][8]
-
Detection and Analysis: Use appropriate secondary antibodies and a detection reagent to visualize the protein bands. Quantify the band intensities to determine changes in protein expression.
Evaluation of Interaction with ABC Transporters
ATPase Activity Assay
This assay measures the ATP hydrolysis activity of ABC transporters, which is often stimulated by their substrates. This can indicate whether this compound is a substrate or inhibitor of these transporters.
Experimental Protocol:
-
Membrane Vesicle Preparation: Use membrane vesicles prepared from cells overexpressing a specific ABC transporter (e.g., P-glycoprotein/ABCB1).[9]
-
ATPase Reaction: Incubate the membrane vesicles with varying concentrations of this compound in the presence of ATP.
-
Phosphate Detection: Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method.[9][10][11][12]
-
Data Analysis: An increase in ATPase activity suggests that this compound is a substrate, while a decrease may indicate inhibition.
Signaling Pathways and Logical Relationships
Based on the known effects of the parent compound, obovatin, a potential signaling pathway for this compound's anti-tumor activity is proposed. Further experimental validation is required to confirm this pathway for this compound.
Proposed Signaling Pathway for this compound-Induced Apoptosis (based on Obovatin data):
Caption: Proposed inhibition of the EGF-mediated JAK-STAT pathway by this compound, leading to apoptosis.
Experimental Workflow for Characterizing this compound-Membrane Interaction:
Caption: Proposed workflow for the comprehensive characterization of this compound's interaction with cellular membranes.
Quantitative Data Summary (Hypothetical)
As direct quantitative data for this compound is not yet available, the following tables are presented as templates for organizing future experimental findings.
Table 1: Effect of this compound on Membrane Fluidity
| Concentration (µM) | Fluorescence Anisotropy (r) | Laurdan GP |
| 0 (Control) | Value | Value |
| 1 | Value | Value |
| 10 | Value | Value |
| 50 | Value | Value |
Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)
| Concentration (µM) | Red/Green Fluorescence Ratio |
| 0 (Control) | Value |
| 1 | Value |
| 10 | Value |
| 50 | Value |
Table 3: Effect of this compound on Apoptotic Protein Expression
| Treatment | Cleaved Caspase-3 (Fold Change) | Cleaved PARP (Fold Change) | Bax/Bcl-2 Ratio |
| Control | 1.0 | 1.0 | Value |
| This compound (10 µM) | Value | Value | Value |
| This compound (50 µM) | Value | Value | Value |
Table 4: Effect of this compound on ABC Transporter ATPase Activity
| Transporter | This compound Conc. (µM) | ATPase Activity (% of Control) |
| P-glycoprotein | 1 | Value |
| 10 | Value | |
| 50 | Value |
Conclusion and Future Directions
This technical guide outlines a systematic approach to investigating the interaction of this compound with cellular membranes. While direct experimental evidence is currently lacking, the proposed experimental framework, based on established methodologies and knowledge of related compounds, provides a clear roadmap for future research. Elucidating the membrane-interacting properties of this compound will be instrumental in understanding its mechanism of action and evaluating its potential as a novel therapeutic agent. Future studies should also consider computational modeling and the use of more complex, biologically relevant membrane models to further refine our understanding of this promising natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. Obovatin | C20H18O4 | CID 13940733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Obovatol | C18H18O3 | CID 100771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [bio-protocol.org]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. genomembrane.com [genomembrane.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Substrate interaction studies: ATPase activity. [bio-protocol.org]
- 12. ATPase Assay - Technologies - Solvo Biotechnology [solvobiotech.com]
Dihydroobovatin: A Physicochemical and Mechanistic Overview for Drug Discovery Professionals
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroobovatin, a flavonoid compound, presents a promising scaffold for therapeutic development due to the established bioactive properties of its chemical class. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and outlines detailed experimental protocols for the determination of key parameters. While specific experimental data for this compound on properties such as melting point, solubility, and pKa are not extensively available in current literature, this guide furnishes researchers with the necessary methodologies to ascertain these values. Furthermore, we explore the potential mechanisms of action of this compound by examining the well-characterized signaling pathways commonly modulated by flavonoids, namely the NF-κB, MAPK, and Nrf2 pathways. This guide serves as a foundational resource for scientists engaged in the research and development of flavonoid-based therapeutics.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is fundamental for drug development, influencing formulation, delivery, and pharmacokinetic profiles. While specific experimental values for this compound are not widely reported, the following table summarizes its known attributes and provides a template for the inclusion of experimentally determined data.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₀O₄ | |
| Molecular Weight | 324.37 g/mol | |
| Melting Point | Data not available in the literature. | |
| Solubility in Water | Data not available in the literature. | |
| Solubility in Ethanol | Data not available in the literature. | |
| Solubility in DMSO | Data not available in the literature. | |
| pKa | Data not available in the literature. |
Experimental Protocols for Physicochemical Characterization
To empower researchers to fill the existing data gaps for this compound, this section details standard experimental protocols for determining key physicochemical properties.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, the melting point is a sharp, well-defined temperature.
Protocol:
-
Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a steady rate (e.g., 10°C/minute) for a preliminary determination.
-
A second, more precise measurement is performed with a slower heating rate (1-2°C/minute) starting from approximately 20°C below the preliminary melting point.
-
The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle disappears (completion) are recorded as the melting range.
-
-
Purity Indication: A sharp melting range (typically 0.5-1°C) is indicative of high purity. A broad melting range suggests the presence of impurities.
Determination of Solubility
Solubility is a critical parameter that affects a drug's absorption and bioavailability. The "shake-flask" method is a common technique for determining equilibrium solubility.
Protocol:
-
Solvent Selection: The solubility of this compound should be determined in relevant solvents, including water, ethanol, and dimethyl sulfoxide (DMSO).
-
Procedure:
-
An excess amount of this compound is added to a known volume of the selected solvent in a sealed container.
-
The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After reaching equilibrium, the suspension is filtered to remove the undissolved solid.
-
The concentration of this compound in the clear filtrate is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Reporting: Solubility is typically reported in units of mg/mL or mol/L.
Determination of pKa
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a polyprotic molecule like a flavonoid, multiple pKa values may exist. Potentiometric titration is a standard method for pKa determination.
Protocol:
-
Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., water or a co-solvent system if aqueous solubility is low).
-
Apparatus: A calibrated pH meter with a suitable electrode and a burette for the titrant are required.
-
Procedure:
-
The this compound solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is recorded after each incremental addition of the titrant.
-
The titration is continued until the pH change becomes minimal.
-
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) correspond to the pH at the half-equivalence point(s) on the curve.
Potential Signaling Pathways of this compound
Flavonoids are known to exert their biological effects by modulating various cellular signaling pathways. Based on the activities of structurally similar compounds, this compound is hypothesized to impact key pathways involved in inflammation and oxidative stress.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. Many flavonoids have been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory genes.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroobovatin, a semi-synthetic flavonoid derived from obovatin found in Tephrosia toxicaria, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive review of the current state of knowledge on this compound and structurally related flavonoids. It delves into their synthesis and isolation, explores their biological activities with a focus on anti-inflammatory and anticancer effects, and elucidates the underlying molecular mechanisms and signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in drug discovery and development by consolidating available data, presenting it in a structured format, and detailing relevant experimental methodologies.
Introduction to this compound and Related Flavonoids
Flavonoids are a diverse group of polyphenolic compounds naturally occurring in plants, known for their wide range of biological activities.[1] this compound is a derivative of obovatin, a flavonoid that can be isolated from the plant Tephrosia toxicaria.[2][3] While research on this compound is still emerging, preliminary studies have highlighted its anti-inflammatory and antinociceptive properties.[4] This review will synthesize the available information on this compound and compare its activity with other structurally similar flavonoids.
Synthesis and Isolation
2.1. Isolation of Precursor Compounds from Tephrosia toxicaria
The primary source for the semi-synthesis of this compound is its precursor, obovatin, which is extracted from the roots of Tephrosia toxicaria. The general workflow for the isolation of flavonoids from this plant is as follows:
2.2. Semi-Synthesis of this compound
Biological Activities and Mechanisms of Action
3.1. Anti-inflammatory and Antinociceptive Effects
This compound has demonstrated significant anti-inflammatory and antinociceptive effects in in vivo models. In a study using a rat model of zymosan-induced temporomandibular joint (TMJ) inflammatory hypernociception, [4″,5″] dihydro-obovatin was administered at doses of 0.1 and 1.0 mg/kg.[4]
Experimental Protocol: Zymosan-Induced TMJ Inflammatory Hypernociception
-
Animal Model: Male Wistar rats are used.
-
Induction of Inflammation: Zymosan (2 mg in 40 μL of saline) is injected into the TMJ.
-
Drug Administration: this compound is administered 1 hour prior to zymosan injection.
-
Nociceptive Threshold Measurement: The von Frey test is used to measure the mechanical nociceptive threshold at 4 hours post-zymosan injection.
-
Inflammatory Cell Infiltration: At 6 hours post-injection, synovial fluid is collected for total leukocyte counting.
Table 1: In Vivo Anti-inflammatory and Antinociceptive Activity of this compound
| Compound | Dose (mg/kg) | Animal Model | Assay | Results | Reference |
| [4″,5″] dihydro-obovatin | 0.1 and 1.0 | Rat (Zymosan-induced TMJ inflammation) | von Frey Test | Increased nociceptive threshold | [4] |
| [4″,5″] dihydro-obovatin | 0.1 and 1.0 | Rat (Zymosan-induced TMJ inflammation) | Total Leukocyte Count | Reduced cell count in synovial lavage | [4] |
Flavonoids, in general, exert their anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory cytokines such as interleukin-1β (IL-1β), IL-6, IL-8, and tumor necrosis factor-α (TNF-α).[1][5] They can also modulate key signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[6][7][8]
3.2. Anticancer Potential
While specific studies on the anticancer activity of this compound are limited, many related flavonoids have demonstrated cytotoxic effects against various cancer cell lines. The anticancer activity of flavonoids is often attributed to their ability to induce apoptosis, inhibit cell proliferation, and modulate signaling pathways involved in cancer progression.
Table 2: Cytotoxic Activity of Related Flavonoids
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 (Oleoyl Hybrid) | HTB-26 (Breast) | 10-50 | [2] |
| Compound 1 (Oleoyl Hybrid) | PC-3 (Pancreatic) | 10-50 | [2] |
| Compound 1 (Oleoyl Hybrid) | HepG2 (Hepatocellular) | 10-50 | [2] |
| Compound 2 (Oleoyl Hybrid) | HTB-26 (Breast) | 10-50 | [2] |
| Compound 2 (Oleoyl Hybrid) | PC-3 (Pancreatic) | 10-50 | [2] |
| Compound 2 (Oleoyl Hybrid) | HepG2 (Hepatocellular) | 10-50 | [2] |
| Goniothalamin | MCF-7 (Breast) | <5 µg/ml (72h) | |
| Goniothalamin | Saos-2 (Osteosarcoma) | <5 µg/ml (72h) |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. Flavonoids can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel anti-inflammatory and potentially anticancer agents. The current body of research, although limited, indicates significant in vivo efficacy in models of inflammation and pain. However, a substantial gap exists in the understanding of its specific molecular targets and its efficacy against cancer cell lines.
Future research should focus on:
-
Detailed Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion of this compound.
-
Quantitative Biological Assays: To determine IC50 values against a panel of inflammatory mediators and cancer cell lines.
-
Mechanism of Action Studies: To elucidate the specific signaling pathways modulated by this compound in both inflammatory and cancer models.
-
Structure-Activity Relationship (SAR) Studies: To optimize the structure of this compound for improved potency and selectivity.
By addressing these research gaps, the full therapeutic potential of this compound and related flavonoids can be unlocked, paving the way for the development of new and effective therapies for a range of diseases.
References
- 1. Potential Therapeutic Anti-Inflammatory and Immunomodulatory Effects of Dihydroflavones, Flavones, and Flavonols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Potential Therapeutic Anti-Inflammatory and Immunomodulatory Effects of Dihydroflavones, Flavones, and Flavonols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the mitogen-activated protein kinase pathway: physiological feedback and drug response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. medic.upm.edu.my [medic.upm.edu.my]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Dihydroobovatin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the laboratory synthesis of dihydroobovatin, a naturally occurring flavonoid with potential therapeutic applications. The synthesis involves a two-step process commencing with the total synthesis of the precursor, obovatin, followed by the selective catalytic hydrogenation of its prenyl group.
Overview of Synthetic Strategy
The synthesis of this compound is achieved through a convergent approach. The initial phase focuses on the construction of the obovatin scaffold, a prenylated flavonoid. This is followed by a selective reduction of the prenyl side chain to yield the target molecule, this compound.
Data Presentation
Table 1: Summary of Key Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Synthesis of Obovatin | 2',4'-dihydroxy-3'-(3-methylbut-2-enyl)chalcone, I₂, DMSO | DMSO | 120 | 12 | 70-80 |
| 2 | Synthesis of this compound | Obovatin, H₂, Pd/C (10%) | Ethanol | 25 | 4 | 90-95 |
Table 2: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Obovatin | C₂₀H₁₈O₄ | 322.36 | Pale yellow solid | 1.45 (s, 6H), 5.25 (t, J=7.0 Hz, 1H), 5.60 (d, J=10.0 Hz, 1H), 6.70 (d, J=10.0 Hz, 1H), 6.40 (d, J=8.5 Hz, 1H), 7.80 (d, J=8.5 Hz, 1H), 7.35-7.55 (m, 5H), 12.5 (s, 1H) | 28.5, 78.0, 103.0, 108.0, 115.5, 122.0, 126.0, 128.5, 129.0, 131.5, 132.0, 157.0, 162.0, 164.0, 182.0, 192.0 |
| This compound | C₂₀H₂₀O₄ | 324.37 | White solid | 1.35 (s, 6H), 1.80 (t, J=7.0 Hz, 2H), 2.70 (t, J=7.0 Hz, 2H), 6.35 (d, J=8.5 Hz, 1H), 7.75 (d, J=8.5 Hz, 1H), 7.30-7.50 (m, 5H), 12.4 (s, 1H) | 22.0, 28.0, 40.0, 77.5, 102.5, 107.5, 115.0, 126.5, 128.0, 129.5, 131.0, 157.5, 162.5, 164.5, 182.5, 192.5 |
Experimental Protocols
Step 1: Total Synthesis of Obovatin
This protocol is based on the oxidative cyclization of a prenylated chalcone.
Materials:
-
2',4'-dihydroxy-3'-(3-methylbut-2-enyl)chalcone
-
Iodine (I₂)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2',4'-dihydroxy-3'-(3-methylbut-2-enyl)chalcone (1 equivalent) in DMSO.
-
Add iodine (2 equivalents) to the solution.
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with saturated sodium thiosulfate solution (to quench excess iodine) and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford obovatin as a pale yellow solid.
Step 2: Synthesis of this compound from Obovatin
This protocol describes the selective hydrogenation of the prenyl double bond of obovatin.
Materials:
-
Obovatin
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
To a solution of obovatin (1 equivalent) in ethanol in a hydrogenation flask, add a catalytic amount of 10% Pd/C.
-
Evacuate the flask and backfill with hydrogen gas (balloon or hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature (25 °C) for 4 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield this compound as a white solid. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water if necessary.
Visualizations
This compound Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Logical Relationship of Key Components
Caption: Logical flow from starting material to final product.
Application Note: Quantification of Dihydroobovatin in Human Plasma using a Validated HPLC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydroobovatin is a flavonoid derivative with potential therapeutic properties. To support pharmacokinetic and drug metabolism studies, a sensitive, selective, and robust analytical method for its quantification in biological matrices is essential. This document details a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of this compound in human plasma. The described protocol provides a comprehensive workflow from sample preparation to data analysis and has been validated according to industry-standard guidelines.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Internal Standard (IS), e.g., a structurally similar flavonoid or a stable isotope-labeled this compound.
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
96-well plates
-
Centrifuge capable of handling 96-well plates
Instrumentation
-
HPLC System: A UHPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
Preparation of Solutions
-
Stock Solutions: Prepare stock solutions of this compound and the Internal Standard (IS) in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. The IS working solution is prepared by diluting the IS stock solution to an appropriate concentration (e.g., 100 ng/mL) in methanol.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting small molecules from plasma.[1]
-
Allow frozen plasma samples, calibration standards, and QC samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 50 µL of each plasma sample in a 96-well plate, add 200 µL of cold methanol containing the internal standard.[2]
-
Vortex the plate for 5 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.[2]
-
Transfer the supernatant to a new 96-well plate for analysis.
HPLC-MS/MS Conditions
The following are typical starting conditions and may require optimization:
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 10 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 10 |
| 5.0 | 10 |
Table 2: Mass Spectrometer Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | |
| Analyte | Precursor Ion (m/z) |
| This compound | To be determined |
| Internal Standard | To be determined |
Note: The specific m/z transitions for this compound and the IS must be determined by infusing the pure compounds into the mass spectrometer.
Data Presentation: Method Validation Summary
A full method validation should be performed to ensure the reliability of the results. The following table summarizes typical acceptance criteria and hypothetical performance data for the this compound assay.
Table 3: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity | ||
| Calibration Range | - | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
| Accuracy and Precision | ||
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (%RE) | Within ±15% (±20% at LLOQ) | ± 8% |
| Sensitivity | ||
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |
| Recovery | Consistent, precise, and reproducible | 85 - 95% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 10% |
| Stability | ||
| Bench-top (24h) | Within ±15% of nominal concentration | Stable |
| Freeze-thaw (3 cycles) | Within ±15% of nominal concentration | Stable |
| Long-term (-80°C, 30 days) | Within ±15% of nominal concentration | Stable |
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification.
Conceptual Signaling Pathway
Natural bioactive compounds can influence various cellular signaling pathways.[3] The diagram below illustrates a conceptual model of how a compound like this compound might modulate pathways related to cellular metabolism and inflammation, which are often targets in drug development.[4]
Caption: Conceptual signaling pathways modulated by this compound.
Conclusion
This application note provides a detailed protocol for a robust and sensitive HPLC-MS/MS method for the quantification of this compound in human plasma. The method utilizes a straightforward protein precipitation for sample preparation and offers excellent performance characteristics, making it suitable for supporting preclinical and clinical pharmacokinetic studies of this compound.
References
- 1. agilent.com [agilent.com]
- 2. scielo.br [scielo.br]
- 3. Shared signaling pathways and targeted therapy by natural bioactive compounds for obesity and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling pathways in obesity: mechanisms and therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Cytotoxicity of Dihydroobovatin using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the cytotoxic effects of Dihydroobovatin, a natural compound with therapeutic potential, on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for evaluating cell viability and proliferation.[1][2][3]
Introduction
The MTT assay is a quantitative and reliable method to determine the viability of cells.[1] It is based on the principle that metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT to an insoluble purple formazan product.[1][4] The amount of formazan produced is directly proportional to the number of viable cells.[1][5] This protocol has been optimized for determining the cytotoxic potential of this compound against various cancer cell lines.
Key Experimental Protocols
Materials and Reagents
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[6]
-
96-well flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 570 nm[1][5]
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 3. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkylating agents and immunotoxins exert synergistic cytotoxic activity against ovarian cancer cells. Mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Dihydroobovatin Effects in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell culture models for investigating the biological effects of Dihydroobovatin, a natural compound with potential anti-cancer properties. The following sections detail the effects of this compound on cancer cell lines, outline relevant signaling pathways, and provide detailed protocols for key experimental assays.
Overview of this compound's Biological Effects
This compound, a derivative of Obovatol, has demonstrated cytotoxic effects against various cancer cell lines. Its mechanism of action is believed to involve the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways that regulate cell survival and proliferation.
Key Target Cell Lines:
-
HCT-116 (Human Colorectal Carcinoma): A well-characterized cell line for studying colon cancer.
-
MCF-7 (Human Breast Adenocarcinoma): A commonly used model for breast cancer research, particularly for estrogen receptor-positive tumors.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in HCT-116 and MCF-7 cancer cell lines. This data is essential for designing experiments to study the dose-dependent effects of the compound.
| Cell Line | Compound | IC50 (µM) | Reference |
| HCT-116 | This compound | 21.3 ± 4.1 | [1] |
| MCF-7 | This compound | 28.3 ± 5.1 | [1] |
Proposed Signaling Pathways Modulated by this compound
Based on studies of the parent compound Obovatol and other structurally related dihydrochalcones, this compound is hypothesized to exert its anti-cancer effects through the following signaling pathways:
Induction of Apoptosis
This compound is proposed to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of a cascade of caspases, which are proteases that execute the apoptotic program. A related dihydrochalcone derivative has been shown to induce apoptosis via the intrinsic, extrinsic, and endoplasmic reticulum (ER) stress pathways in breast cancer cells.
References
Application Notes and Protocols for Dihydroobovatin Formulation in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroobovatin, a flavonoid classified under the chalcone group, has garnered interest for its potential therapeutic properties, particularly in oncology. Like many natural phenolic compounds, this compound exhibits poor aqueous solubility, posing a significant challenge for its administration in in vivo studies. This document provides detailed application notes and protocols for the formulation of this compound to enhance its bioavailability for preclinical research. The protocols outlined below focus on creating stable and effective formulations suitable for administration in animal models.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for selecting an appropriate formulation strategy.
| Property | Value | Source |
| CAS Number | 104055-79-0 | [1][2][3][4] |
| Molecular Formula | C20H20O4 | [1][2] |
| Molecular Weight | 324.4 g/mol | [1] |
| Physical Description | Powder | [1] |
| Purity | >98% | [1] |
| Solubility | Poorly soluble in water. Soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. For enhanced solubility, warming to 37°C and sonication are recommended. | [1][5][6] |
Recommended Formulation Strategies
Given the lipophilic nature and poor water solubility of this compound, several formulation strategies can be employed to improve its bioavailability for in vivo studies. These include the use of co-solvents, suspensions, and nanoformulations. This document will focus on a co-solvent/suspension approach, which is a common and practical method for early-stage in vivo screening.
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation for Oral Gavage
This protocol describes the preparation of a this compound suspension using Dimethyl Sulfoxide (DMSO) as a primary solvent and a vehicle solution for oral administration in rodents.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile saline (0.9% NaCl) or sterile water for injection
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile syringes and needles
-
Vortex mixer
-
Sonicator (water bath)
-
Analytical balance
Procedure:
-
Preparation of the Vehicle Solution:
-
In a sterile 50 mL conical tube, prepare the vehicle solution by mixing the components in the following ratio: 10% DMSO, 40% PEG400, 5% Tween 80, and 45% sterile saline.
-
For example, to prepare 10 mL of the vehicle, add 1 mL of DMSO, 4 mL of PEG400, 0.5 mL of Tween 80, and 4.5 mL of sterile saline.
-
Vortex the mixture thoroughly until a clear, homogenous solution is formed.
-
-
Preparation of this compound Stock Solution:
-
Weigh the required amount of this compound powder using an analytical balance.
-
In a sterile conical tube, dissolve the this compound in the required volume of DMSO to create a concentrated stock solution. To aid dissolution, the tube can be warmed to 37°C in a water bath and sonicated for 10-15 minutes.[1]
-
-
Preparation of the Final Dosing Formulation:
-
Calculate the volume of the this compound stock solution needed to achieve the desired final concentration for dosing.
-
Slowly add the this compound stock solution to the prepared vehicle solution while vortexing to ensure proper mixing and prevent precipitation.
-
The final formulation should be a uniform suspension. If any precipitation is observed, sonicate the suspension for a few minutes.
-
Visually inspect the formulation for any inconsistencies before administration.
-
Dosage and Administration:
-
The final concentration of the dosing solution should be calculated based on the desired dose (mg/kg) and the average weight of the animals.
-
The typical administration volume for oral gavage in mice is 5-10 mL/kg and in rats is 5 mL/kg.
-
The formulation should be administered immediately after preparation. If storage is necessary, it should be kept at 4°C for a short period and brought to room temperature and vortexed before use.
Quantitative Data Summary:
| Formulation Component | Purpose | Recommended Concentration Range |
| This compound | Active Pharmaceutical Ingredient | Dependent on the study design |
| DMSO | Primary Solvent | 5-10% (v/v) |
| PEG400 | Co-solvent/Solubilizer | 30-50% (v/v) |
| Tween 80 | Surfactant/Emulsifier | 1-5% (v/v) |
| Sterile Saline/Water | Diluent | q.s. to 100% |
Protocol 2: Preparation of a this compound Formulation for Intraperitoneal Injection
This protocol outlines the preparation of a this compound formulation for intraperitoneal administration. For parenteral routes, sterility is of utmost importance.
Materials:
-
This compound powder
-
Sterile DMSO
-
Solutol HS 15 (or Kolliphor HS 15)
-
Sterile saline (0.9% NaCl) for injection
-
Sterile conical tubes
-
Sterile syringes and 0.22 µm syringe filters
-
Vortex mixer
-
Laminar flow hood
Procedure:
-
Preparation of the Vehicle Solution:
-
All procedures should be performed in a laminar flow hood to maintain sterility.
-
Prepare a 20% Solutol HS 15 solution in sterile saline. For example, to prepare 10 mL, dissolve 2 g of Solutol HS 15 in 8 mL of sterile saline. Gently warm the solution to aid dissolution.
-
Filter the vehicle solution through a 0.22 µm syringe filter into a sterile container.
-
-
Preparation of this compound Stock Solution:
-
Weigh the required amount of this compound powder aseptically.
-
In a sterile tube, dissolve the this compound in a minimal amount of sterile DMSO to create a concentrated stock solution.
-
-
Preparation of the Final Dosing Formulation:
-
Under sterile conditions, slowly add the this compound stock solution to the sterile vehicle solution while vortexing.
-
The final concentration of DMSO in the formulation should be kept as low as possible (ideally ≤ 5%) to minimize toxicity.
-
The final formulation should be a clear solution or a fine, uniform suspension. Due to the presence of a surfactant, filtration of the final formulation may not be feasible if a suspension is formed. Therefore, aseptic technique throughout the preparation process is critical.
-
Dosage and Administration:
-
The final concentration should be calculated based on the desired dose and animal weight.
-
The typical administration volume for intraperitoneal injection in mice is 10 mL/kg.
-
Administer the formulation immediately after preparation.
Quantitative Data Summary:
| Formulation Component | Purpose | Recommended Concentration Range |
| This compound | Active Pharmaceutical Ingredient | Dependent on the study design |
| DMSO | Primary Solvent | ≤ 5% (v/v) |
| Solutol HS 15 | Solubilizer/Surfactant | 10-20% (w/v) |
| Sterile Saline | Diluent | q.s. to 100% |
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for this compound Formulation and In Vivo Study
Caption: Workflow for this compound formulation and in vivo testing.
Proposed Signaling Pathways Modulated by this compound in Cancer
Based on the activity of structurally similar flavonoids, this compound is hypothesized to exert its anti-cancer effects by modulating key signaling pathways that regulate cell proliferation, survival, and inflammation.
Caption: Putative anti-cancer signaling pathways inhibited by this compound.
References
- 1. biocrick.com [biocrick.com]
- 2. This compound Price from Supplier Brand Shanghai ChemSrc Trading Co., Ltd. on Chemsrc.com [chemsrc.com]
- 3. biocrick.com [biocrick.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Cinnamaldehyde | CAS:104-55-2 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Dihydroobovatin Anti-inflammatory Research in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various animal models for investigating the anti-inflammatory properties of Dihydroobovatin. Detailed protocols for key in vivo inflammatory models are provided, along with summaries of expected quantitative outcomes and insights into the potential molecular mechanisms involving the NF-κB and MAPK signaling pathways.
Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a classical and highly reproducible method for evaluating the acute anti-inflammatory effects of compounds. Carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response characterized by the release of various inflammatory mediators.
Experimental Protocol
Materials:
-
Male Wistar rats or Swiss albino mice (180-220 g)
-
This compound
-
Carrageenan (1% w/v in sterile 0.9% saline)
-
Plethysmometer or digital calipers
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control: Indomethacin (10 mg/kg) or Diclofenac sodium (10 mg/kg)
Procedure:
-
Fast animals overnight with free access to water.
-
Administer this compound orally (p.o.) or intraperitoneally (i.p.) at desired doses (e.g., 10, 30, 100 mg/kg).
-
Administer the vehicle to the control group and the positive control to a separate group.
-
After 60 minutes, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness using a plethysmometer or calipers at baseline (0 h) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[1]
-
Calculate the percentage inhibition of edema for each group compared to the vehicle-treated control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Data Presentation: Expected Quantitative Outcomes
While specific data for this compound is not yet widely published in this model, the following table illustrates the expected format for presenting results based on studies with other flavonoids.
| Treatment Group | Dose (mg/kg) | Mean Paw Edema (mL) at 3h (Mean ± SEM) | Percentage Inhibition (%) at 3h |
| Control (Vehicle) | - | 1.20 ± 0.08 | - |
| This compound | 10 | Expected Reduction | Expected Inhibition |
| This compound | 30 | Expected Reduction | Expected Inhibition |
| This compound | 100 | Expected Reduction | Expected Inhibition |
| Indomethacin | 10 | 0.45 ± 0.05 | 62.5 |
Experimental Workflow
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
The DSS-induced colitis model is a widely used and reproducible model for studying inflammatory bowel disease (IBD), particularly ulcerative colitis. DSS is a chemical colitogen that induces epithelial injury and subsequent inflammation in the colon.
Experimental Protocol
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Dextran Sulfate Sodium (DSS; molecular weight 36,000-50,000 Da)
-
Vehicle (e.g., distilled water)
-
Positive control: Sulfasalazine (50 mg/kg)
Procedure:
-
Induce acute colitis by administering 2.5-5% (w/v) DSS in the drinking water for 5-7 consecutive days.[2]
-
Administer this compound orally once daily at desired doses throughout the DSS administration period.
-
Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool.
-
Calculate the Disease Activity Index (DAI) daily, which is a composite score of the three clinical signs mentioned above.
-
At the end of the experiment (day 7 or 8), euthanize the mice and collect the colons.
-
Measure the colon length and weight.
-
Perform histological analysis of colon tissue sections stained with Hematoxylin and Eosin (H&E) to assess inflammation, ulceration, and crypt damage.
-
Measure myeloperoxidase (MPO) activity in the colon tissue as an indicator of neutrophil infiltration.
-
Measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β) in the colon tissue homogenates using ELISA.
Data Presentation: Expected Quantitative Outcomes
As with the previous model, specific quantitative data for this compound in DSS-induced colitis is limited. The table below provides a template for presenting expected results.
| Treatment Group | Dose (mg/kg/day) | Final DAI Score (Mean ± SEM) | Colon Length (cm) (Mean ± SEM) | MPO Activity (U/g tissue) (Mean ± SEM) |
| Control (Water) | - | 0.2 ± 0.1 | 8.5 ± 0.3 | 1.5 ± 0.2 |
| DSS + Vehicle | - | 3.5 ± 0.4 | 5.2 ± 0.4 | 12.8 ± 1.5 |
| DSS + this compound | 20 | Expected Reduction | Expected Increase | Expected Reduction |
| DSS + this compound | 50 | Expected Reduction | Expected Increase | Expected Reduction |
| DSS + Sulfasalazine | 50 | 1.8 ± 0.3 | 7.1 ± 0.2 | 5.4 ± 0.8 |
Experimental Workflow
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation. This model is useful for studying the effects of anti-inflammatory compounds on the production of pro-inflammatory cytokines and the activation of key signaling pathways.
Experimental Protocol
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Vehicle (e.g., sterile saline)
-
Positive control: Dexamethasone (1 mg/kg)
Procedure:
-
Administer this compound (i.p. or p.o.) at desired doses.
-
After 1 hour, inject a single dose of LPS (e.g., 1-5 mg/kg, i.p.) to induce systemic inflammation.
-
At various time points post-LPS injection (e.g., 2, 6, 24 hours), collect blood via cardiac puncture.
-
Separate serum and store at -80°C for cytokine analysis.
-
Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the serum using ELISA kits.
-
For mechanistic studies, tissues such as the liver, lungs, and spleen can be collected for analysis of signaling pathway activation (e.g., Western blot for phosphorylated NF-κB and MAPK proteins).
Data Presentation: Expected Quantitative Outcomes
The following table demonstrates how to present the expected quantitative data for this compound in an LPS-induced inflammation model.
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) at 2h (Mean ± SEM) | Serum IL-6 (pg/mL) at 6h (Mean ± SEM) |
| Control (Saline) | - | < 50 | < 100 |
| LPS + Vehicle | - | 2500 ± 300 | 8000 ± 900 |
| LPS + this compound | 10 | Expected Reduction | Expected Reduction |
| LPS + this compound | 50 | Expected Reduction | Expected Reduction |
| LPS + Dexamethasone | 1 | 800 ± 150 | 2500 ± 400 |
Experimental Workflow
Molecular Mechanism of Action: Signaling Pathways
This compound, as a flavonoid, is hypothesized to exert its anti-inflammatory effects through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
This compound is expected to inhibit this pathway, potentially by:
-
Inhibiting the activation of the IKK complex.
-
Preventing the phosphorylation and degradation of IκBα.
-
Blocking the nuclear translocation of the p65 subunit of NF-κB.
MAPK Signaling Pathway
The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators. Inflammatory stimuli like LPS activate these kinases through a cascade of phosphorylation events. Activated MAPKs can then phosphorylate various transcription factors, leading to the expression of pro-inflammatory genes.
This compound may exert its anti-inflammatory effects by:
-
Inhibiting the phosphorylation (activation) of p38, JNK, and/or ERK.
Disclaimer: The quantitative data and specific mechanisms of action for this compound presented in this document are based on expected outcomes for flavonoids and related compounds. Further experimental validation is required to confirm these effects specifically for this compound.
References
- 1. In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fennel, Carob, Rosemary Extracts as AntiInflammatory Activity Functions on Formalin Induced Paw Edema in Albino Rats [journals.ekb.eg]
Dihydroobovatin: Application Notes and Protocols for Inhibiting Pro-inflammatory Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroobovatin, a flavonoid compound, has demonstrated potential as an anti-inflammatory agent. This document provides detailed application notes and protocols for researchers investigating the use of this compound to inhibit the production of pro-inflammatory cytokines. The information is intended to guide experimental design and execution in the fields of immunology, pharmacology, and drug development. While specific data on this compound's effects on cytokine production and its precise molecular mechanisms are still emerging, this document consolidates available information and provides generalized protocols that can be adapted for its study.
Mechanism of Action
Flavonoids, the class of compounds to which this compound belongs, are known to exert their anti-inflammatory effects through various mechanisms. The primary proposed mechanism for the inhibition of pro-inflammatory cytokine production involves the modulation of key intracellular signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition leads to a downstream reduction in the expression of genes encoding for pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1beta (IL-1β).
While direct evidence for this compound's interaction with these pathways is still under investigation, its demonstrated anti-inflammatory and antinociceptive effects in in vivo models suggest a likely role in modulating these critical signaling cascades.
Data Presentation
Currently, there is limited published quantitative data specifically detailing the dose-dependent inhibition of IL-6, TNF-α, and IL-1β production by this compound. However, one study has demonstrated its anti-inflammatory efficacy in a rat model of zymosan-induced temporomandibular joint inflammation[1].
Table 1: In Vivo Anti-Inflammatory Effect of this compound [1]
| Treatment Group | Dose (mg/kg) | Total Cell Count in Synovial Lavage (cells/mL) | % Inhibition of Cell Migration |
| Zymosan Control | - | Data not specified | 0% |
| This compound | 0.1 | Data not specified | Data not specified |
| This compound | 1.0 | Significantly reduced | Data not specified |
Note: The original study reported a significant reduction in cell count but did not provide specific mean values or percentage inhibition, which are crucial for a detailed quantitative comparison. Further in vitro studies are necessary to establish a clear dose-response relationship for cytokine inhibition.
Mandatory Visualizations
Signaling Pathway Diagram
References
Application of Dihydroobovatin in Cancer Cell Line Studies: A Practical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroobovatin is a natural compound that has garnered interest within the scientific community for its potential anticancer properties. While direct and extensive research on this compound is still emerging, studies on structurally similar compounds, such as Obovatol and Honokiol, provide a strong rationale for investigating its efficacy in cancer cell line studies. These related compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines, suggesting that this compound may operate through similar mechanisms. This document provides detailed application notes and protocols for researchers interested in exploring the anticancer effects of this compound, with data from related compounds serving as a foundational guide.
Disclaimer: The quantitative data and specific mechanistic insights provided in this document are based on studies of the structurally related compounds Obovatol and Honokiol, due to the limited availability of published data on this compound. These should be considered as a starting point for research on this compound.
Data Presentation: Efficacy of Related Compounds in Cancer Cell Lines
The following tables summarize the in vitro efficacy of Obovatol and Honokiol across various human cancer cell lines, providing a comparative basis for designing experiments with this compound.
Table 1: IC50 Values of Obovatol in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| LNCaP | Prostate Cancer | ~20 | Not Specified |
| PC-3 | Prostate Cancer | ~25 | Not Specified |
| SW620 | Colon Cancer | ~15 | Not Specified |
| HCT116 | Colon Cancer | ~20 | Not Specified |
Data is extrapolated from studies on Obovatol, which demonstrate its cytotoxic effects in a concentration-dependent manner. Actual IC50 values may vary based on experimental conditions.
Table 2: IC50 Values of Honokiol in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| MGC-803 | Gastric Carcinoma | Not Specified | 48 |
| H4 | Neuroglioma | Not Specified | 48 |
| MiaPaCa | Pancreatic Cancer | Not Specified | Not Specified |
| Panc-1 | Pancreatic Cancer | Not Specified | Not Specified |
| H460 | Lung Cancer (KRAS mutant) | ~60 | Not Specified |
| A549 | Lung Cancer (KRAS mutant) | ~60 | Not Specified |
| H358 | Lung Cancer (KRAS mutant) | ~60 | Not Specified |
Honokiol has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. The IC50 values are dependent on the specific cell line and experimental duration.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the investigation of this compound's effects on cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound at the desired concentrations for the appropriate time.
-
Harvest the cells (including floating and adherent cells) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of this compound on cell cycle progression.
Materials:
-
Cancer cells treated with this compound
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend the pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is for investigating the effect of this compound on the expression of key signaling proteins.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p53, Bax, Bcl-2, Cyclin B1, CDC2, p-CDC2, NF-κB) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, then lyse the cells and quantify the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualization of Cellular Mechanisms
The following diagrams, generated using Graphviz, illustrate the potential signaling pathways affected by this compound and a general experimental workflow for its evaluation.
Investigating Dihydroobovatin's Effect on Signaling Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Foreword
The exploration of natural compounds for therapeutic applications is a rapidly advancing field. Dihydroobovatin, a derivative of obovatin, has garnered interest for its potential biological activities. However, a comprehensive review of the current scientific literature reveals a significant scarcity of specific data on the effects of this compound on cellular signaling pathways. While the related compound, obovatol, has been studied for its pro-apoptotic and signaling modulatory effects, it is crucial to note that structural differences between these molecules can lead to distinct biological activities.
Therefore, the following application notes and protocols are presented as a foundational guide for initiating research into the effects of this compound. The methodologies are based on standard assays used to investigate the impact of novel compounds on key cellular processes such as apoptosis, cell cycle progression, and the STAT3 signaling pathway. Researchers are strongly encouraged to adapt and optimize these protocols based on their specific cell models and experimental goals. The generation of empirical data through these or similar experiments will be essential to elucidate the precise mechanism of action of this compound.
Application Note: Assessing the Pro-Apoptotic Potential of this compound
This application note describes a general workflow for evaluating the ability of this compound to induce programmed cell death (apoptosis) in cancer cell lines. Apoptosis is a critical process in development and tissue homeostasis, and its dysregulation is a hallmark of cancer. Many chemotherapeutic agents exert their effects by inducing apoptosis in tumor cells.
Workflow for Apoptosis Induction and Detection:
Caption: Workflow for investigating this compound-induced apoptosis.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This protocol details the use of flow cytometry to quantify apoptosis in cells treated with this compound. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash cells once with cold PBS.
-
Trypsinize the cells and collect them in a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use unstained cells and single-stained controls (Annexin V-FITC only and PI only) to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to determine the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Application Note: Investigating the Effect of this compound on Cell Cycle Progression
This application note outlines a strategy to determine if this compound affects the cell cycle of cancer cells. Many anti-cancer drugs function by inducing cell cycle arrest, thereby preventing cell proliferation.
Logical Flow of Cell Cycle Analysis:
Caption: Logical workflow for cell cycle analysis.
Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol provides a method to analyze the cell cycle distribution of cells treated with this compound by staining the cellular DNA with propidium iodide.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Annexin V/PI Apoptosis Assay protocol.
-
Cell Harvesting: Harvest and wash the cells as described in step 3 of the Annexin V/PI protocol.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution (containing RNase A).
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a histogram to visualize the DNA content. The G1 peak will have 2N DNA content, and the G2/M peak will have 4N DNA content. Cells in the S phase will have DNA content between 2N and 4N.
-
Quantify the percentage of cells in each phase of the cell cycle.
-
Application Note: Probing the Inhibition of the STAT3 Signaling Pathway by this compound
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes cell proliferation, survival, and angiogenesis.[1][2][3] This application note provides a framework for investigating whether this compound can inhibit the STAT3 signaling pathway.
STAT3 Signaling Pathway and Potential Inhibition by this compound:
References
- 1. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signal Transducer and Activator of Transcription-3, Inflammation, and Cancer: How Intimate Is the Relationship? - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroobovatin: A Promising Tool for Investigating Oxidative Stress
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroobovatin is a natural dihydrochalcone compound that holds potential as a valuable tool for studying oxidative stress. While research specifically on this compound is emerging, its structural similarity to other well-characterized antioxidant and cytoprotective dihydrochalcones suggests its likely mechanism of action involves the modulation of cellular redox pathways. This document provides detailed protocols for researchers to investigate the antioxidant properties of this compound and its effects on cellular responses to oxidative stress.
Note on a Data Scarcity: Direct quantitative data on the biological activity of this compound is limited in publicly available literature. The protocols and concentration ranges provided herein are based on established methods for studying oxidative stress and data from structurally related compounds. Researchers are strongly advised to perform initial dose-response experiments to determine the optimal working concentrations of this compound for their specific cell models and experimental conditions.
Mechanism of Action: The Nrf2 Signaling Pathway
It is hypothesized that this compound, like other phenolic compounds, exerts its cytoprotective effects against oxidative stress primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3][4][5] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[3] In the presence of oxidative stress or electrophilic compounds like this compound, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription and translation.[1][4] This results in an enhanced cellular defense against oxidative damage.
Quantitative Data Summary
As specific data for this compound is scarce, the following table summarizes data for structurally related dihydrochalcones to provide an estimated range for initial experiments.
| Compound | Assay | IC50 / Effective Concentration | Reference Cell/System | Citation |
| Phloretin | DPPH Radical Scavenging | ~15 µM | Chemical Assay | [6][7] |
| Phloretin | ABTS Radical Scavenging | ~10 µM | Chemical Assay | [6][7] |
| Dihydro-resveratrol | Nrf2/HO-1 Activation | 10-40 µM | HepG2 cells | [8] |
| Dihydroquercetin | HO-1/NQO1 Induction | 10-50 µM | HepG2 cells | N/A |
Note: IC50 values are highly dependent on assay conditions. The provided concentrations should be used as a starting point for optimization.
Experimental Protocols
The following section details the protocols for key experiments to characterize the antioxidant and cytoprotective properties of this compound.
In Vitro Antioxidant Capacity
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[9]
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol. Store in the dark.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions (e.g., 1-100 µM).
-
Ascorbic acid or Trolox can be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each this compound dilution.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control, mix 100 µL of the solvent with 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
Plot the percentage of scavenging against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of this compound as described for the DPPH assay.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of each this compound dilution.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity and the IC50 value as described for the DPPH assay.
-
Cell-Based Assays for Oxidative Stress
Cell Culture: Human hepatoma (HepG2) or human keratinocyte (HaCaT) cell lines are commonly used for oxidative stress studies. Cells should be maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
To study the cytoprotective effects of this compound, oxidative stress can be induced in cultured cells using hydrogen peroxide (H₂O₂). A typical treatment involves pre-incubating cells with various concentrations of this compound for a specified time (e.g., 1-24 hours) before exposing them to H₂O₂ (e.g., 100-500 µM) for a shorter duration (e.g., 1-4 hours).
Principle: The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent compound. Inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.[10][11]
Protocol:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treat the cells with this compound for the desired time.
-
Remove the treatment medium and wash the cells with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Add fresh medium or PBS and induce oxidative stress with H₂O₂.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader. Kinetic readings can be taken over time.
-
Alternatively, cells can be visualized using a fluorescence microscope.
Principle: Malondialdehyde (MDA) is a major product of lipid peroxidation and is a widely used marker of oxidative damage. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method to measure MDA. In this assay, MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct that can be measured spectrophotometrically or fluorometrically.[12]
Protocol:
-
Culture and treat cells as described above.
-
After treatment, harvest the cells and lyse them in a suitable buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
To a portion of the supernatant, add a solution of TBA in an acidic buffer (e.g., trichloroacetic acid or phosphoric acid).
-
Incubate the mixture at 95°C for 60 minutes.
-
Cool the samples on ice and centrifuge to precipitate any interfering substances.
-
Measure the absorbance of the supernatant at ~532 nm.
-
A standard curve using a known concentration of MDA should be generated to quantify the MDA levels in the samples.
i. Superoxide Dismutase (SOD) Activity Assay [13][14][15][16]
Principle: SOD catalyzes the dismutation of superoxide radicals into hydrogen peroxide and molecular oxygen. SOD activity assays often use a system that generates superoxide radicals, and the ability of the sample to inhibit the subsequent reaction of the superoxide radical with a detector molecule is measured.[13][14]
Protocol (using a commercial kit):
-
Prepare cell lysates as described for the MDA assay.
-
Follow the manufacturer's instructions for the specific SOD activity assay kit being used. Typically, this involves mixing the cell lysate with a reaction mixture containing a substrate (e.g., xanthine) and an enzyme (e.g., xanthine oxidase) to generate superoxide radicals, along with a detection reagent (e.g., WST-1 or NBT).
-
The absorbance is measured at the appropriate wavelength, and the SOD activity is calculated based on the inhibition of the colorimetric reaction.
ii. Catalase (CAT) Activity Assay [17][18][19][20][21]
Principle: Catalase decomposes hydrogen peroxide into water and oxygen. One common assay method involves measuring the rate of H₂O₂ decomposition by monitoring the decrease in absorbance at 240 nm.[18]
Protocol:
-
Prepare cell lysates in a phosphate buffer.
-
In a UV-transparent cuvette or 96-well plate, add the cell lysate.
-
Initiate the reaction by adding a known concentration of H₂O₂.
-
Immediately measure the decrease in absorbance at 240 nm over time.
-
The catalase activity is calculated from the rate of H₂O₂ decomposition.
Principle: Reduced glutathione (GSH) is a major intracellular antioxidant. It can be measured using various methods, including the use of fluorescent probes like monochlorobimane (MCB) or colorimetric assays based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).[22][23]
Protocol (using a commercial kit):
-
Prepare cell lysates according to the kit's instructions. Some kits allow for direct measurement in live cells.
-
Follow the manufacturer's protocol, which typically involves incubating the cell lysate or live cells with the detection reagent.
-
Measure the absorbance or fluorescence at the specified wavelength.
-
Quantify the GSH concentration using a standard curve prepared with known concentrations of GSH.
Western Blot Analysis of Nrf2 Pathway Proteins[35][36][37][38][39]
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in a sample. This protocol is used to assess the effect of this compound on the nuclear translocation of Nrf2 and the expression of its downstream target proteins, HO-1 and NQO1.
Protocol:
-
Protein Extraction:
-
For total protein, lyse cells in RIPA buffer.
-
For nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH for total lysates, Lamin B1 for nuclear fractions) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software and normalize the expression of the target proteins to the loading control.
Conclusion
This compound presents an interesting subject for the study of oxidative stress and cellular defense mechanisms. The protocols outlined in this document provide a comprehensive framework for researchers to investigate its antioxidant potential and its role in modulating the Nrf2 signaling pathway. Due to the current lack of specific data, careful optimization of experimental conditions, particularly treatment concentrations, is crucial for obtaining meaningful and reproducible results. The findings from such studies will contribute significantly to understanding the therapeutic potential of this compound in conditions associated with oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Dihydro-Resveratrol Attenuates Oxidative Stress, Adipogenesis and Insulin Resistance in In Vitro Models and High-Fat Diet-Induced Mouse Model via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 10. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 11. arigobio.com [arigobio.com]
- 12. zellx.de [zellx.de]
- 13. prometheusprotocols.net [prometheusprotocols.net]
- 14. assaygenie.com [assaygenie.com]
- 15. 2.12. Super Oxide Dismutase (SOD) Activity Assay [bio-protocol.org]
- 16. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Catalase (CAT) activity assay for zooplankton samples [protocols.io]
- 18. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mmpc.org [mmpc.org]
- 20. cosmobiousa.com [cosmobiousa.com]
- 21. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 22. Glutathione: Overview of its protective roles, measurement, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cellular Glutathione Detection Assay Kit | Cell Signaling Technology [cellsignal.com]
Dihydroobovatin: Application Notes & Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroobovatin, specifically [4″,5″] dihydro-obovatin, is a semi-synthetic flavonoid derivative that has demonstrated notable anti-inflammatory and antinociceptive properties in preclinical studies. Isolated from Tephrosia Toxicaria Pers, this molecule presents a promising scaffold for the development of novel therapeutics targeting inflammatory and pain-related conditions. These application notes provide a comprehensive overview of the current understanding of this compound in the drug discovery pipeline, including its biological effects, mechanism of action, and detailed experimental protocols.
Biological Activity and Stage of Development
[4″,5″] dihydro-obovatin has been evaluated in in vivo models of inflammation and pain, demonstrating significant efficacy. The current stage of development is preclinical . To date, no clinical trials have been registered for this compound.
In Vivo Efficacy
In a rat model of zymosan-induced temporomandibular joint (TMJ) inflammatory hypernociception, orally administered [4″,5″] dihydro-obovatin significantly reduced the nociceptive threshold and total cell count in the synovial lavage, indicating potent anti-inflammatory and analgesic effects.[1]
Safety and Toxicity
Preclinical safety evaluations in rodents have indicated a favorable safety profile for [4″,5″] dihydro-obovatin. Acute toxicity studies showed no mortality or significant behavioral changes at doses up to 100 mg/kg.[1] Subchronic toxicity studies (0.01 mg/kg for 14 days) also revealed no adverse effects.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data for [4″,5″] dihydro-obovatin from in vivo studies. Note: In vitro quantitative data such as IC50 or Ki values are not currently available in the public domain.
Table 1: In Vivo Anti-inflammatory & Antinociceptive Activity
| Experimental Model | Species | Route of Administration | Effective Dose Range | Endpoint Measured | Result | Reference |
| Zymosan-induced TMJ inflammatory hypernociception | Rat | Oral | 0.1 - 1.0 mg/kg | Nociceptive threshold (von Frey test) | Increased nociceptive threshold | [1] |
| Zymosan-induced TMJ inflammation | Rat | Oral | 0.1 - 1.0 mg/kg | Total cell count in synovial lavage | Reduced total cell count | [1] |
Table 2: Preclinical Toxicity Data
| Study Type | Species | Route of Administration | Doses Tested | Observation | Reference |
| Acute Toxicity | Rodent | Oral & Intraperitoneal | 1, 10, 100 mg/kg | No mortality or behavioral changes observed | [1] |
| Subchronic Toxicity | Rodent | Oral | 0.01 mg/kg (14 days) | No significant adverse effects observed | [1] |
Mechanism of Action & Signaling Pathways
The mechanism of action for the anti-inflammatory and antinociceptive effects of [4″,5″] dihydro-obovatin is multifactorial and involves modulation of key signaling pathways.
-
Heme Oxygenase-1 (HO-1) Pathway: The effects of this compound are, at least in part, dependent on the activation of the HO-1 pathway, a critical enzyme with anti-inflammatory properties.
-
Opioid Receptor Interaction: this compound appears to interact with the central opioid system, specifically targeting µ and δ opioid receptors to mediate its analgesic effects.
-
Adhesion Molecule Downregulation: The compound has been shown to reduce the protein levels of Intercellular Adhesion Molecule-1 (ICAM-1) and CD55, which are involved in leukocyte adhesion and migration to inflammatory sites.
Below are diagrams illustrating the proposed signaling pathway and a general experimental workflow for evaluating its in vivo efficacy.
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for in vivo efficacy testing.
Experimental Protocols
Zymosan-Induced Temporomandibular Joint (TMJ) Inflammatory Hypernociception in Rats
This protocol is adapted from studies evaluating the anti-inflammatory and antinociceptive effects of [4″,5″] dihydro-obovatin.[1]
1. Animals:
-
Male Wistar rats (180-220 g) are used.
-
Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Acclimatize animals to the experimental conditions for at least 1 hour before testing.
2. Reagents and Materials:
-
[4″,5″] dihydro-obovatin
-
Vehicle (e.g., 0.9% saline with 1% Tween 80)
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane)
-
Von Frey filaments
-
Hamilton syringes
-
Phosphate-buffered saline (PBS) containing EDTA
3. Drug Administration:
-
Prepare a suspension of [4″,5″] dihydro-obovatin in the vehicle at the desired concentrations (e.g., 0.1 and 1.0 mg/kg).
-
Administer the compound or vehicle orally (p.o.) to the rats 1 hour before the induction of inflammation.
4. Induction of TMJ Inflammation:
-
Anesthetize the rats lightly with isoflurane.
-
Inject 20 µL of zymosan solution (10 mg/mL in sterile saline) into the TMJ capsule.
5. Assessment of Nociceptive Threshold (Mechanical Hypernociception):
-
At a predetermined time point post-zymosan injection (e.g., 4 hours), assess the mechanical nociceptive threshold using von Frey filaments.
-
Apply filaments of increasing stiffness to the skin over the TMJ region until a withdrawal response is elicited.
-
The filament that causes a response in at least 50% of applications is recorded as the nociceptive threshold.
6. Synovial Lavage and Cell Counting:
-
At a later time point (e.g., 6 hours post-zymosan), euthanize the animals.
-
Perform a synovial lavage of the TMJ by injecting and aspirating PBS with EDTA.
-
Determine the total number of leukocytes in the lavage fluid using a Neubauer chamber or an automated cell counter.
7. Data Analysis:
-
Compare the nociceptive thresholds and total cell counts between the vehicle-treated group and the this compound-treated groups.
-
Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine statistical significance.
Acute Toxicity Study
This protocol provides a general framework for assessing the acute toxicity of a test compound.[1]
1. Animals:
-
Use healthy, adult rodents (e.g., mice or rats) of a single sex.
-
House and acclimatize the animals as described above.
2. Drug Administration:
-
Administer single doses of [4″,5″] dihydro-obovatin at various concentrations (e.g., 1, 10, and 100 mg/kg) via the intended clinical route (e.g., oral).
-
Include a control group that receives only the vehicle.
3. Observation:
-
Observe the animals continuously for the first 4 hours after administration and then periodically for up to 14 days.
-
Record any signs of toxicity, including changes in behavior, posture, breathing, and any instances of morbidity or mortality.
-
Record body weight at regular intervals.
4. Necropsy:
-
At the end of the observation period, euthanize all animals.
-
Perform a gross necropsy on all animals to look for any visible abnormalities in organs.
Conclusion
[4″,5″] dihydro-obovatin is a promising preclinical candidate with demonstrated anti-inflammatory and antinociceptive efficacy in vivo. Its multimodal mechanism of action, involving the HO-1 pathway, opioid receptors, and adhesion molecule modulation, makes it an attractive molecule for further investigation. The provided protocols serve as a guide for researchers to replicate and expand upon the existing findings. Future research should focus on elucidating the specific molecular interactions through in vitro binding and enzymatic assays to quantify its potency and selectivity, which will be critical for its advancement in the drug discovery and development pipeline.
References
Troubleshooting & Optimization
Dihydroobovatin stability issues in cell culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues of dihydroobovatin in cell culture media. The information is designed to assist users in optimizing their experimental conditions and ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?
A1: Yes, inconsistent results are a common indicator of compound instability in cell culture media. This compound, as a flavonoid-like compound, may be susceptible to degradation under typical cell culture conditions (37°C, aqueous environment, presence of media components). This degradation can lead to a decrease in the effective concentration of the active compound and the potential formation of degradation products with different activities, contributing to experimental variability.
Q2: What are the primary factors that can affect the stability of this compound in my cell culture experiments?
A2: Several factors can contribute to the degradation of this compound in cell culture media:
-
pH: The pH of the culture medium can influence the rate of hydrolysis of certain chemical bonds within the this compound structure.[1]
-
Temperature: Incubation at 37°C can accelerate the degradation of thermally sensitive compounds.[2]
-
Light Exposure: Some compounds are photosensitive and can degrade upon exposure to light. It is advisable to minimize light exposure during handling and incubation.
-
Oxidation: Dihydrochalcones can be susceptible to oxidation. The presence of reactive oxygen species in the media can lead to degradation.[3]
-
Enzymatic Degradation: Components in the serum supplement of the culture media may contain enzymes that can metabolize this compound.
-
Interactions with Media Components: this compound may interact with salts, proteins, or other components in the media over time, leading to precipitation or degradation.[2]
Q3: I observe a precipitate in my culture plates after adding this compound. What is causing this and how can I prevent it?
A3: Precipitation of this compound in cell culture media can significantly impact your experiment by reducing the bioavailable concentration of the compound. The troubleshooting guide below provides detailed steps to address this issue. Common causes include exceeding the compound's solubility in the aqueous media and interactions with media components.[2][4]
Q4: How can I assess the stability of this compound in my specific cell culture medium?
A4: To determine the stability of this compound under your experimental conditions, you can perform a time-course analysis using High-Performance Liquid Chromatography (HPLC). This involves incubating the compound in your cell culture medium at 37°C and 5% CO2 for various durations (e.g., 0, 2, 4, 8, 24, 48 hours). At each time point, an aliquot of the medium is collected and analyzed by HPLC to measure the concentration of the parent compound. A decrease in the peak area of this compound over time indicates instability.[5][6] A detailed protocol is provided in the "Experimental Protocols" section.
Troubleshooting Guides
Issue 1: Compound Precipitation
Observation: A visible precipitate or cloudiness appears in the cell culture medium after the addition of this compound.
| Potential Cause | Recommended Solution |
| Concentration exceeds solubility | Decrease the final concentration of this compound. Determine the maximum soluble concentration in your specific medium by performing a solubility test.[2] |
| Poor dissolution of stock solution | Ensure the stock solution in a suitable solvent (e.g., DMSO) is fully dissolved before adding to the media. Gentle warming may aid dissolution. |
| Rapid change in solvent polarity | Add the this compound stock solution to the medium dropwise while gently vortexing or swirling the plate to ensure rapid and even dispersion.[4] |
| Temperature-dependent solubility | Pre-warm the cell culture medium to 37°C before adding the compound.[4] |
| Interaction with media components | Test the solubility of this compound in a simpler buffered solution like PBS to determine if media components are contributing to precipitation. If so, consider using a different media formulation if your experimental design allows.[4] |
| pH shift in the medium | Ensure the medium is adequately buffered (e.g., with HEPES) to maintain a stable pH, especially in CO2 incubators.[4] |
Issue 2: Loss of Compound Activity Over Time
Observation: The biological effect of this compound decreases during longer incubation periods.
| Potential Cause | Recommended Solution |
| Chemical degradation (hydrolysis, oxidation) | Perform a stability study using HPLC to quantify the degradation rate.[5] If degradation is significant, consider shorter incubation times or replenishing the compound at specific intervals. |
| Enzymatic degradation by serum components | If using serum-containing media, consider reducing the serum percentage or using a serum-free medium if compatible with your cell line. |
| Adsorption to plasticware | Use low-binding plates to minimize non-specific binding of the compound to the plastic surfaces.[7] |
| Photodegradation | Protect the culture plates from light by wrapping them in aluminum foil during incubation and minimizing light exposure during handling. |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Media by HPLC
This protocol allows for the quantification of this compound over time in cell culture conditions to determine its stability.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640) with or without serum, as per experimental conditions
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)[8]
-
Mobile phase (e.g., acetonitrile and water with 0.1% formic acid, gradient elution may be required)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Spike the cell culture medium with this compound to the desired final concentration. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.5%).[4]
-
Incubation: Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours). Incubate the tubes at 37°C in a 5% CO2 incubator.
-
Sample Collection: At each designated time point, remove one tube from the incubator.
-
Sample Preparation: To remove proteins that can interfere with the HPLC analysis, perform a protein precipitation step. Add a cold organic solvent like acetonitrile or acetone (e.g., in a 4:1 ratio of solvent to media) to the sample.[6]
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 16,000 x g) for 20 minutes to pellet the precipitated proteins.[6]
-
HPLC Analysis: Carefully transfer the supernatant to an HPLC vial and inject it into the HPLC system.
-
Data Analysis: Analyze the chromatograms to determine the peak area of this compound at each time point. Plot the percentage of remaining this compound against time to determine the degradation kinetics.
Protocol 2: Kinetic Solubility Assay
This protocol helps determine the maximum concentration of this compound that remains in solution in your specific cell culture medium under experimental conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader or microscope
Procedure:
-
Prepare Dilution Series: In a separate 96-well plate, prepare a serial dilution of your this compound stock solution in 100% DMSO.[4]
-
Add Medium to Assay Plate: Add your cell culture medium to each well of the clear-bottom 96-well plate (e.g., 198 µL).[4]
-
Add Compound Dilutions: Transfer a small volume (e.g., 2 µL) of each compound dilution from the DMSO plate to the corresponding wells of the assay plate containing the medium. This will result in a final DMSO concentration of 1%.[4]
-
Include Controls:
-
Incubation: Cover the plate and incubate under your experimental conditions (e.g., 37°C) for a relevant time period (e.g., 1-2 hours).[4]
-
Assessment:
-
Visual Inspection: Examine the plate under a light microscope for any signs of precipitation.[4]
-
Instrumental Measurement: Use a plate reader to measure the light scattering or turbidity at a suitable wavelength (e.g., 620 nm). An increase in absorbance/scattering indicates precipitation.
-
Signaling Pathways and Experimental Workflows
Based on studies of structurally related compounds like obovatol and other dihydrochalcones, this compound is anticipated to influence key signaling pathways involved in cell proliferation and apoptosis.[9][10]
Caption: Inferred Intrinsic Apoptosis Pathway of this compound.
Caption: Inferred Modulation of MAPK and NF-κB Pathways by this compound.
Caption: Experimental Workflow for this compound Stability Assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A simple, efficient and rapid HPLC–UV method for the detection of 5-HT in RIN-14B cell extract and cell culture medium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of apoptosis by obovatol as a novel therapeutic strategy for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dihydroobovatin Concentration for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the use of dihydroobovatin in in vitro experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving this compound?
This compound is a hydrophobic compound with limited aqueous solubility. The recommended solvent for preparing a stock solution is dimethyl sulfoxide (DMSO).
2. How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve this compound in high-quality, anhydrous DMSO to a concentration of 10 mM. Ensure the compound is completely dissolved by vortexing. If necessary, gentle warming (up to 37°C) or brief sonication can be used to aid dissolution. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
3. What is the recommended final concentration of DMSO in cell culture media?
It is crucial to minimize the final concentration of DMSO in your cell culture medium as it can be toxic to cells. A final DMSO concentration of less than 0.5% (v/v) is generally recommended, with an ideal concentration at or below 0.1%. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.
4. My this compound precipitates when I add it to the cell culture medium. What should I do?
Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Serial Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of your cell culture media. Instead, perform a serial dilution. First, dilute the stock solution in a small volume of serum-free media, mix gently, and then add this intermediate dilution to your final volume of complete media. This gradual decrease in solvent concentration can help maintain solubility.
-
Pre-warmed Media: Use pre-warmed (37°C) cell culture media for dilutions.
-
Vortexing/Sonication: After dilution, vortex the solution gently or sonicate briefly to help redissolve any precipitate. Visually inspect the solution to ensure it is clear before adding it to your cells.
-
Lower Working Concentration: If precipitation persists, consider lowering the final working concentration of this compound in your experiment.
5. What is the expected stability of this compound in cell culture medium?
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Effect Observed
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | Verify calculations for stock solution and final working concentrations. Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. |
| Compound Degradation | Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Line Sensitivity | Different cell lines can exhibit varying sensitivities to a compound. Test a range of concentrations and consider using multiple cell lines to assess the activity of this compound. |
| Precipitation of Compound | Visually inspect the culture medium for any signs of precipitation after adding this compound. If present, follow the troubleshooting steps for precipitation outlined in the FAQ section. |
Issue 2: High Cell Death in Control Group (Vehicle Control)
| Possible Cause | Troubleshooting Step |
| High DMSO Concentration | Ensure the final DMSO concentration in the culture medium is below 0.5%, and ideally at or below 0.1%. |
| DMSO Quality | Use high-purity, anhydrous DMSO to prepare stock solutions. |
| Cellular Sensitivity to DMSO | Some cell lines are more sensitive to DMSO than others. Determine the maximum tolerable DMSO concentration for your specific cell line by performing a toxicity test with a range of DMSO concentrations. |
Experimental Protocols & Data
While specific experimental data for this compound is limited in publicly available literature, data from the structurally related compound, obovatol , can provide a useful starting point for experimental design.
Table 1: Reported In Vitro Activity of Obovatol
| Parameter | Cell Line | Concentration | Effect |
| IC50 (Nitric Oxide Production) | BV-2 (microglia) | 10 µM | Inhibition of LPS-induced nitric oxide production[1] |
| Proliferation Inhibition | Rat Vascular Smooth Muscle Cells | 1-5 µM | Concentration-dependent inhibition of PDGF-BB-induced proliferation[2] |
| IC50 (Nitric Oxide Production) | RAW 264.7 (macrophages) | 0.91 µM | Inhibition of LPS-induced nitric oxide production[3] |
General Protocol for a Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium (appropriate for your cell line)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium from the stock solution. Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
References
- 1. Obovatol attenuates microglia-mediated neuroinflammation by modulating redox regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Obovatol from Magnolia obovata inhibits vascular smooth muscle cell proliferation and intimal hyperplasia by inducing p21Cip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of obovatol on nitric oxide production and activation of NF-kappaB/MAP kinases in lipopolysaccharide-treated RAW 264.7cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Dihydroobovatin Precipitation in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydroobovatin. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, particularly concerning its limited aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my aqueous buffer?
A1: this compound, a flavonoid, is a lipophilic molecule with poor water solubility. When introduced into an aqueous environment, its molecules tend to aggregate and precipitate out of the solution. This is a common challenge with many flavonoid compounds due to their chemical structure.
Q2: What is the best solvent to dissolve this compound for in vitro studies?
A2: For initial stock solutions, organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol are recommended. This compound is generally more soluble in these solvents. However, it is crucial to keep the final concentration of the organic solvent in your aqueous experimental medium low (typically below 0.5%) to avoid solvent-induced artifacts or cytotoxicity.
Q3: Can I heat the solution to dissolve this compound?
A3: Gentle warming can aid in the dissolution of this compound in organic solvents. However, prolonged exposure to high temperatures should be avoided as it may lead to the degradation of the compound. It is advisable to use a water bath at a controlled temperature (e.g., 37°C) and vortex intermittently.
Q4: How can I prepare a stable aqueous solution of this compound for my experiments?
A4: To improve the aqueous solubility and prevent precipitation, several formulation strategies can be employed. These include the use of co-solvents, surfactants, or cyclodextrins. These methods help to keep the this compound molecules dispersed and solubilized in the aqueous medium.
Troubleshooting Guides
Problem: this compound precipitates immediately upon dilution of the DMSO stock solution into the aqueous buffer.
| Possible Cause | Troubleshooting Step |
| High final concentration of this compound | Reduce the final concentration of this compound in your assay. Determine the maximum soluble concentration empirically by preparing serial dilutions. |
| "Shock" precipitation | Add the DMSO stock solution dropwise to the vortexing aqueous buffer to ensure rapid dispersion. |
| Insufficient solvent | Increase the percentage of co-solvent (e.g., ethanol) in your final aqueous solution, ensuring it remains within a non-toxic range for your experimental system. |
Problem: this compound solution is initially clear but becomes cloudy or shows precipitation over time.
| Possible Cause | Troubleshooting Step |
| Metastable solution | Prepare fresh dilutions of this compound immediately before each experiment. Avoid long-term storage of dilute aqueous solutions. |
| Temperature fluctuations | Store stock solutions and handle experimental solutions at a consistent temperature. Avoid freeze-thaw cycles of aqueous dilutions. |
| Interaction with media components | Evaluate the compatibility of this compound with all components of your experimental buffer or cell culture medium. |
Data Presentation: Solubility of this compound (Illustrative Data)
Disclaimer: The following data is illustrative and based on the general solubility of flavonoids. Experimental determination of this compound's solubility in your specific solvent systems is highly recommended.
Table 1: Estimated Solubility of this compound in Common Solvents.
| Solvent | Estimated Solubility (mg/mL) |
| Water | < 0.01 |
| Phosphate-Buffered Saline (PBS, pH 7.4) | < 0.01 |
| Ethanol | ~10-20 |
| Dimethyl Sulfoxide (DMSO) | > 50 |
Table 2: Example of a Co-solvent System for Enhancing this compound Solubility.
| Co-solvent System (v/v) | Estimated Maximum Soluble Concentration of this compound (µM) |
| 90% PBS / 10% Ethanol | 5 - 10 |
| 80% PBS / 20% Ethanol | 15 - 25 |
| 95% Cell Culture Medium / 5% DMSO | 1 - 5 |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm your cell culture medium or aqueous buffer to 37°C.
-
Perform serial dilutions of the stock solution in the pre-warmed medium/buffer to achieve the final desired concentrations.
-
When diluting, add the this compound stock solution to the medium/buffer while gently vortexing or swirling to ensure rapid and even dispersion.
-
Use the freshly prepared working solutions immediately in your experiments.
Visualizations
As a flavonoid with potential anticancer and anti-inflammatory properties, this compound may interact with key cellular signaling pathways. Below are diagrams of two such pathways, illustrating potential points of inhibition.
Caption: Hypothetical inhibition of the Wnt/β-catenin signaling pathway by this compound.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Troubleshooting inconsistent results in Dihydroobovatin assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with Dihydroobovatin assays. Given that this compound is a flavonoid, a class of natural phenolic compounds, this guide addresses common issues related to the physicochemical properties of such compounds and their interaction with biological assay systems.
Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
I. Compound Handling and Preparation
Question: My this compound is not dissolving properly, or I see precipitation after adding it to the cell culture medium. What should I do?
Answer: Poor solubility is a common issue with flavonoid compounds. Here are some steps to improve solubility and prevent precipitation:
-
Proper Solvent Selection: this compound, like many flavonoids, is sparingly soluble in water but generally soluble in organic solvents. Dimethyl sulfoxide (DMSO) is a common choice for creating a concentrated stock solution.
-
Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM). Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Final DMSO Concentration: When diluting the stock solution into your aqueous cell culture medium, ensure the final concentration of DMSO is low, typically below 0.5%, to avoid solvent-induced cytotoxicity. It is crucial to run a vehicle control with the same final DMSO concentration to account for any effects of the solvent on your cells.
-
Working Solution Preparation: Prepare fresh working solutions for each experiment. When diluting the DMSO stock, add it to the medium and mix immediately and thoroughly to prevent precipitation. You can gently vortex the solution.
-
Pre-warming Medium: Pre-warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.
-
Solubility Testing: If problems persist, you can perform a simple solubility test. Prepare serial dilutions of your this compound stock in your cell culture medium and visually inspect for precipitation under a microscope after a short incubation.
Question: I am observing high background or autofluorescence in my fluorescence-based assays. Could this compound be the cause?
Answer: Yes, phenolic compounds like flavonoids are known to exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays.
-
Compound-only Control: Always include a control well containing only the cell culture medium and this compound at the highest concentration used in your experiment. This will allow you to measure the compound's intrinsic fluorescence and subtract it from your experimental values.
-
Wavelength Selection: If possible, choose fluorescent dyes and filters with excitation and emission wavelengths that do not overlap with the autofluorescence spectrum of this compound.
-
Assay Choice: If autofluorescence is a significant problem, consider using a non-fluorescent, colorimetric, or luminescence-based assay as an alternative.
II. Cell-Based Assay Inconsistencies
Question: I am seeing inconsistent results in my cell viability assays (e.g., MTT, XTT) with this compound treatment. What could be the problem?
Answer: Inconsistent results in cell viability assays can stem from several factors related to the compound's properties and the assay chemistry itself.
-
Compound Stability: Flavonoids can be unstable in cell culture medium, degrading over time. This can lead to variability in the effective concentration of the compound during the experiment. Prepare fresh dilutions of this compound for each experiment and consider the duration of your assay.
-
Interference with Assay Chemistry: Some phenolic compounds can directly interact with the tetrazolium salts (like MTT) used in viability assays, leading to their chemical reduction and a false-positive signal for cell viability. To test for this, include a cell-free control with this compound and the assay reagent.
-
Hydrogen Peroxide (H₂O₂) Generation: Phenolic compounds can auto-oxidize in cell culture media, leading to the production of hydrogen peroxide, which can be cytotoxic and confound your results.[1] The addition of catalase to the medium can help mitigate the effects of H₂O₂.[1]
-
Cell Seeding Density: Ensure you are using a consistent and optimal cell seeding density. Overly confluent or sparse cultures can respond differently to treatment.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. To minimize this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or water.
Table 1: Troubleshooting Inconsistent Cell Viability Assay Results
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, or compound precipitation. | Ensure a homogenous cell suspension, calibrate pipettes, and visually confirm compound solubility in the medium. |
| Unexpectedly high cell viability | Direct reduction of the assay reagent by this compound. | Run a cell-free control with the compound and assay reagent to check for chemical interference. |
| Increased cell death in vehicle controls | High final DMSO concentration. | Keep the final DMSO concentration below 0.5% and ideally below 0.1%. |
| Time-dependent inconsistencies | Degradation of this compound in the culture medium. | Prepare fresh compound dilutions for each experiment and consider shorter incubation times. |
Question: My anti-inflammatory assay results (e.g., cytokine or nitric oxide measurements) are not reproducible. What should I check?
Answer: Reproducibility in anti-inflammatory assays requires careful control of several experimental variables.
-
Cell Activation: Ensure consistent and robust activation of the inflammatory response in your control cells (e.g., with lipopolysaccharide - LPS). The concentration and quality of the stimulating agent are critical.
-
Timing of Treatment: The timing of this compound treatment relative to the inflammatory stimulus can significantly impact the results. Standardize the pre-incubation time with the compound before adding the stimulus.
-
Cytokine/Nitrite Stability: Cytokines and nitrite (a stable product of nitric oxide) can degrade over time. Collect supernatants promptly after the incubation period and store them at -80°C if not analyzed immediately.
-
Assay Sensitivity: Ensure your assay (e.g., ELISA for cytokines, Griess assay for nitrite) is sensitive enough to detect the changes you are measuring. Perform a standard curve for each experiment.
III. Western Blotting Issues
Question: I am having trouble detecting changes in the phosphorylation of signaling proteins (e.g., in the NF-κB or MAPK pathways) after this compound treatment. What could be the issue?
Answer: Western blotting for signaling proteins can be challenging. Here are some common troubleshooting steps:
-
Time Course: The phosphorylation of signaling proteins is often transient. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) to determine the optimal time point to observe changes after this compound treatment.
-
Protein Extraction: Use appropriate lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation state of your target proteins.
-
Antibody Quality: Ensure your primary antibodies are specific and validated for the detection of the phosphorylated and total forms of your protein of interest.
-
Loading Controls: Use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading between lanes.
-
Positive and Negative Controls: Include appropriate positive (e.g., cells treated with a known activator of the pathway) and negative controls to validate your experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action for this compound's anti-inflammatory effects?
A1: As a flavonoid, this compound likely exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The most probable targets are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3][4] These pathways regulate the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS).[2][3] this compound may inhibit the activation of these pathways, leading to a reduction in the production of inflammatory mediators.
Q2: What are some key in vitro assays to assess the anti-inflammatory activity of this compound?
A2: Common in vitro assays for screening anti-inflammatory compounds include:
-
Measurement of Pro-inflammatory Cytokines: Using macrophage-like cell lines (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs), you can stimulate an inflammatory response with LPS and then measure the levels of cytokines such as TNF-α, IL-6, and IL-1β in the cell supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[5][6]
-
Nitric Oxide (NO) Production Assay: In the same cell models, you can measure the production of nitric oxide, a key inflammatory mediator, by quantifying its stable end-product, nitrite, in the culture supernatant using the Griess reagent.[7][8]
-
Western Blot Analysis: To investigate the mechanism of action, you can use western blotting to assess the effect of this compound on the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
Q3: How should I design my experiments to ensure the data is reliable?
A3: To ensure the reliability of your data, consider the following:
-
Appropriate Controls: Always include positive controls (a known anti-inflammatory compound), negative controls (untreated cells), and vehicle controls (cells treated with the same concentration of DMSO as your experimental samples).
-
Dose-Response and Time-Course Studies: Perform dose-response experiments to determine the optimal concentration of this compound and time-course studies to identify the best time points for your measurements.
-
Replicates: Use technical and biological replicates to ensure the reproducibility of your findings.
-
Cell Line Authentication: Regularly authenticate your cell lines to ensure they have not been misidentified or cross-contaminated.
Experimental Protocols
Protocol 1: General Protocol for Cytokine Measurement by ELISA
This protocol provides a general outline for a sandwich ELISA to measure cytokine concentrations in cell culture supernatants.
-
Plate Coating: Dilute the capture antibody in a coating buffer and add 100 µL to each well of a 96-well ELISA plate. Incubate overnight at 4°C.[9]
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature.[9]
-
Washing: Repeat the washing step.
-
Sample and Standard Incubation: Prepare a standard curve by serially diluting the recombinant cytokine standard. Add 100 µL of your standards and cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.[10]
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add 100 µL of the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.[11]
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of a TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.[9]
-
Stop Reaction: Add 50 µL of a stop solution (e.g., 2N H₂SO₄) to each well.
-
Read Absorbance: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in your samples.
Protocol 2: General Protocol for Nitric Oxide Measurement (Griess Assay)
This protocol outlines the measurement of nitrite in cell culture supernatants as an indicator of nitric oxide production.
-
Cell Culture and Treatment: Seed a macrophage cell line (e.g., RAW 264.7) in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulating with an inflammatory agent like LPS for 18-24 hours.[8]
-
Supernatant Collection: After incubation, carefully collect 50-100 µL of the cell culture supernatant from each well.
-
Standard Curve Preparation: Prepare a sodium nitrite standard curve by serially diluting a stock solution in the same cell culture medium used for the experiment.
-
Griess Reagent Addition: Add 50-100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to each well containing the standards and samples.[8]
-
Incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light.
-
Read Absorbance: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Generate a standard curve and determine the nitrite concentration in your samples.
Visualizations
Signaling Pathways
The following diagrams illustrate the hypothesized signaling pathways modulated by this compound in the context of inflammation.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Caption: Hypothesized inhibition of the p38 MAPK signaling pathway by this compound.
Experimental Workflow
Caption: General workflow for in vitro anti-inflammatory assays with this compound.
References
- 1. synapse.koreamed.org [synapse.koreamed.org]
- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gut.bmj.com [gut.bmj.com]
- 5. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 9. Cytokine Elisa [bdbiosciences.com]
- 10. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. h-h-c.com [h-h-c.com]
Dihydroobovatin interference with common assay reagents
Welcome to the technical support center for dihydroobovatin. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and troubleshooting potential interference of this compound with common laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a flavonoid compound. Flavonoids are a class of natural products known for a wide range of biological activities. Some flavonoids have been identified as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids. For example, a structurally related compound, 3-O-(3,4,5-trimethoxybenzoyl)-(-)-epicatechin, has been shown to inhibit human DHFR.[1]
Q2: Why might this compound interfere with my assay?
A2: this compound's structure as a flavonoid, which often includes catechol moieties, makes it a potential Pan-Assay Interference Compound (PAIN).[2][3] PAINS are compounds that can produce false-positive results in high-throughput screens through various mechanisms not related to specific target inhibition.[2][4] These mechanisms can include non-specific reactivity, redox cycling, fluorescence, or aggregation.[3]
Q3: What are Pan-Assay Interference Compounds (PAINS)?
A3: PAINS are chemical structures that are known to interfere with a wide range of biological assays, often leading to misleading results.[2] They tend to be non-specific in their interactions.[2] Common classes of PAINS include catechols, quinones, rhodanines, and enones, many of which are found in natural products like flavonoids.[2][3] Identifying potential PAINS early in a screening campaign is crucial to avoid wasting resources on false hits.[3]
Caption: Diagram illustrating the difference between a specific drug-target interaction and non-specific interactions characteristic of PAINS.
Troubleshooting Guides by Assay Type
MTT and Other Tetrazolium-Based Viability Assays
Issue: I'm observing an unexpected increase in signal (formazan production) or a dose-dependent effect that doesn't correlate with other viability assays.
Potential Cause: this compound, as a flavonoid, likely possesses antioxidant and reducing properties. It may be directly reducing the tetrazolium salt (e.g., MTT) to its colored formazan product, independent of cellular metabolic activity. This leads to a false-positive signal, suggesting higher cell viability or proliferation than is actually present.[5][6][7]
Troubleshooting Steps:
-
Run a Cell-Free Control:
-
Prepare wells with culture medium, MTT reagent, and this compound at the same concentrations used in your experiment, but without any cells.
-
Incubate for the same duration as your main experiment.
-
If you observe color development in these wells, it confirms direct reduction of MTT by your compound.[5][7]
-
-
Use an Orthogonal Assay:
-
Confirm your results using a viability assay with a different mechanism that does not rely on cellular reducing potential.
-
Examples include:
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels.
-
LDH Cytotoxicity Assay: Measures lactate dehydrogenase release from damaged cells.
-
Real-Time Cell Analysis (RTCA): Measures impedance to assess cell adhesion and proliferation.
-
Direct Cell Counting: Using Trypan Blue exclusion.
-
-
References
- 1. | BioWorld [bioworld.com]
- 2. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 3. longdom.org [longdom.org]
- 4. What are PAINS? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 5. Is Your MTT Assay the Right Choice? [promega.sg]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Dihydroobovatin for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with dihydroobovatin, a poorly soluble flavonoid, in in vivo studies. Due to the limited availability of specific data for this compound, the guidance provided is based on the known properties of its parent compound, obovatin, and the general characteristics of prenylated flavonoids.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo research?
A1: this compound is a prenylated flavonoid. Like many other polyphenolic compounds, its chemical structure lends itself to poor aqueous solubility. This low solubility is a primary factor limiting its absorption from the gastrointestinal tract, which in turn leads to low and variable bioavailability.[1][2][3] Consequently, achieving therapeutic concentrations in target tissues during in vivo experiments can be challenging, potentially leading to inconclusive or misleading results. The prenyl group, while often enhancing biological activity, can further increase the lipophilicity of the molecule, exacerbating the solubility issue.[3][4]
Q2: What are the primary metabolic pathways I should be aware of when working with this compound?
Q3: Which formulation strategies are most promising for enhancing the bioavailability of this compound?
A3: For poorly soluble compounds like this compound, several formulation strategies can be employed to improve oral bioavailability. These include:
-
Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can maintain the compound in a solubilized state in the gastrointestinal tract, facilitating absorption.[6][7][8][9]
-
Nanoformulations: Reducing the particle size to the nanometer range increases the surface area for dissolution, which can significantly enhance the absorption rate.[10]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its wettability and dissolution rate.
The choice of formulation will depend on the specific experimental requirements, including the desired dosage and the animal model being used.
Troubleshooting Guides
Issue 1: Low and Inconsistent Plasma Concentrations of this compound Following Oral Administration
Possible Causes:
-
Poor aqueous solubility leading to incomplete dissolution.
-
Precipitation of the compound in the gastrointestinal tract.
-
Extensive first-pass metabolism in the gut wall and liver.
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Attempt to determine the solubility of your this compound sample in pharmaceutically relevant solvents and buffers (e.g., water, ethanol, propylene glycol, simulated gastric and intestinal fluids). This will provide a baseline for formulation development.
-
-
Select an Appropriate Formulation Strategy:
-
For initial screening: A simple solution in a water-miscible co-solvent like polyethylene glycol (PEG) 400 or a lipid-based vehicle can be a starting point.
-
For improved exposure: Develop a lipid-based formulation such as a Self-Emulsifying Drug Delivery System (SEDDS).
-
-
In Vitro Dissolution Testing:
-
Perform dissolution studies to compare the release profile of your formulated this compound with the unformulated compound in simulated gastric and intestinal fluids. An improved dissolution rate is a good indicator of potentially enhanced bioavailability.
-
-
Consider Co-administration with a Bioavailability Enhancer:
-
Piperine, a known inhibitor of drug metabolism, can be co-administered to reduce first-pass metabolism and potentially increase plasma concentrations of this compound.
-
Issue 2: Difficulty in Preparing a Stable and Homogeneous Formulation for Dosing
Possible Causes:
-
Precipitation of this compound from the vehicle over time.
-
Phase separation in lipid-based formulations.
-
Aggregation of nanoparticles in nanoformulations.
Troubleshooting Steps:
-
Optimize Vehicle Composition:
-
For solutions, conduct stability studies at different concentrations and in various co-solvent systems to identify a stable formulation.
-
For lipid-based formulations, carefully select the oil, surfactant, and co-surfactant components to ensure the formation of a stable microemulsion upon dilution.
-
-
Incorporate Stabilizers:
-
For nanoformulations, use appropriate stabilizers (e.g., surfactants, polymers) to prevent particle aggregation.
-
-
Control Formulation Process Parameters:
-
Ensure consistent and reproducible formulation procedures. For example, when preparing solid dispersions by solvent evaporation, control the evaporation rate to ensure uniform drug distribution in the polymer matrix.
-
-
Characterize the Formulation:
-
Before each in vivo study, characterize the formulation for key parameters such as particle size (for nanoformulations), drug content, and homogeneity to ensure consistency between batches.
-
Quantitative Data Summary
Due to the lack of specific data for this compound, the following table provides representative data for other poorly soluble flavonoids to guide formulation development.
| Parameter | Quercetin | Naringenin |
| Aqueous Solubility | ~7.7 µg/mL | ~62 µg/mL |
| LogP | 1.82 | 2.9 |
| Commonly Used Solvents | Ethanol, DMSO, PEG 400 | Ethanol, DMSO, Methanol |
Note: This data is for illustrative purposes and may not be directly applicable to this compound.
Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Formulation (SEDDS)
Objective: To prepare a Self-Emulsifying Drug Delivery System (SEDDS) to enhance the oral bioavailability of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Labrafac™ Lipophile WL 1349)
-
Surfactant (e.g., Kolliphor® RH 40)
-
Co-surfactant (e.g., Transcutol® HP)
Methodology:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Formulation Preparation: a. Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial. b. Heat the mixture to 40°C in a water bath to facilitate mixing. c. Add the required amount of this compound to the mixture and vortex until a clear solution is obtained.
-
Characterization: a. Self-emulsification test: Add 1 mL of the SEDDS formulation to 250 mL of water in a beaker with gentle stirring. Observe the formation of a clear or slightly opalescent microemulsion. b. Droplet size analysis: Determine the globule size of the resulting microemulsion using a particle size analyzer. A smaller droplet size (typically <200 nm) is desirable for better absorption.
Protocol 2: Preparation of a Nanosuspension
Objective: To prepare a nanosuspension of this compound to increase its surface area and dissolution velocity.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188 or HPMC)
-
Purified water
Methodology:
-
Preparation of the Suspension: a. Dissolve the stabilizer in purified water. b. Disperse the this compound powder in the stabilizer solution to form a pre-suspension.
-
High-Pressure Homogenization: a. Subject the pre-suspension to high-pressure homogenization for a specified number of cycles and pressure. b. Monitor the particle size reduction periodically using a particle size analyzer until the desired nano-range is achieved.
-
Characterization: a. Particle size and zeta potential: Measure the average particle size and zeta potential of the nanosuspension. A high absolute zeta potential value indicates good physical stability. b. In vitro dissolution: Compare the dissolution rate of the nanosuspension with that of the unformulated this compound powder.
Visualizations
References
- 1. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lipid-based formulations ⋅ Gattefossé [gattefosse.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Dihydroobovatin Cell Permeability Assay Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing dihydroobovatin cell permeability assays.
Frequently Asked Questions (FAQs)
1. What is the purpose of a this compound cell permeability assay?
A this compound cell permeability assay is a crucial in vitro tool used in drug discovery to evaluate the ability of this compound, a novel compound, to cross cellular barriers.[1][2] This assessment helps predict its potential for oral absorption and bioavailability in the body.[1][3] The data generated is vital for lead optimization and selecting candidates with favorable pharmacokinetic properties.
2. Which in vitro model is best for assessing this compound permeability: Caco-2 or PAMPA?
The choice between the Caco-2 and PAMPA models depends on the specific research question:
-
Caco-2 Assay: This model uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal epithelium.[1][4] It is considered the gold standard for predicting human oral absorption as it accounts for both passive diffusion and active transport mechanisms, including uptake and efflux.[1][5] If you suspect this compound may be a substrate for transporters, the Caco-2 assay is the more appropriate choice.[4][5]
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a cell-free model that predicts passive diffusion across an artificial membrane coated with lipids.[5][6] It is a cost-effective and high-throughput method ideal for early-stage screening of a large number of compounds to rank them based on their passive permeability.[6][7] However, it will not provide information on active transport.[5]
A tiered approach is often recommended, using PAMPA for initial high-throughput screening and then confirming promising candidates with the more biologically relevant Caco-2 assay.[8]
3. How is the permeability of this compound quantified?
The permeability of this compound is typically expressed as an apparent permeability coefficient (Papp) in cm/s. The Papp value is calculated based on the rate of appearance of the compound in the receiver compartment over time.[1]
4. What is an acceptable Papp value for a drug candidate?
Papp values are generally categorized as follows:
-
Low Permeability: Papp < 1 x 10⁻⁶ cm/s
-
Moderate Permeability: 1 x 10⁻⁶ cm/s < Papp < 10 x 10⁻⁶ cm/s
-
High Permeability: Papp > 10 x 10⁻⁶ cm/s
These are general guidelines, and the desired permeability will depend on the therapeutic target and intended route of administration.
5. What is the efflux ratio and why is it important in Caco-2 assays?
The efflux ratio (ER) is the ratio of the Papp value in the basolateral-to-apical (B-A) direction to the Papp value in the apical-to-basolateral (A-B) direction (ER = Papp (B-A) / Papp (A-B)).[4] An efflux ratio greater than 2 is a strong indication that the compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which can limit its absorption.[4]
Troubleshooting Guide
This guide addresses common issues encountered during this compound permeability assays.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding; Edge effects in the plate; Pipetting errors.[9] | Ensure a homogenous cell suspension before seeding. To minimize edge effects, avoid using the outer wells of the plate or fill them with a buffer.[9] Use calibrated pipettes and consistent technique. |
| Low Papp values for a compound expected to be permeable | Poor compound solubility in the assay buffer; Compound instability; Compound binding to the plate or apparatus; Low cell monolayer integrity (Caco-2).[4] | Test the solubility and stability of this compound in the assay buffer beforehand. Consider using a buffer with a small percentage of a co-solvent like DMSO. Use low-binding plates. For Caco-2 assays, verify monolayer integrity via TEER measurement or Lucifer yellow permeability.[4] |
| High Papp values for a compound expected to be impermeable (Caco-2) | Compromised Caco-2 monolayer integrity.[4] | Check TEER values before and after the experiment. Values should be >200 Ω·cm².[10] Perform a Lucifer yellow leakage assay; permeability should be low. Review cell culture conditions and ensure cells are not overgrown or stressed. |
| Inconsistent TEER values (Caco-2) | Incomplete monolayer formation; Cell stress or death; Contamination. | Allow Caco-2 cells to differentiate for the recommended time (typically 21 days).[4] Ensure proper cell culture conditions (media, CO₂, temperature). Screen for mycoplasma contamination.[11] |
| Low compound recovery | Compound degradation; Adsorption to plasticware.[4] | Assess the stability of this compound in the assay buffer over the experiment's duration. Use low-adsorption plates and pipette tips.[4] |
| High background signal in detection method | Interference from assay components; Autofluorescence of the compound or plate. | Run appropriate blanks (buffer only, buffer with vehicle). Select a microplate material suitable for your detection method (e.g., black plates for fluorescence).[12] |
Experimental Protocols
Caco-2 Permeability Assay
This protocol provides a general framework. Optimization for this compound is recommended.
1. Cell Culture and Seeding:
-
Culture Caco-2 cells in appropriate media and conditions.
-
Seed cells onto Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture for 21-25 days to allow for differentiation and monolayer formation.[4]
2. Monolayer Integrity Assessment:
-
Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers using a voltmeter. TEER values should be stable and typically above 200 Ω·cm².[10]
-
Optionally, perform a Lucifer yellow permeability assay to confirm low paracellular leakage.
3. Permeability Experiment (Bidirectional):
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Apical to Basolateral (A-B) Transport: Add this compound solution (e.g., 10 µM) to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.[1]
-
Basolateral to Apical (B-A) Transport: Add this compound solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.[1]
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[1]
-
At specified time points, collect samples from the receiver chamber and replace with fresh buffer.
-
Collect samples from the donor chamber at the end of the experiment.
4. Sample Analysis:
-
Quantify the concentration of this compound in the donor and receiver samples using a suitable analytical method (e.g., LC-MS/MS).
5. Data Analysis:
-
Calculate the Papp value for both A-B and B-A directions.
-
Calculate the efflux ratio (ER = Papp (B-A) / Papp (A-B)).
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general guideline for a PAMPA assay.
1. Preparation of the PAMPA Plate:
-
Prepare a lipid solution (e.g., 1-2% lecithin in dodecane).[7]
-
Coat the membrane of the donor plate with 5 µL of the lipid solution.[7][13]
2. Preparation of Solutions:
-
Prepare the this compound solution in a suitable buffer (e.g., PBS, pH 7.4) with a low percentage of a co-solvent like DMSO if needed.[7][13]
3. Permeability Experiment:
-
Fill the acceptor plate wells with buffer.[7]
-
Add the this compound solution to the donor plate wells.[7]
-
Carefully place the donor plate onto the acceptor plate, creating a "sandwich".
-
Incubate at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.[14]
4. Sample Analysis:
-
After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS/MS).
5. Data Analysis:
-
Calculate the Papp value.
Data Presentation
Table 1: Typical Parameters for Caco-2 Permeability Assay
| Parameter | Typical Value |
| Cell Seeding Density | 6 x 10⁴ cells/cm² |
| Differentiation Time | 21-25 days |
| TEER for Monolayer Integrity | > 200 Ω·cm² |
| This compound Concentration | 1-10 µM |
| Incubation Time | 60-120 minutes |
| Transport Buffer | HBSS with HEPES, pH 7.4 |
Table 2: Typical Parameters for PAMPA
| Parameter | Typical Value |
| Lipid Solution | 1-2% Lecithin in Dodecane |
| This compound Concentration | 10-100 µM |
| Incubation Time | 4-18 hours |
| Buffer | PBS, pH 7.4 |
Visualizations
Caption: Workflow for this compound Permeability Assays.
Caption: Troubleshooting Logic for Permeability Assays.
References
- 1. enamine.net [enamine.net]
- 2. Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 9. marinbio.com [marinbio.com]
- 10. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 12. m.youtube.com [m.youtube.com]
- 13. Random Page - Lokey Lab Protocols [lokeylab.wikidot.com]
- 14. bioassaysys.com [bioassaysys.com]
Technical Support Center: Semi-synthesis of Dihydroobovatin
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the semi-synthesis of Dihydroobovatin.
Troubleshooting Guide
This guide addresses common issues encountered during the semi-synthesis of this compound, which is typically prepared via the catalytic hydrogenation of Obovatin.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion of Obovatin | 1. Inactive Catalyst: The Palladium on Carbon (Pd/C) catalyst may be old, improperly stored, or poisoned. 2. Insufficient Hydrogen: Inadequate hydrogen pressure or a leak in the system. 3. Poor Solvent Quality: The solvent may contain impurities that inhibit the reaction. | 1. Use fresh, high-quality Pd/C catalyst. Ensure it has been stored under an inert atmosphere. 2. Purge the reaction vessel thoroughly with hydrogen. Ensure all connections are secure and maintain a positive hydrogen pressure (typically 1-3 atm). 3. Use anhydrous, degassed solvent. Common choices include ethanol, methanol, or ethyl acetate. |
| Formation of Side Products | 1. Over-reduction: Prolonged reaction times or harsh conditions can lead to the reduction of other functional groups. 2. Starting Material Impurities: Impurities in the Obovatin starting material may lead to undesired side reactions. | 1. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction as soon as the starting material is consumed. 2. Ensure the purity of the starting Obovatin using techniques like Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS). |
| Difficult Product Purification | 1. Residual Catalyst: Fine particles of Pd/C can be difficult to remove by standard filtration. 2. Co-elution with Starting Material: this compound and Obovatin may have similar polarities, making chromatographic separation challenging. | 1. Filter the reaction mixture through a pad of Celite® or a syringe filter with a fine pore size (e.g., 0.45 µm) to remove the catalyst. 2. Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary. |
| Inconsistent Reaction Times | 1. Variable Catalyst Activity: The activity of Pd/C can vary between batches. 2. Fluctuations in Temperature and Pressure: Inconsistent reaction conditions can affect the reaction rate. | 1. Standardize the catalyst source and batch if possible. Perform a small-scale test reaction to determine the optimal reaction time for a new batch of catalyst. 2. Use a temperature-controlled reaction setup and a reliable pressure gauge to maintain consistent conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the semi-synthesis of this compound?
A1: The most common method is the catalytic hydrogenation of Obovatin, which selectively reduces the double bond in the prenyl side chain.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., hexane:ethyl acetate) will show the disappearance of the Obovatin spot and the appearance of the this compound spot, which should have a slightly higher Rf value.
Q3: What is the best way to remove the palladium catalyst after the reaction?
A3: The most effective method is to filter the reaction mixture through a pad of Celite®. This prevents the fine catalyst particles from passing through and contaminating the product.
Q4: My this compound product appears to be unstable. What are the potential reasons?
A4: this compound, like many flavonoids, can be susceptible to oxidation and degradation, especially when exposed to light and air. It is recommended to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at a low temperature and protected from light.
Q5: Can I use other reducing agents besides H₂/Pd/C?
A5: While catalytic hydrogenation is the most common and selective method, other reducing agents could potentially be used. However, care must be taken to avoid the reduction of other functional groups in the molecule. Any alternative method would require careful optimization.
Experimental Workflow and Diagrams
Workflow for the Semi-synthesis of this compound
Caption: A typical experimental workflow for the semi-synthesis of this compound.
Troubleshooting Logic for Low Product Yield
Caption: A logical diagram for troubleshooting low product yield.
Technical Support Center: Dihydroobovatin Purity and Identity Validation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydroobovatin. Our goal is to address specific issues you may encounter during experimental validation of its purity and identity.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for validating the purity and identity of this compound?
A1: The primary analytical techniques for validating the purity and identity of this compound, a dihydroflavonoid, are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1][2] HPLC is widely used for determining the purity of flavonoid components.[3] NMR spectroscopy is crucial for elucidating the molecular structure, while MS is used to confirm the molecular weight and fragmentation pattern.[1][2]
Q2: What potential impurities should I be aware of during this compound synthesis?
A2: While specific impurities for this compound synthesis are not extensively documented in publicly available literature, potential impurities can be inferred from the common synthesis routes of flavonoids. One common method for synthesizing flavanones (the structural class of this compound) is the isomerization of chalcones.[4][5][6] Therefore, potential impurities could include:
-
Unreacted Starting Materials: Residual chalcones or their precursors.
-
Isomeric Byproducts: Incomplete or alternative cyclization of the chalcone precursor could lead to isomeric impurities.[5]
-
Degradation Products: Dihydroflavonoids can be susceptible to degradation under certain conditions, such as extreme pH or temperature.
Q3: How can I assess the stability of my this compound sample?
A3: A stability-indicating HPLC method is the most effective way to assess the stability of your this compound sample. This involves subjecting the sample to stress conditions (e.g., acid, base, oxidation, heat, light) and analyzing the stressed samples by HPLC to see if any degradation peaks appear and if the main this compound peak decreases.[7][8]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Issue 1: Peak Tailing in the this compound Chromatogram
-
Possible Cause A: Secondary Interactions with Residual Silanols. Free silanol groups on the surface of silica-based C18 columns can interact with the polar functional groups of this compound, leading to peak tailing.
-
Solution:
-
Mobile Phase Modification: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.
-
Use a Modern Column: Employ a C18 column with end-capping or one based on a hybrid particle technology to minimize silanol interactions.
-
Lower pH: Acidifying the mobile phase (e.g., with 0.1% formic or acetic acid) can suppress the ionization of silanol groups, reducing interactions.
-
-
-
Possible Cause B: Column Overload. Injecting too concentrated a sample can lead to peak distortion, including tailing.
-
Solution: Dilute the sample and reinject.
-
Issue 2: Split Peaks for this compound
-
Possible Cause A: Co-elution of an Impurity. An impurity may be eluting very close to the this compound peak.[9]
-
Solution:
-
Method Optimization: Adjust the mobile phase composition (e.g., organic-to-aqueous ratio) or the gradient slope to improve resolution.
-
Change Column: Try a column with a different stationary phase chemistry (e.g., phenyl-hexyl) to alter selectivity.
-
-
-
Possible Cause B: Column Void or Contamination. A void at the head of the column or particulate matter on the inlet frit can disrupt the sample band, causing it to split.[9][10]
-
Solution:
-
Reverse Flush: If the column allows, reverse-flush it to remove contaminants from the inlet frit.
-
Replace Guard Column/Column: If the problem persists, replace the guard column or the analytical column.
-
-
-
Possible Cause C: Injection Solvent Incompatibility. If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[10]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue 3: Poorly Resolved or Broad Peaks in the ¹H NMR Spectrum
-
Possible Cause A: Sample Aggregation. At higher concentrations, flavonoid molecules can aggregate, leading to broader signals.
-
Solution: Acquire the spectrum at a lower concentration.
-
-
Possible Cause B: Paramagnetic Impurities. Trace amounts of paramagnetic metals can cause significant line broadening.
-
Solution: Pass the sample solution through a small plug of Celite or use a chelating agent like EDTA if compatible with the sample.
-
-
Possible Cause C: Inappropriate Solvent. The choice of solvent can affect the chemical shifts and resolution of flavonoid signals.[3][11][12]
-
Solution: Test different deuterated solvents such as DMSO-d₆, Methanol-d₄, or Acetone-d₆ to find the one that provides the best spectral dispersion.
-
Issue 4: Difficulty in Assigning Protons and Carbons
-
Solution: A combination of 1D (¹H, ¹³C, DEPT) and 2D NMR (COSY, HSQC, HMBC) experiments is essential for unambiguous assignment of the this compound structure.[13][14] The HMBC experiment is particularly useful for identifying long-range correlations and confirming the connectivity of the flavonoid skeleton.
Mass Spectrometry (MS)
Issue 5: Unexpected Ions or Fragments in the Mass Spectrum
-
Possible Cause A: In-source Fragmentation. Flavonoids can sometimes fragment within the ion source of the mass spectrometer, even under soft ionization conditions like electrospray ionization (ESI).[1]
-
Solution: Optimize the source parameters, such as the fragmentor or capillary voltage, to minimize in-source fragmentation. Start with lower energy settings and gradually increase if necessary for structural elucidation.
-
-
Possible Cause B: Presence of Adducts. this compound may form adducts with salts present in the sample or mobile phase (e.g., [M+Na]⁺, [M+K]⁺).
-
Solution: Use high-purity solvents and mobile phase additives. If adducts are still present, they can often be used to help confirm the molecular weight.
-
-
Possible Cause C: Co-eluting Impurities. An impurity eluting at the same retention time as this compound in an LC-MS analysis will contribute to the mass spectrum.
-
Solution: Improve the chromatographic separation as described in the HPLC troubleshooting section.
-
Experimental Protocols
Protocol 1: Purity Determination by HPLC
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-90% B over 20 minutes, then hold at 90% B for 5 minutes, followed by re-equilibration. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm and 320 nm |
| Injection Volume | 10 µL |
Protocol 2: Identity Confirmation by NMR
| Parameter | Recommended Condition |
| Solvent | DMSO-d₆ |
| Concentration | 5-10 mg/mL |
| Experiments | ¹H, ¹³C, DEPT-135, COSY, HSQC, HMBC |
| ¹H Frequency | ≥ 400 MHz |
Protocol 3: Molecular Weight Confirmation by LC-MS
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap for high mass accuracy |
| Scan Range | m/z 100 - 1000 |
| Source Parameters | Optimize for minimal in-source fragmentation |
| LC Conditions | Use a volatile mobile phase system, such as water/acetonitrile with 0.1% formic acid. |
Data Presentation
Table 1: Typical HPLC Purity Analysis Results
| Sample ID | Retention Time (min) | Peak Area (%) |
| This compound Ref Std | 15.2 | 99.8 |
| This compound Sample A | 15.2 | 98.5 |
| Impurity 1 (Sample A) | 12.8 | 1.2 |
| Impurity 2 (Sample A) | 16.5 | 0.3 |
Table 2: Expected ¹H NMR Chemical Shifts (in DMSO-d₆)
Note: These are predicted values based on the general structure of dihydroflavonoids. Actual values may vary.
| Proton | Expected Chemical Shift (ppm) |
| H-2 | ~5.4 (dd) |
| H-3a | ~3.1 (dd) |
| H-3b | ~2.7 (dd) |
| H-6 | ~6.0 (d) |
| H-8 | ~6.1 (d) |
| Aromatic Protons | 6.8 - 7.5 |
| Hydroxyl Protons | 9.0 - 12.0 |
Table 3: Mass Spectrometry Data
| Ion | Expected m/z | Observed m/z |
| [M+H]⁺ | Calculated Value | To be determined |
| [M-H]⁻ | Calculated Value | To be determined |
| [M+Na]⁺ | Calculated Value | To be determined |
Visualizations
References
- 1. In-source fragmentation and accurate mass analysis of multiclass flavonoid conjugates by electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical and theoretical aspects of flavanone–chalcone isomerisations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. vegpharm.com [vegpharm.com]
- 8. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 9. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 10. benchchem.com [benchchem.com]
- 11. thieme-connect.com [thieme-connect.com]
- 12. NMR Chemical Shifts of Common Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of Dihydroobovatin in experiments
Welcome to the technical support center for Dihydroobovatin. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments while minimizing potential off-target effects. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of this compound?
A1: The specific molecular target(s) of this compound are not yet fully characterized in publicly available literature. As a novel bioactive compound, initial experiments should focus on target identification and validation. Researchers can employ several strategies to identify its primary target.
Q2: I am not observing the expected biological effect of this compound in my cell line. What are the possible reasons?
A2: Several factors could contribute to a lack of efficacy:
-
Cell Line Specificity: The target of this compound may not be present or may be expressed at low levels in your chosen cell line.
-
Compound Stability and Solubility: this compound may be unstable or poorly soluble in your experimental medium.
-
Incorrect Dosage: The concentration range used may be too low to elicit a response.
-
Cellular Uptake: The compound may not be efficiently penetrating the cell membrane.
Q3: My experiments with this compound are showing high variability. How can I improve reproducibility?
A3: High variability can stem from several sources:
-
Inconsistent Compound Preparation: Ensure this compound is fully dissolved and used at a consistent final concentration. Prepare fresh stock solutions regularly.
-
Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and growth conditions.
-
Assay Performance: Optimize your experimental assays to ensure they are within their linear range and have low well-to-well variability. Include appropriate positive and negative controls in every experiment.
Q4: I am concerned about potential off-target effects of this compound. How can I assess them?
A4: Assessing off-target effects is crucial for interpreting your results. Key strategies include:
-
Dose-Response Analysis: Compare the concentration range over which the desired (on-target) effect occurs with the concentrations that cause other (potentially off-target) cellular changes.
-
Use of Control Compounds: Include a structurally similar but inactive analog of this compound, if available, to control for non-specific effects.
-
Target Knockout/Knockdown: If a putative target is identified, use genetic approaches (e.g., CRISPR/Cas9 or siRNA) to eliminate or reduce its expression. The effect of this compound should be diminished in these cells if it acts through that target.
-
Broad-Panel Screening: Utilize commercially available services to screen this compound against a large panel of kinases, GPCRs, or other protein families to identify potential off-target interactions.
Q5: What are the recommended storage conditions for this compound?
A5: For long-term storage, this compound powder should be stored at -20°C or -80°C, protected from light and moisture. Stock solutions in solvents like DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Problem 1: Unexpected Cell Toxicity or Death
-
Question: I am observing significant cell death at concentrations where I expect to see a specific biological effect. How can I determine if this is an off-target effect?
-
Answer:
-
Perform a Dose-Response Cytotoxicity Assay: Determine the concentration of this compound that causes 50% cell death (CC50) using a cell viability assay (e.g., MTT, CellTiter-Glo®).
-
Compare CC50 to EC50/IC50: Compare the CC50 value to the effective concentration (EC50) or inhibitory concentration (IC50) for your desired biological activity. A small therapeutic window (ratio of CC50 to EC50/IC50) suggests potential off-target toxicity.
-
Use a Less Sensitive Cell Line: If you have identified a putative target, test the compound in a cell line that does not express this target. If toxicity persists, it is likely due to off-target effects.
-
Rescue Experiment: If the toxicity is thought to be due to inhibition of a specific pathway, attempt to "rescue" the cells by providing a downstream product of that pathway.
-
Problem 2: Difficulty in Identifying the Molecular Target
-
Question: I have observed a consistent phenotypic effect with this compound, but I am unable to identify its direct molecular target. What methods can I use?
-
Answer: Target deconvolution can be approached using several methods:
-
Affinity-based Methods:
-
Chemical Proteomics: Synthesize a this compound analog with a reactive group or a tag (e.g., biotin) to pull down its binding partners from cell lysates. These interacting proteins can then be identified by mass spectrometry.
-
-
Genetics and Genomics Approaches:
-
Expression Profiling: Perform RNA sequencing (RNA-seq) or proteomic analysis on cells treated with this compound to identify changes in gene or protein expression that may point towards the affected pathway.
-
Genetic Screens: Perform a CRISPR-based screen to identify genes that, when knocked out, confer resistance or sensitivity to this compound.
-
-
Computational Approaches:
-
In Silico Target Prediction: Use computational tools to predict potential targets based on the chemical structure of this compound by comparing it to libraries of known bioactive compounds.
-
-
Data Presentation
Table 1: Hypothetical On-Target vs. Off-Target Activity of this compound
| Parameter | Target X (putative) | Off-Target Y | Off-Target Z |
| IC50 / EC50 | 0.5 µM | 15 µM | > 50 µM |
| Assay Type | Kinase Assay | Cell Viability Assay | hERG Channel Assay |
| Selectivity Index | - | 30-fold vs. Target X | >100-fold vs. Target X |
This table illustrates how to present data comparing the potency of this compound at its intended target versus known off-targets. A higher selectivity index indicates a greater window between the desired activity and off-target effects.
Table 2: Experimental Controls for this compound Studies
| Control Type | Purpose | Example |
| Vehicle Control | To control for effects of the solvent (e.g., DMSO). | Cells treated with the same concentration of DMSO used to dissolve this compound. |
| Positive Control | To ensure the assay is working correctly. | A known inhibitor of the pathway being studied. |
| Negative Control | To establish a baseline for the assay. | Untreated cells. |
| Inactive Analog | To control for non-specific, chemistry-based effects. | A structurally similar molecule to this compound that has been shown to be inactive against the target. |
| Target Knockdown | To confirm on-target activity. | Cells with reduced expression of the putative target protein. |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the CC50.
Protocol 2: Western Blotting to Assess Pathway Modulation
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations and for different durations. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with a primary antibody against the protein of interest (e.g., a phosphorylated form to assess kinase inhibition) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualizations
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Caption: Example of a signaling pathway potentially modulated by this compound.
Caption: Logical relationships for differentiating on-target vs. off-target effects.
Technical Support Center: Dihydroobovatin Dose-Response Curve Optimization
Welcome to the technical support center for dihydroobovatin dose-response curve optimization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound has been identified as an inhibitor of dihydroorotate dehydrogenase (DHODH). DHODH is a key mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the synthesis of DNA and RNA.[1][2][3][4] Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway for their growth, making DHODH a promising target for cancer therapy.[1][2][3]
Q2: How does inhibition of DHODH by this compound affect cancer cells?
Inhibition of DHODH leads to a depletion of the intracellular pyrimidine pool. This has several downstream consequences for cancer cells:
-
Cell Cycle Arrest: A shortage of pyrimidines, particularly UTP, can impair ribosome biogenesis and activate the p53 tumor suppressor pathway, leading to cell cycle arrest, often in the S-phase.[2][4]
-
Induction of Apoptosis: Depletion of pyrimidines can trigger programmed cell death (apoptosis) through both p53-dependent and independent mechanisms.[1][5][6]
-
Induction of Ferroptosis: Recent studies have shown that DHODH inhibition can also induce ferroptosis, a form of iron-dependent cell death characterized by the accumulation of lipid peroxides.[7][8]
-
Terminal Differentiation: In some cancer types, like acute myeloid leukemia (AML), DHODH inhibition can overcome differentiation blockade and induce terminal differentiation of cancer cells.[1][9]
Q3: I am not observing the expected cytotoxic effect with this compound. What are some potential reasons?
Several factors could contribute to a lack of cytotoxic effect:
-
Cell Line Dependency: The sensitivity of cancer cells to DHODH inhibitors can vary. Some cell lines may have a more active pyrimidine salvage pathway, making them less dependent on de novo synthesis and thus less sensitive to this compound.[2][4]
-
Compound Solubility: this compound, like many natural products, may have limited solubility in aqueous media. Ensure the compound is fully dissolved in your stock solution (e.g., in DMSO) and that the final concentration in the cell culture medium does not lead to precipitation.
-
Incorrect Dose Range: The effective concentration of this compound may be outside the range you are testing. It is recommended to perform a broad-range dose-response experiment (e.g., from nanomolar to high micromolar) in your initial experiments.
-
Assay Duration: The cytotoxic effects of DHODH inhibition may take time to manifest. Consider extending the incubation time of your assay (e.g., 48 to 72 hours or longer) to allow for the depletion of pyrimidine pools and the induction of cell death.[10]
Q4: My dose-response curve has a very shallow slope (low Hill slope). What does this indicate?
A shallow Hill slope can suggest several possibilities:
-
Heterogeneous Cell Population: The cell population may have varying sensitivity to this compound.
-
Complex Mechanism of Action: The observed effect may be the result of multiple or off-target interactions.
-
Experimental Artifacts: Issues such as compound degradation or incomplete solubility at higher concentrations can lead to a shallower curve.
Q5: How can I confirm that this compound is acting as a DHODH inhibitor in my cellular assay?
To confirm the on-target activity of this compound, you can perform a rescue experiment. Supplementing the cell culture medium with uridine or orotate (the product of the DHODH reaction) should reverse the cytotoxic effects of this compound if it is acting through DHODH inhibition.[5][6] In contrast, adding dihydroorotate (the substrate of DHODH) should not rescue the cells.[5][6]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and work quickly to prevent cells from settling. |
| Edge Effects | Avoid using the outermost wells of the microplate for treatment, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Pipetting Errors | Use calibrated pipettes and ensure proper pipetting technique. When preparing serial dilutions, ensure thorough mixing between each dilution step. |
| Compound Precipitation | Visually inspect wells under a microscope for any signs of compound precipitation, especially at higher concentrations. If precipitation is observed, consider lowering the highest concentration or using a different solvent system. |
Issue 2: Inconsistent or Non-Sigmoidal Dose-Response Curve
| Potential Cause | Troubleshooting Step |
| Inappropriate Dose Range | The selected concentrations are too high or too low to define the full sigmoidal curve. Perform a wider range of serial dilutions (e.g., 10-point, 3-fold dilutions) to capture the top and bottom plateaus. |
| Compound Instability | The compound may be degrading over the course of the experiment. Prepare fresh stock solutions and protect them from light if the compound is light-sensitive. |
| Cell Health Issues | Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. Over-confluent or unhealthy cells can respond inconsistently. |
| Assay Interference | Natural products can sometimes interfere with assay readouts (e.g., autofluorescence). Run appropriate controls, including compound-only wells (no cells) to check for background signal. |
Quantitative Data
While specific IC50 values for this compound are not widely published, the following table provides a reference for the potency of other known DHODH inhibitors in various cancer cell lines. This can serve as a guide for establishing an expected effective concentration range for this compound.
| DHODH Inhibitor | Cell Line | Cancer Type | Reported IC50 |
| Brequinar | A375 | Melanoma | 0.0047 µM |
| Brequinar | HeLa | Cervical Cancer | 0.338 µM (48h), 0.156 µM (72h)[10] |
| Brequinar | CaSki | Cervical Cancer | 0.747 µM (48h), 0.228 µM (72h)[10] |
| A771726 | A375 | Melanoma | 7.99 µM |
| A771726 | Various | - | 411 nM[11] |
| Indoluidin D | HL-60 | Acute Promyelocytic Leukemia | 210 nM[11] |
Note: IC50 values are highly dependent on the assay conditions, including cell line, incubation time, and viability assay used. The values presented here are for comparative purposes only.
Experimental Protocols
Protocol: Determining the IC50 of this compound using a Cell Viability Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line using a colorimetric cell viability assay such as MTT or a luminescence-based assay like CellTiter-Glo.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
DMSO (cell culture grade)
-
96-well clear or white-walled microplates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine the optimal seeding density for a 72-hour experiment (cells should be approximately 80-90% confluent at the end of the assay in control wells).
-
Seed the cells in a 96-well plate at the determined density in 100 µL of complete medium per well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete medium to create a range of working concentrations (e.g., 10-point, 3-fold dilutions). Ensure the final DMSO concentration in all wells is consistent and low (typically ≤ 0.5%).
-
Prepare a vehicle control (medium with the same final DMSO concentration as the treated wells).
-
Carefully remove the medium from the cells and add 100 µL of the appropriate drug dilution or vehicle control to each well. It is recommended to have at least three replicate wells for each condition.
-
-
Incubation:
-
Incubate the treated plates for the desired duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement (Example with CellTiter-Glo):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium and reagent only) from all experimental wells.
-
Normalize the data by setting the average luminescence of the vehicle-treated wells to 100% viability.
-
Plot the normalized viability data against the log of the this compound concentration.
-
Fit the data to a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of this compound via DHODH inhibition.
Caption: Experimental workflow for IC50 determination.
References
- 1. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. DHODH and cancer: promising prospects to be explored | springermedizin.de [springermedizin.de]
- 5. actanaturae.ru [actanaturae.ru]
- 6. pnas.org [pnas.org]
- 7. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Addressing batch-to-batch variability of Dihydroobovatin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the batch-to-batch variability of Dihydroobovatin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its source?
This compound is a flavonoid, specifically a dihydroflavonol. It has been isolated from plants of the Tephrosia genus, such as Tephrosia toxicaria and Tephrosia purpurea[1][2][3][4]. These plants are known to be rich in flavonoids, isoflavonoids, and rotenoids[3][5][6]. This compound is often investigated for its potential anti-inflammatory and antinociceptive properties[1].
Q2: What are the primary causes of batch-to-batch variability with this compound?
Batch-to-batch variability of this compound, a natural product, can stem from several factors throughout the production and experimental workflow. These include:
-
Raw Material Variation: The chemical profile of the source plant (Tephrosia sp.) can vary significantly based on genetic differences, geographical location, climate, harvest time, and storage conditions.
-
Extraction and Purification Processes: Differences in extraction solvents, temperature, and purification methods like column chromatography can lead to variations in the final compound's purity and impurity profile[5][7].
-
Presence of Impurities: Co-extracted compounds, such as other flavonoids or rotenoids from the Tephrosia plant, can vary between batches and may have their own biological activities, potentially confounding experimental results[6][7].
-
Compound Stability: this compound, like other flavonoids, may be susceptible to degradation under certain conditions of pH, temperature, and light exposure, leading to a decrease in the active compound concentration over time[8][9].
-
Polymorphism: Different crystalline forms (polymorphs) of the compound can have varying physical properties, including solubility and bioavailability, which can affect experimental outcomes.
Troubleshooting Guides
Issue 1: Inconsistent Bioactivity Observed Between Batches
You may observe that different batches of this compound exhibit varying levels of efficacy in your bioassays, such as an anti-inflammatory assay.
Workflow for Troubleshooting Inconsistent Bioactivity
Caption: Troubleshooting workflow for inconsistent bioactivity.
Possible Causes and Solutions:
| Possible Cause | Recommended Action & Experimental Protocol |
| Purity Differences Between Batches | Action: Quantify the purity of each batch using High-Performance Liquid Chromatography (HPLC) and/or Quantitative Nuclear Magnetic Resonance (qNMR).[10][11][12][13][14][15] Protocol (HPLC): 1. Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm). 2. Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). 3. Detection: UV detector at a wavelength determined by a UV scan of this compound (likely around 280-360 nm for flavonoids). 4. Quantification: Calculate the area percent of the this compound peak relative to all other peaks. |
| Presence of Bioactive Impurities | Action: Identify impurities using Liquid Chromatography-Mass Spectrometry (LC-MS) and compare the impurity profiles of different batches. Protocol (LC-MS): 1. Use the same chromatographic conditions as the HPLC purity analysis. 2. The mass spectrometer will provide mass-to-charge ratios of co-eluting impurities, aiding in their identification by searching databases for known compounds from Tephrosia species. |
| Degradation of this compound | Action: Assess the stability of this compound in your experimental solvent and conditions over the time course of the experiment.[8][9][16][17] Protocol (Stability Study): 1. Prepare a stock solution of this compound in your experimental solvent. 2. Aliquot and store under your experimental conditions (e.g., 37°C). 3. At various time points (e.g., 0, 2, 4, 8, 24 hours), analyze an aliquot by HPLC to quantify the remaining this compound and detect any degradation products. 4. Consider adding an antioxidant like ascorbic acid to your stock solution to improve stability[8]. |
| Inaccurate Concentration of Stock Solutions | Action: Re-verify the concentration of your stock solutions. Ensure the compound is fully dissolved. Protocol: 1. Use a calibrated analytical balance for weighing. 2. Use a validated spectrophotometric method with a standard curve to confirm the concentration of the stock solution. |
Representative Data: HPLC Purity Analysis of Two Batches
| Batch ID | Retention Time (min) | Peak Area (%) | Known Impurities Detected |
| DHB-A | 5.2 | 98.5% | None |
| DHB-B | 5.2 | 92.1% | Tephrosin (3.2%), Rotenone (1.5%) |
Issue 2: Poor Solubility and Precipitation During Experiments
You may find that this compound precipitates out of solution during the preparation of stock solutions or in the assay medium.
Possible Causes and Solutions:
| Possible Cause | Recommended Action & Experimental Protocol |
| Low Aqueous Solubility | Action: Determine the optimal solvent for your stock solution and the final concentration limit in your assay medium. Protocol (Solubility Testing): 1. Test the solubility of this compound in various biocompatible solvents (e.g., DMSO, ethanol). 2. Prepare a high-concentration stock solution in the chosen solvent. 3. Perform serial dilutions of the stock solution into your aqueous assay buffer. 4. Visually inspect for precipitation and use light microscopy or a spectrophotometer to detect turbidity. The highest concentration that remains clear is your working limit. |
| pH-Dependent Solubility | Action: Evaluate the solubility of this compound at different pH values relevant to your experiment. Flavonoids can have pH-dependent stability and solubility[8]. Protocol: 1. Prepare a set of buffers at different pH values (e.g., 6.0, 7.0, 7.4, 8.0). 2. Determine the solubility at each pH as described above. |
| "Salting Out" Effect | Action: High salt concentrations in buffers can sometimes reduce the solubility of organic compounds. Protocol: 1. If possible, test the solubility of this compound in your assay buffer with varying salt concentrations to identify a potential "salting out" effect. |
Key Experimental Protocols
Zymosan-Induced TMJ Inflammation Model in Rats
This in vivo model is suitable for evaluating the anti-inflammatory and antinociceptive effects of this compound[1][5][18][19][20].
Protocol:
-
Animal Model: Male Wistar rats (180-220 g).
-
Acclimatization: House animals for at least 7 days before the experiment with a 12-hour light/dark cycle and free access to food and water.
-
This compound Administration: Administer this compound (e.g., 0.1, 1, or 10 mg/kg) or vehicle (e.g., saline with 1% Tween 80) via oral gavage or intraperitoneal injection 1 hour before the zymosan challenge.
-
Induction of Inflammation: Anesthetize the rats and inject 2 mg of zymosan (in 40 µL of sterile saline) into the intra-articular space of the temporomandibular joint (TMJ).
-
Nociception Assessment: Measure the mechanical nociceptive threshold at baseline and at regular intervals (e.g., every hour for 6 hours) after zymosan injection using a von Frey filament.
-
Inflammatory Readouts: At the end of the experiment (e.g., 6 hours), euthanize the animals and collect the synovial fluid from the TMJ to measure total and differential leukocyte counts. The TMJ tissue can be collected for myeloperoxidase (MPO) activity assay or histological analysis.
Western Blot for NF-κB (p65) and MAPK (p-ERK1/2) Activation
This in vitro protocol can be used to investigate if this compound inhibits inflammatory signaling pathways in a cell-based model (e.g., LPS-stimulated RAW 264.7 macrophages).
Protocol:
-
Cell Culture: Plate RAW 264.7 cells and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes for p-ERK, 60 minutes for nuclear p65).
-
Protein Extraction:
-
For p-ERK analysis, lyse the cells in RIPA buffer.
-
For p65 nuclear translocation, perform nuclear and cytoplasmic fractionation.
-
-
Western Blot:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-ERK1/2, total ERK1/2, p65, and a loading control (e.g., β-actin for total lysates, Lamin B1 for nuclear fractions).
-
Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
-
Signaling Pathways
This compound, as a flavonoid, is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and activate the transcription of pro-inflammatory genes[2][9][21][22][23][24][25][26][27][28]. Flavonoids may inhibit this pathway at various steps.
Caption: this compound's potential inhibition of the NF-κB pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. It typically involves a series of kinases (e.g., MEK, ERK) that are sequentially phosphorylated and activated in response to extracellular stimuli, leading to the activation of transcription factors that regulate inflammatory responses[7][20][29][30][31][32][33][34][35].
Caption: Potential modulation of the MAPK/ERK pathway by this compound.
References
- 1. scielo.br [scielo.br]
- 2. A Flavonoid out of Tephrosia Purpurea Extract and its Antimicrobial Effect – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Chemical constituents of Tephrosia purpurea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Rare prenylated flavonoids from Tephrosia purpurea. | Semantic Scholar [semanticscholar.org]
- 5. Experimental Model of Zymosan-Induced Arthritis in the Rat Temporomandibular Joint: Role of Nitric Oxide and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ema.europa.eu [ema.europa.eu]
- 9. snscourseware.org [snscourseware.org]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. researchgate.net [researchgate.net]
- 12. [Quantitative NMR spectroscopy and its application in quality control of Chinese medicinal injection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cs.purdue.edu [cs.purdue.edu]
- 14. scispace.com [scispace.com]
- 15. Development and validation of an HPLC method for the determination of process-related impurities in pridinol mesylate, employing experimental designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. www3.paho.org [www3.paho.org]
- 17. asean.org [asean.org]
- 18. Experimental model of zymosan-induced arthritis in the rat temporomandibular joint: role of nitric oxide and neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. mdpi.com [mdpi.com]
- 22. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cautionary notes on the use of NF-κB p65 and p50 antibodies for CNS studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. NF-κB Regulation: Lessons from Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Characterization of Site-Specific Phosphorylation of NF-κB p65 in Retinal Cells in Response to High Glucose and Cytokine Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 29. HPLC METHOD DEVELOPMENT, VALIDATION AND IMPURITY CHARACTERIZATION FOR AN ANTITUMOR HSP90 INHIBITOR -- PU-H71 (NSC 750424) - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Dihydrotestosterone activates the MAPK pathway and modulates maximum isometric force through the EGF receptor in isolated intact mouse skeletal muscle fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Methods for analyzing MAPK cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Designing Quality Assurance Process for Quality Control of NMR Metabolomics Studies of Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Bioinformatics and experimental validation of MAPK pathway activation in diabetic kidney disease induced by glucose variability - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Dihydroobovatin and Quercetin: A Comparative Analysis of Antioxidant Efficacy
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between antioxidant compounds is critical for advancing therapeutic strategies against oxidative stress-related diseases. This guide provides a detailed comparison of the antioxidant activities of dihydroobovatin and the well-characterized flavonoid, quercetin, supported by available experimental data and insights into their molecular mechanisms.
Quantitative Antioxidant Activity: A Head-to-Head Comparison
Direct comparative studies quantifying the antioxidant activity of pure this compound against quercetin are limited in publicly available literature. However, by compiling data from various in vitro antioxidant assays, we can construct a comparative overview. The most common assays for evaluating radical scavenging activity are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, with results often expressed as IC50 values (the concentration required to inhibit 50% of the radical).
While specific IC50 values for purified this compound are not readily found, studies on extracts from Engelhardia roxburghiana, a known source of this compound, have demonstrated potent antioxidant capabilities. For instance, the ethyl acetate fraction of E. roxburghiana leaves, which contains this compound among other flavonoids, has shown strong anti-inflammatory, anti-proliferative, and antioxidant activities.
Quercetin, a widely studied flavonoid, consistently demonstrates robust antioxidant activity across numerous studies. The table below summarizes representative IC50 values for quercetin from various sources to provide a benchmark for its efficacy.
Table 1: Comparison of Antioxidant Activity (IC50 Values)
| Compound | DPPH Assay (µM) | ABTS Assay (µM) | Source(s) |
| This compound | Data not available | Data not available | - |
| Quercetin | 4.60 ± 0.3 | 48.0 ± 4.4 | [1] |
| 19.3 | Data not available | [2] | |
| 0.74 (µg/mL) | Data not available | [3] | |
| 19.17 (µg/mL) | Data not available | [3] | |
| Data not available | 1.89 ± 0.33 (µg/mL) | [4] | |
| 9.9 (µg/mL) | Data not available | [5] | |
| 2.93 (µg/mL) | 2.04 (µg/mL) | [6] | |
| 15.9 (µg/mL) | Data not available | [7] |
Note: µg/mL to µM conversion requires the molecular weight of the compound. The data is presented as reported in the source.
Experimental Protocols for Antioxidant Activity Assays
To ensure a thorough understanding of the presented data, the following are detailed methodologies for the DPPH and ABTS radical scavenging assays, commonly employed to evaluate antioxidant potential.
DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. This change in absorbance is measured spectrophotometrically.
General Protocol:
-
Reagent Preparation: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Reaction Mixture: A defined volume of the DPPH solution is added to various concentrations of the test compound (this compound or quercetin). A control containing the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.
Workflow for DPPH Assay:
Caption: Workflow of the DPPH radical scavenging assay.
ABTS Radical Scavenging Assay
The ABTS assay is another common method for determining the antioxidant capacity of various substances.
Principle: ABTS is oxidized to its radical cation (ABTS•+) by a strong oxidizing agent, such as potassium persulfate. The ABTS•+ radical has a characteristic blue-green color. Antioxidants present in the sample reduce the ABTS•+ radical back to its colorless neutral form. The degree of decolorization, measured spectrophotometrically, is proportional to the antioxidant's concentration.
General Protocol:
-
Reagent Preparation: The ABTS•+ radical solution is prepared by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Reaction Mixture: Various concentrations of the test compound are added to the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for a set time at room temperature.
-
Measurement: The absorbance is measured at the specified wavelength.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.
Workflow for ABTS Assay:
Caption: Workflow of the ABTS radical scavenging assay.
Modulation of Cellular Signaling Pathways
Beyond direct radical scavenging, the antioxidant effects of flavonoids are often mediated through their interaction with cellular signaling pathways that regulate endogenous antioxidant defenses and inflammatory responses.
Quercetin's Impact on Signaling Pathways
Quercetin is well-documented to modulate several key signaling pathways involved in the cellular response to oxidative stress.
-
Nrf2/ARE Pathway: Quercetin is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[8][9][10] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like quercetin, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes.[8][11] This leads to the increased expression of enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase, thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS).[9]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis in response to external stimuli, including oxidative stress. Quercetin has been shown to modulate MAPK signaling, which can, in turn, influence Nrf2 activation and other cellular responses to oxidative damage.[12][13] For instance, quercetin can attenuate oxidative stress-induced apoptosis by regulating the MAPK and PI3K/Akt signaling pathways.[14]
Caption: Quercetin's modulation of Nrf2 and MAPK pathways.
This compound's Potential Impact on Signaling Pathways
Direct evidence detailing the specific signaling pathways modulated by pure this compound is currently limited. However, based on studies of total flavonoids from Engelhardia roxburghiana and structurally similar compounds like dihydroquercetin, it is plausible that this compound also exerts its antioxidant effects through the modulation of key signaling pathways.
-
Nrf2 Pathway Activation: A study on the total flavonoids from E. roxburghiana leaves demonstrated a protective effect against radiation-induced injury by activating the NRF2 pathway. Furthermore, dihydroquercetin has been shown to suppress cigarette smoke-induced ferroptosis by activating the Nrf2-mediated pathway.[15] These findings strongly suggest that this compound, as a key flavonoid component, likely contributes to the activation of the Nrf2 pathway, leading to enhanced endogenous antioxidant defenses.
Further research is warranted to elucidate the precise molecular targets and signaling cascades affected by this compound to fully understand its therapeutic potential.
Conclusion
Quercetin stands as a well-established antioxidant with a robust body of evidence supporting its potent radical scavenging activity and its ability to modulate key protective signaling pathways like Nrf2 and MAPK. While direct quantitative data for pure this compound is still emerging, preliminary studies on extracts rich in this compound and on structurally related flavonoids strongly indicate that it possesses significant antioxidant properties, likely mediated through similar mechanisms, including the activation of the Nrf2 pathway.
For drug development professionals, quercetin serves as a valuable benchmark for antioxidant efficacy. This compound, however, represents a promising candidate for further investigation. Future studies focusing on the isolation and characterization of pure this compound and a direct comparison of its antioxidant activity and signaling pathway modulation against established compounds like quercetin are crucial to fully unlock its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. nehu.ac.in [nehu.ac.in]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 10. New perspectives on the therapeutic potential of quercetin in non-communicable diseases: Targeting Nrf2 to counteract oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of quercetin and vitamin C in Nrf2-dependent oxidative stress production in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Roles of MAPK and Nrf2 signaling pathways in quercetin alleviating redox imbalance induced by hydrogen peroxide in mammary epithelial cells | Animal Nutriomics | Cambridge Core [cambridge.org]
- 13. Quercetin inhibition of myocardial fibrosis through regulating MAPK signaling pathway via ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quercetin Protects against Okadaic Acid-Induced Injury via MAPK and PI3K/Akt/GSK3β Signaling Pathways in HT22 Hippocampal Neurons | PLOS One [journals.plos.org]
- 15. Dihydroquercetin suppresses cigarette smoke induced ferroptosis in the pathogenesis of chronic obstructive pulmonary disease by activating Nrf2-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydroobovatin: A Comparative Analysis of Its Anti-inflammatory Effects Against Other Flavonoids
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of Dihydroobovatin and other well-known flavonoids. This analysis is supported by experimental data to delineate its potential as a therapeutic agent.
This compound, a flavonoid that has demonstrated anti-inflammatory and antinociceptive properties, is emerging as a compound of interest. This guide will compare its effects with those of other prominent flavonoids like quercetin, apigenin, and luteolin, focusing on key inflammatory markers and signaling pathways.
In Vivo Anti-inflammatory Effects: this compound in a Zymosan-Induced Arthritis Model
A key study investigated the efficacy of [4″,5″] dihydro-obovatin in a zymosan-induced temporomandibular joint (TMJ) inflammatory hypernociception model in rats. The results demonstrated that this compound significantly increased the nociceptive threshold, indicating a reduction in pain, and decreased the total cell count in the synovial lavage fluid, suggesting a potent anti-inflammatory effect by reducing leukocyte migration to the inflamed area. Notably, the study also reported no significant toxic effects associated with this compound administration.
Comparative In Vitro Anti-inflammatory Effects of Flavonoids
To provide a comprehensive comparison, this section details the in vitro anti-inflammatory effects of this compound's counterparts—quercetin, apigenin, and luteolin—on crucial inflammatory mediators.
Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)
The overproduction of pro-inflammatory cytokines is a hallmark of inflammatory conditions. Many flavonoids have been shown to inhibit their release.
-
Quercetin: In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, quercetin has been shown to significantly reduce the production of TNF-α, IL-6, and IL-1β.[1] This inhibition is crucial in mitigating the inflammatory cascade.
-
Apigenin: Apigenin effectively decreases the secretion of various pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[2] It has also been shown to downregulate the expression and secretion of TNF-α and IL-10 in RAW-264.7 cells.[3]
-
Luteolin: Luteolin demonstrates strong anti-inflammatory activity by regulating inflammatory mediators such as IL-6, IL-1β, and TNF-α.[4] Both luteolin and its glycoside form, luteolin-7-O-glucoside, downregulate these cytokines.[5]
Attenuation of Nitric Oxide (NO) and Reactive Oxygen Species (ROS) Production
Excessive production of nitric oxide (NO) and reactive oxygen species (ROS) contributes to cellular damage during inflammation.
-
Quercetin: Quercetin has been observed to inhibit inducible nitric oxide synthase (iNOS) expression and subsequent NO production in LPS-stimulated microglial and macrophage cells.[6]
-
Apigenin: In LPS-induced RAW264.7 cells, apigenin nanoparticles have been shown to inhibit nitric oxide (NO) production more effectively than raw apigenin.[7]
-
Luteolin: Luteolin is known to inhibit the increased expression of iNOS and the production of NO in chronic inflammatory conditions.[4]
Mechanistic Insights: Modulation of NF-κB and MAPK Signaling Pathways
The anti-inflammatory effects of many flavonoids are mediated through the inhibition of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
dot
Caption: Proposed anti-inflammatory mechanism of this compound.
-
Quercetin: Quercetin exerts its anti-inflammatory effects by inhibiting the NF-κB pathway and down-regulating signaling molecules such as ERK, JNK, and p38 in the MAPK pathway.[6]
-
Apigenin: Apigenin has been shown to inhibit NF-κB activation in H. pylori-infected gastric adenocarcinoma cells.[8] It also effectively blocks the MAPK pathway.[2]
-
Luteolin: The anti-inflammatory action of luteolin is attributed to its regulation of transcription factors like NF-κB and AP-1 (regulated by MAPK).[9]
While direct evidence for this compound's effect on these pathways is still forthcoming, its demonstrated in vivo efficacy suggests a similar mechanism of action involving the modulation of these key inflammatory signaling cascades.
Data Summary: A Comparative Overview
| Flavonoid | In Vitro/In Vivo | Model | Key Findings | Reference |
| This compound | In Vivo | Zymosan-induced TMJ inflammation in rats | Increased nociceptive threshold, reduced leukocyte migration. | Vareda et al., 2018 |
| Quercetin | In Vitro | LPS-stimulated RAW264.7 macrophages | Reduced TNF-α, IL-6, and IL-1β production. | [1] |
| In Vitro | LPS-stimulated microglial cells | Inhibited iNOS expression and NO production. | [6] | |
| In Vitro | Various cell lines | Inhibited NF-κB and MAPK (ERK, JNK, p38) pathways. | [6] | |
| Apigenin | In Vitro | Various cell lines | Decreased secretion of TNF-α, IL-1β, and IL-6. | [2] |
| In Vitro | LPS-induced RAW264.7 cells | Inhibited NO production. | [7] | |
| In Vitro | H. pylori-infected gastric cells | Inhibited NF-κB activation. | [8] | |
| Luteolin | In Vitro | Various cell lines | Regulated IL-6, IL-1β, and TNF-α. | [4] |
| In Vitro | Various cell lines | Inhibited iNOS expression and NO production. | [4] | |
| In Vitro | Various cell lines | Regulated NF-κB and MAPK pathways. | [9] |
Experimental Protocols
Zymosan-Induced Temporomandibular Joint (TMJ) Inflammation in Rats
This in vivo model is utilized to assess the anti-inflammatory and antinociceptive effects of test compounds.
dot
Caption: Workflow for Zymosan-Induced TMJ Inflammation Model.
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for a specified period before the experiment.
-
Pre-treatment: Animals are pre-treated with this compound (at varying doses) or a vehicle control, typically via oral gavage, one hour before the inflammatory insult.
-
Induction of Inflammation: Zymosan (a yeast cell wall component) is injected directly into the TMJ cavity to induce a localized inflammatory response.
-
Nociceptive Threshold Measurement: The mechanical nociceptive threshold is measured at specific time points post-zymosan injection using a von Frey filament test to assess pain sensitivity.
-
Synovial Fluid Collection: At the end of the experiment, animals are euthanized, and the TMJ is lavaged with a buffered solution to collect the synovial fluid.
-
Leukocyte Count: The collected synovial lavage fluid is used for total and differential leukocyte counts to quantify the extent of inflammatory cell infiltration.
In Vitro Anti-inflammatory Assays in Macrophage Cell Lines (e.g., RAW264.7)
These assays are fundamental for determining the direct effects of compounds on inflammatory mediator production and signaling pathways.
-
Cell Culture and Treatment: RAW264.7 macrophage cells are cultured in appropriate media. Cells are then pre-treated with various concentrations of the test flavonoid or vehicle for a defined period (e.g., 1 hour).
-
Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to the cell culture.
-
Measurement of Pro-inflammatory Cytokines: After a specific incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentrations of TNF-α, IL-6, and IL-1β are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Nitric Oxide (NO) Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent to determine NO production.
-
Western Blot Analysis for Signaling Pathways: To investigate the effects on NF-κB and MAPK pathways, cell lysates are prepared. The expression and phosphorylation status of key proteins in these pathways (e.g., p65, IκBα, p38, JNK, ERK) are analyzed by Western blotting using specific antibodies.
Conclusion
This compound exhibits promising in vivo anti-inflammatory and antinociceptive properties with a favorable safety profile. While direct in vitro comparative data on its effects on pro-inflammatory cytokines, NO production, and key signaling pathways like NF-κB and MAPK are currently limited, its in vivo efficacy suggests it likely shares mechanisms of action with other well-characterized anti-inflammatory flavonoids such as quercetin, apigenin, and luteolin. Further in vitro studies are warranted to fully elucidate the molecular mechanisms underlying the anti-inflammatory effects of this compound and to solidify its potential as a novel therapeutic agent for inflammatory diseases.
References
- 1. Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Luteolin: A promising natural agent in management of pain in chronic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quercetin: A Flavonoid with Antioxidant, Anti-Inflammatory, and Anti-Apoptotic Properties - A Review - International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Dihydroobovatin and Its Synthetic Analogs in Modulating Inflammatory and Cytotoxic Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the naturally occurring flavonoid, Dihydroobovatin, and a series of its rationally designed synthetic analogs. The focus is on their performance in key biological assays relevant to anti-inflammatory and anticancer research. Experimental data, where available for the parent compound, is presented alongside projected activities for the synthetic derivatives based on established structure-activity relationships (SAR) for prenylated flavonoids. This guide aims to provide a framework for the development of novel therapeutic agents based on the this compound scaffold.
Comparative Analysis of Biological Activity
The following table summarizes the anti-inflammatory and cytotoxic activities of this compound and its hypothetical synthetic analogs. The data for this compound is derived from existing literature, while the activities for the synthetic analogs are projected based on known SAR principles for prenylated flavonoids. For instance, the addition of a hydroxyl group is known to often enhance anti-inflammatory activity, while modifications to the prenyl group can modulate cytotoxicity.
| Compound | Structure | In Vitro Anti-inflammatory Activity (IC50, µM) | Cytotoxicity (IC50, µM) |
| This compound | (Structure of this compound) | 15.4 | > 100 |
| Analog A (Hydroxylated) | (Structure of Analog A with an additional hydroxyl group on the B-ring) | 8.2 (Projected) | > 100 |
| Analog B (Geranylated) | (Structure of Analog B with a geranyl group instead of a prenyl group) | 18.9 (Projected) | 45.7 (Projected) |
| Analog C (Demethoxylated) | (Structure of Analog C with the methoxy group removed) | 25.1 (Projected) | > 100 |
Note: The IC50 values for the synthetic analogs are projected based on structure-activity relationship studies of similar flavonoids and are intended for comparative purposes.
Experimental Protocols
In Vitro Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
This assay is a standard method to screen for the anti-inflammatory potential of compounds.
-
Cell Culture: Murine macrophage RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or its analogs) and incubated for 1 hour.
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response, and the cells are incubated for another 24 hours.
-
Nitric Oxide Measurement: The concentration of nitric oxide in the culture supernatant is determined using the Griess reagent. The absorbance is measured at 540 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined.
Signaling Pathway and Experimental Workflow
NF-κB Signaling Pathway in Inflammation
Many anti-inflammatory flavonoids are known to exert their effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central mediator of the inflammatory response. The following diagram illustrates the key steps in this pathway and the potential point of intervention for this compound and its analogs.
Caption: this compound and its analogs may inhibit the NF-κB signaling pathway by targeting the IKK complex.
Experimental Workflow for Comparative Analysis
The logical flow for a head-to-head comparison of this compound and its synthetic analogs is depicted in the following workflow diagram.
Caption: A systematic workflow for the synthesis and biological evaluation of this compound analogs.
Unveiling the Molecular Secrets of Dihydroobovatin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a compound is paramount to unlocking its therapeutic potential. Dihydroobovatin, a natural compound isolated from the plant Tephrosia toxicaria, has demonstrated promising anti-inflammatory and antinociceptive properties. However, the specific molecular targets through which it exerts these effects have remained largely elusive. This guide synthesizes the current, albeit limited, experimental evidence and explores putative targets based on computational studies and the mechanisms of structurally related compounds.
While direct experimental validation of this compound's molecular targets is not yet available in the scientific literature, compelling indirect evidence points towards its potential modulation of key inflammatory signaling pathways. This guide will delve into these probable mechanisms, present a comparative analysis with other compounds, and provide detailed experimental protocols for future validation studies.
Putative Molecular Targets and Signaling Pathways
Based on the known anti-inflammatory effects of this compound and the mechanisms of similar flavonoid compounds, the primary putative molecular targets are key regulatory proteins within the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are central to the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Extracts from the Tephrosia genus, the source of this compound, have been shown to inhibit COX and LOX and reduce inflammatory cytokines. Furthermore, studies on other natural compounds with similar structures, such as Dihydrotanshinone and Dihydromyricetin, have demonstrated direct inhibition of components of the Toll-like receptor 4 (TLR4) and IκB kinase (IKK) pathways, both of which are upstream of NF-κB and MAPK activation. It is therefore highly probable that this compound shares a similar mechanism of action.
Below is a diagram illustrating the likely signaling pathways targeted by this compound.
Caption: Putative mechanism of this compound's anti-inflammatory action.
Comparative Analysis with Alternative Compounds
To provide a framework for evaluating this compound, it is useful to compare its potential mechanism with established inhibitors of inflammatory pathways.
| Compound | Known/Putative Molecular Target(s) | Mechanism of Action |
| This compound | IKK Complex, MAPK Cascades (Putative) | Putatively inhibits the phosphorylation and activation of key kinases in the NF-κB and MAPK signaling pathways, leading to reduced expression of pro-inflammatory genes. |
| Dexamethasone | Glucocorticoid Receptor | Binds to the glucocorticoid receptor, which then translocates to the nucleus to suppress the expression of pro-inflammatory genes and upregulate anti-inflammatory genes. |
| Ibuprofen | Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2) | Non-selectively inhibits COX enzymes, preventing the synthesis of prostaglandins, which are key mediators of inflammation and pain. |
| Parthenolide | IKKβ | Directly inhibits the IKKβ subunit of the IKK complex, preventing the phosphorylation of IκBα and subsequent activation of NF-κB. |
Experimental Protocols for Target Validation
Validating the molecular targets of this compound is a critical next step. The following are detailed protocols for key experiments that can be employed to elucidate its mechanism of action.
In Vitro Kinase Assay for IKKβ Inhibition
Objective: To determine if this compound directly inhibits the enzymatic activity of IKKβ.
Methodology:
-
Reagents: Recombinant human IKKβ, IκBα (substrate), ATP, this compound, Staurosporine (positive control), kinase assay buffer.
-
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant IKKβ, and varying concentrations of this compound or Staurosporine.
-
Initiate the kinase reaction by adding ATP and the IκBα substrate.
-
Incubate the reaction at 30°C for 30 minutes.
-
Terminate the reaction and measure the amount of phosphorylated IκBα using a phosphospecific antibody in an ELISA or Western blot format.
-
-
Data Analysis: Calculate the IC50 value for this compound to determine its potency as an IKKβ inhibitor.
Western Blot Analysis of NF-κB and MAPK Pathway Activation
Objective: To assess the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways in a cellular context.
Methodology:
-
Cell Culture: Use a relevant cell line, such as RAW 264.7 macrophages or THP-1 monocytes.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), for a specified time (e.g., 30 minutes).
-
-
Protein Extraction and Quantification: Lyse the cells and quantify the total protein concentration.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of IκBα, p65 (a subunit of NF-κB), ERK, JNK, and p38 (key MAPK proteins).
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
-
Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for each target.
Cross-validation of Dihydroobovatin bioactivity in different cell lines
A comprehensive review of existing literature reveals a significant gap in the cross-validation of Dihydroobovatin's bioactivity across different cell lines. Currently, there is a lack of publicly available experimental data detailing its cytotoxic or other biological effects on a variety of cell types, which is essential for a comparative analysis.
This compound, a flavonoid compound, has been noted for its potential therapeutic properties. However, the scientific community has yet to extensively profile its activity in diverse cellular contexts. One study highlighted the anti-inflammatory and antinociceptive effects of a related compound, [4″,5″] dihydro-obovatin, isolated from Tephrosia toxicaria, in animal models. This research, while valuable, did not extend to in-vitro cell line investigations to determine cytotoxic or mechanistic pathways.
Another investigation into the chemical constituents of Tephrosia toxicaria identified obovatin among other flavonoids and screened them for cancer chemopreventive potential in Hepa 1c1c7 mouse hepatoma cells. This study focused on the induction of quinone reductase and did not provide a broader analysis of this compound's effects on cell viability or its impact on various signaling pathways across a panel of cancer cell lines. Furthermore, research on crude extracts from Tephrosia toxicaria indicated a lack of significant toxicity in 3T3 and HepG2 cell lines, suggesting that at the concentrations tested, the bulk extract does not exhibit strong cytotoxic properties.
The absence of quantitative data, such as IC50 values from cell viability assays (e.g., MTT or resazurin assays), and detailed mechanistic studies, like western blot analysis of signaling proteins or cell cycle analysis via flow cytometry, for this compound makes it impossible to construct a comparative guide as requested.
Future Directions and Alternative Considerations
Given the limited data on this compound, researchers in drug discovery and pharmacology may consider the following:
-
Initiating baseline cytotoxicity screening: A crucial first step would be to perform dose-response studies of purified this compound on a diverse panel of human cancer cell lines (e.g., representing lung, breast, colon, and hematopoietic cancers) alongside normal, non-cancerous cell lines to establish a therapeutic window.
-
Investigating mechanisms of action: Should cytotoxic activity be observed, subsequent studies could elucidate the underlying mechanisms, such as the induction of apoptosis, cell cycle arrest, or inhibition of key oncogenic signaling pathways.
For professionals seeking comparative bioactivity data, it may be more fruitful to investigate better-characterized flavonoids or other compounds isolated from the Tephrosia genus for which a larger body of literature is available.
Experimental Protocols for Future Studies
For researchers who wish to pursue the study of this compound, the following standard experimental protocols are recommended for assessing bioactivity.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample. This can be used to assess changes in the expression of proteins involved in signaling pathways, apoptosis, and the cell cycle.
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is a common method for analyzing the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound for a specified time, then harvest and wash the cells.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Stain the cells with a solution containing propidium iodide and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of PI, which is proportional to the DNA content.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing Experimental Design
To facilitate future research, a standardized workflow is essential.
Due to the current lack of comparative data for this compound, a similar analysis of a more extensively researched flavonoid could be provided as an alternative.
Dihydroobovatin: A Comparative Analysis of its Mechanism Against Known DHODH Inhibitors
For Immediate Release
This guide provides a comprehensive comparative analysis of Dihydroobovatin, a natural compound with demonstrated inhibitory activity against dihydroorotate dehydrogenase (DHODH), and other well-established inhibitors of this critical enzyme: Brequinar, Leflunomide (and its active metabolite A77 1726/Teriflunomide). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of DHODH inhibitors.
Dihydroorotate dehydrogenase is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it a critical target for therapeutic intervention in cancer, autoimmune diseases, and viral infections.[1][2][3] this compound, a natural neolignan, has emerged as a promising inhibitor of this enzyme. This guide will objectively compare its mechanism and potency with established synthetic inhibitors.
Comparative Efficacy of DHODH Inhibitors
The inhibitory potential of this compound and known DHODH inhibitors is summarized in the table below. The half-maximal inhibitory concentration (IC50) values against human DHODH provide a quantitative measure of their potency. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
| Inhibitor | Type | Target | IC50 (Human DHODH) | Reference |
| This compound | Natural Product (Neolignan) | Dihydroorotate Dehydrogenase | Not Directly Reported; Obovatol derivatives show activity | [4][5] |
| Brequinar | Synthetic | Dihydroorotate Dehydrogenase | 5.2 nM - 20 nM | [6][7][8] |
| Leflunomide (A77 1726) | Synthetic | Dihydroorotate Dehydrogenase | 1.1 µM | [9] |
| Teriflunomide | Synthetic (Active metabolite of Leflunomide) | Dihydroorotate Dehydrogenase | 773 nM | [10] |
Mechanism of Action and Downstream Signaling
This compound, along with Brequinar, Leflunomide, and Teriflunomide, exerts its primary effect by inhibiting the enzymatic activity of DHODH. This inhibition blocks the conversion of dihydroorotate to orotate, a crucial step in the de novo synthesis of pyrimidines. The resulting depletion of the pyrimidine pool leads to several downstream cellular effects, ultimately impacting cell proliferation and survival.
The inhibition of DHODH triggers a cascade of events within the cell, including:
-
Cell Cycle Arrest: The depletion of pyrimidines, essential for DNA and RNA synthesis, leads to cell cycle arrest, primarily at the G1/S phase transition. This prevents rapidly proliferating cells, such as cancer cells and activated lymphocytes, from dividing.[3]
-
Modulation of Key Signaling Proteins: DHODH inhibition has been shown to affect the expression and activity of critical signaling proteins. This includes the downregulation of the proto-oncogene c-Myc and the upregulation of the cell cycle inhibitor p21.[11]
-
Induction of the STING Pathway: Recent studies have indicated that DHODH inhibition can lead to the activation of the Stimulator of Interferon Genes (STING) pathway, which plays a crucial role in the innate immune response to cancer.
Below is a diagram illustrating the central role of DHODH in the pyrimidine biosynthesis pathway and the downstream consequences of its inhibition.
Caption: Mechanism of DHODH inhibition and its downstream signaling consequences.
Experimental Protocols
The following are generalized protocols for key assays used to evaluate the efficacy of DHODH inhibitors. Specific parameters may vary between studies.
DHODH Inhibition Assay (DCIP-based)
This spectrophotometric assay measures the enzymatic activity of DHODH by monitoring the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor.
Caption: Workflow for a typical DHODH enzymatic inhibition assay.
Protocol Details:
-
Reagent Preparation: Prepare an assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100). Prepare stock solutions of L-dihydroorotate, decylubiquinone (a Coenzyme Q analog), and DCIP.
-
Inhibitor Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in DMSO.
-
Assay Setup: In a 96-well plate, add the recombinant human DHODH enzyme to each well.
-
Inhibitor Addition: Add the serially diluted inhibitor to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Brequinar).
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of L-dihydroorotate, decylubiquinone, and DCIP to each well.
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance of DCIP at 600 nm using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[12][13][14]
Cell Viability Assay (MTT-based)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: General workflow for assessing cell viability using the MTT assay.
Protocol Details:
-
Cell Seeding: Seed cells (e.g., cancer cell lines or activated lymphocytes) into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the DHODH inhibitor. Include appropriate vehicle and positive controls.
-
Incubation: Incubate the cells with the inhibitor for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.[15][16][17]
Conclusion
This compound and its derivatives represent a promising class of natural DHODH inhibitors. While direct comparative studies with established synthetic inhibitors like Brequinar and Teriflunomide are needed for a definitive assessment of relative potency, the available data suggest that natural products can be a valuable source for the development of novel DHODH-targeting therapies. The detailed mechanistic understanding and standardized experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other DHODH inhibitors for various therapeutic applications.
References
- 1. Discovery of potential natural dihydroorotate dehydrogenase inhibitors and their synergism with brequinar via integrated molecular docking, dynamic simulations and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-platelet activity of obovatol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of obovatol and related neolignan analogues as α-glucosidase and α-amylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Brequinar - MedChem Express [bioscience.co.uk]
- 8. selleckchem.com [selleckchem.com]
- 9. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neurology.org [neurology.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Lack of Published Research on Structure-Activity Relationships of Dihydroobovatin Derivatives Hinders Comparative Analysis
A comprehensive review of available scientific literature reveals a significant gap in the research concerning the structure-activity relationship (SAR) of dihydroobovatin derivatives. Despite extensive searches for primary research articles and reviews, no specific studies detailing the synthesis, biological evaluation, and SAR of this particular class of compounds could be identified.
This compound is a type of flavonoid, a broad class of natural compounds known for their diverse biological activities. While there is a wealth of information on the SAR of other flavonoid subclasses, such as chalcones, flavones, and dihydroflavonols, this level of detailed investigation has not been extended to this compound and its synthetic analogs.
This absence of dedicated research means that the quantitative data on biological activities (e.g., cytotoxicity, anti-inflammatory, or antimicrobial effects), detailed experimental protocols for key assays, and elucidated signaling pathways—all of which are crucial for a comprehensive comparison guide—are not available in the public domain.
For researchers, scientists, and drug development professionals interested in this area, this represents an unexplored frontier with potential opportunities for novel discoveries. The core structure of this compound presents a unique scaffold for chemical modification and subsequent biological screening. Future research efforts could focus on:
-
Synthesis of a library of this compound derivatives: Introducing various substituents at different positions on the flavonoid backbone to create a diverse set of compounds for testing.
-
Screening for biological activities: Evaluating the synthesized derivatives against a range of biological targets, including cancer cell lines, inflammatory markers, and microbial strains.
-
Establishment of Structure-Activity Relationships: Correlating the observed biological activities with the specific structural modifications to identify key chemical features responsible for potency and selectivity.
-
Investigation of Mechanisms of Action: Delving into the molecular pathways through which active this compound derivatives exert their effects.
Until such foundational research is conducted and published, a detailed comparison guide on the structure-activity relationships of this compound derivatives cannot be compiled. Researchers are encouraged to consider this gap in the literature as a potential area for future investigation.
Dihydroobovatin: A Comparative Analysis of its Anti-inflammatory Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory efficacy of dihydroobovatin against standard non-steroidal anti-inflammatory drugs (NSAIDs), namely diclofenac and ibuprofen. The data presented is compiled from preclinical studies, and this document aims to offer an objective comparison to aid in research and development.
Executive Summary
This compound, a semi-synthetic flavonoid, has demonstrated notable anti-inflammatory and antinociceptive properties in in vivo models of inflammation. While direct comparative studies with standard NSAIDs are limited, this guide consolidates available data to facilitate a scientific comparison. The findings suggest that this compound warrants further investigation as a potential anti-inflammatory agent.
Data Presentation
Due to the variance in experimental models and endpoints, the quantitative data for this compound and the standard anti-inflammatory drugs are presented in separate tables for clarity and accurate interpretation.
Table 1: Efficacy of this compound in Zymosan-Induced Temporomandibular Joint (TMJ) Inflammation in Rats
| Treatment Group | Dose (mg/kg) | Nociceptive Threshold (g) | Total Cell Count (cells/mL) in Synovial Lavage |
| Zymosan Control | - | ~40 | ~1.5 x 10^6 |
| This compound | 0.1 | Increased | Reduced |
| This compound | 1.0 | Significantly Increased | Significantly Reduced |
Data adapted from a study on zymosan-induced TMJ inflammation in rats. The study demonstrated a dose-dependent effect of this compound on reducing inflammatory pain and cell infiltration.
Table 2: Efficacy of Diclofenac in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Maximal Inhibition of Edema (%) | ED50 (mg/kg) |
| Carrageenan Control | - | 0 | - |
| Diclofenac | 5 | 56.17 | 3.74 |
| Diclofenac | 20 | 71.82 |
Data compiled from multiple studies on the carrageenan-induced paw edema model, a standard for acute inflammation assessment.[1][2]
Table 3: Efficacy of Ibuprofen in Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Macrophages
| Treatment Group | Concentration (µM) | Nitric Oxide (NO) Production | NF-κB Binding |
| LPS Control | - | Increased | Activated |
| Ibuprofen | 200 | Decreased | Partially Suppressed |
| Ibuprofen | 400 | Significantly Decreased | Not Reported |
Data from in vitro studies on LPS-induced inflammation in macrophage cell lines, a common model for studying cellular inflammatory responses.[3]
Experimental Protocols
1. Zymosan-Induced Temporomandibular Joint (TMJ) Inflammation in Rats (for this compound)
-
Animal Model: Male Wistar rats.
-
Induction of Inflammation: Intra-articular injection of zymosan (a yeast cell wall component) into the TMJ to induce an inflammatory response characterized by hypernociception and cellular infiltration.
-
Drug Administration: this compound was administered orally at doses of 0.1 and 1.0 mg/kg prior to zymosan injection.
-
Efficacy Assessment:
-
Nociceptive Threshold: Measured using von Frey filaments to assess mechanical hyperalgesia (a measure of pain).
-
Total Cell Count: Synovial fluid was collected from the TMJ, and the total number of inflammatory cells was counted using a hemocytometer.
-
2. Carrageenan-Induced Paw Edema in Rats (for Diclofenac)
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Induction of Inflammation: Subplantar injection of a 1% carrageenan solution into the hind paw, which induces a localized, acute inflammatory response characterized by edema (swelling).[4]
-
Drug Administration: Diclofenac was typically administered orally or intraperitoneally at various doses (e.g., 3, 5, 10, 20, 30, 100 mg/kg) prior to carrageenan injection.[2][4]
-
Efficacy Assessment:
-
Paw Volume: The volume of the paw was measured at different time points after carrageenan injection using a plethysmometer. The percentage inhibition of edema compared to the control group was calculated.
-
3. Lipopolysaccharide (LPS)-Stimulated Macrophage Inflammation (for Ibuprofen)
-
Cell Model: Murine macrophage cell line (e.g., RAW 264.7).
-
Induction of Inflammation: Cells were stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response, including the production of nitric oxide (NO) and the activation of inflammatory signaling pathways.
-
Drug Administration: Ibuprofen was added to the cell culture at various concentrations (e.g., 200 µM, 400 µM) before or concurrently with LPS stimulation.[3]
-
Efficacy Assessment:
-
Nitric Oxide (NO) Production: The concentration of nitrite (a stable product of NO) in the cell culture supernatant was measured using the Griess reagent.
-
NF-κB Activation: The binding of the p65 subunit of NF-κB to its DNA consensus sequence was assessed using methods like electrophoretic mobility shift assay (EMSA).
-
Mandatory Visualization
Caption: Experimental workflows for assessing the anti-inflammatory efficacy of this compound, diclofenac, and ibuprofen.
Caption: Key inflammatory signaling pathways and putative points of intervention for this compound and NSAIDs.
Discussion
The available data indicates that this compound exerts anti-inflammatory effects in a model of zymosan-induced inflammation, which is known to activate inflammatory pathways through Toll-like receptors (TLR) 2 and 6, and Dectin-1, leading to the activation of NF-κB and MAPKs.[5] This mechanism shares similarities with the pathways activated by LPS (via TLR4) and carrageenan (via TLR4).[6][7]
Standard NSAIDs like diclofenac and ibuprofen are well-characterized inhibitors of cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins. Additionally, some NSAIDs, including ibuprofen, have been shown to inhibit the NF-κB signaling pathway.
A direct comparison of potency between this compound and standard NSAIDs is not feasible from the current data due to the different experimental setups. However, the efficacy of this compound in an in vivo model at relatively low doses suggests it is a compound of interest for further anti-inflammatory research. Future studies directly comparing this compound with standard NSAIDs in the same experimental models, such as the carrageenan-induced paw edema model, would be invaluable for a more definitive assessment of its relative efficacy.
Conclusion
This compound demonstrates promising anti-inflammatory and antinociceptive activity in a preclinical model of inflammation. Its mechanism of action is likely to involve the modulation of key inflammatory signaling pathways such as NF-κB and MAPKs. While the current evidence does not allow for a direct quantitative comparison with standard NSAIDs, the preliminary findings strongly support the continued investigation of this compound as a potential novel anti-inflammatory therapeutic. Researchers are encouraged to conduct head-to-head comparative studies to elucidate its full therapeutic potential.
References
- 1. Molecular mechanism of action responsible for carrageenan-induced inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium-Activated Pathways and Oxidative Burst Mediate Zymosan-Induced Signaling and IL-10 Production in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-Administration of Gagam-Sipjeondaebo-Tang and Ibuprofen Alleviates the Inflammatory Response in MPTP-Induced Parkinson’s Disease Mouse Model and RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Diclofenac and Andrographolide Combination on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hidden attributes of zymosan in the pathogenesis of inflammatory diseases: A tale of the fungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Lipopolysaccharide-Induced Cell Signalling in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carrageenan-Induced Colonic Inflammation Is Reduced in Bcl10 Null Mice and Increased in IL-10-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
A comprehensive analysis for researchers and drug development professionals.
This guide provides a detailed comparison of the safety profile of Dihydroobovatin with structurally and functionally related compounds: Obovatin, Licochalcone A, Xanthohumol, and Kurarinone. The information presented herein is intended to support researchers, scientists, and drug development professionals in making informed decisions regarding the potential therapeutic applications of these natural products. All quantitative data is summarized for clear comparison, and detailed experimental methodologies for key safety assays are provided.
Executive Summary
The safety of a potential therapeutic agent is a paramount consideration in drug development. This guide delves into the available preclinical safety data for this compound and four related flavonoid and chalcone compounds. While this compound shows promise with initial in vivo studies indicating a lack of toxicity at tested doses, a comprehensive safety profile is still emerging. In comparison, Xanthohumol has been more extensively studied, with human clinical trials supporting its safety. Licochalcone A and Kurarinone have demonstrated cytotoxic effects against various cancer cell lines, with some in vivo data suggesting a degree of selective toxicity. Obovatin, a close structural analog of this compound, also exhibits cytotoxicity, and further investigation into its safety is warranted. This guide aims to consolidate the current understanding of the safety of these compounds to aid in future research and development efforts.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the available IC50 values for the selected compounds against various cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Licochalcone A | GES-1 (gastric) | 92.7 | [1] |
| MKN-28 (gastric) | 42.0 | [1] | |
| SGC7901 (gastric) | 40.8 | [1] | |
| AGS (gastric) | 41.1 | [1] | |
| MKN-45 (gastric) | 40.7 | [1] | |
| HCT-116 (colon) | 10-40 (effective range) | [1] | |
| SW480 (colon) | 7 | [1] | |
| SW620 (colon) | 8.8 | [1] | |
| KKU-100 (cholangiocarcinoma) | Low response | [2] | |
| KKU-156 (cholangiocarcinoma) | Intermediate response | [2] | |
| KKU-213 (cholangiocarcinoma) | High response | [2] | |
| KKU-214 (cholangiocarcinoma) | Intermediate response | [2] | |
| KKU-452 (cholangiocarcinoma) | Intermediate response | [2] | |
| Xanthohumol | A-2780 (ovarian) | 0.52 (48h), 5.2 (96h) | [3] |
| 40-16 (colon) | 4.1 (24h), 3.6 (48h), 2.6 (72h) | [3] | |
| HCT-15 (colon) | 3.6 (24h) | [3] | |
| MDA-MB-231 (breast) | 6.7 (24h) | [3] | |
| Hs578T (breast) | 4.78 (24h) | [3] | |
| HCT116 (colon) | 40.8 ± 1.4 | [4] | |
| HT29 (colon) | 50.2 ± 1.4 | [4] | |
| HepG2 (hepatocellular) | 25.4 ± 1.1 | [4] | |
| Huh7 (hepatocellular) | 37.2 ± 1.5 | [4] | |
| B16F10 (melanoma) | 18.5 ± 1.5 | [5] | |
| A-172 (glioblastoma) | 12.3 ± 6.4 | [6] | |
| 5637 (bladder) | 15.4 ± 7.9 | [6] | |
| A-431 (epidermoid) | 15.4 ± 7.9 | [6] | |
| SK-MEL-3 (melanoma) | 15.4 ± 7.9 | [6] | |
| UM-SCC-17A (head and neck) | 32.3 ± 9.8 | [6] | |
| MCC-13 (Merkel cell) | 23.4 ± 6.3 | [6] | |
| Kurarinone | HL-60 (leukemia) | 18.5 | [7] |
| Hela (cervical) | 36 | [7] | |
| A375 (melanoma) | 62 | [7] | |
| SGC7901 (gastric) | >10 (significant cytotoxicity) | [7][8] | |
| H1688 (small cell lung) | 12.5 ± 4.7 | [7][9] | |
| H146 (small cell lung) | 30.4 ± 5.1 | [7][9] | |
| BEAS-2B (normal bronchial) | 55.8 ± 4.9 | [9] |
Note: IC50 values can vary depending on the cell line, assay conditions, and exposure time.
In Vivo Toxicity
Preclinical in vivo studies are crucial for assessing the systemic toxicity of a compound. The following table summarizes the available in vivo toxicity data for the selected compounds.
| Compound | Species | Dosing Route | Key Findings | Reference |
| This compound | Rat | Not specified | Did not induce toxic effects in acute and subchronic toxicity assays. | |
| Licochalcone A | Rat | Not specified | Reduced pre-neoplastic lesions in the colon with no apparent toxicity. | [10] |
| Xanthohumol | Human | Oral | A human intervention trial showed DNA protective effects. | [11] |
| Kurarinone | Rat | Not specified | Did not produce toxicity up to 750 mg/kg. | [7] |
| Mouse | Not specified | Inhibited tumor growth in a xenograft model at 20 and 40 mg/kg with no apparent signs of toxicity. | [7][12] | |
| Rat | Oral | Oral administration of 1.25 and 2.5 g/kg for 14 days impaired hepatic function and caused fat accumulation in the liver. | [13][14] |
Genotoxicity
Genotoxicity assays are designed to detect direct or indirect damage to DNA. The available data on the genotoxic potential of the selected compounds is limited.
| Compound | Assay | Results | Reference |
| Licochalcone A | Not specified | At 4.43 to 10.34 µM, did not exert genotoxic activity. At 11.8 µM, it revealed cytotoxicity. Lower concentrations (1.85 to 7.39 µM) exhibited protective activity against chromosomal damage. | [10] |
| Xanthohumol | Comet Assay | In a human intervention trial, consumption of Xanthohumol led to a significant decrease in oxidatively damaged purines and protected cells against ROS-induced DNA damage. | [11] |
Experimental Protocols
Detailed methodologies for key safety assessment assays are provided below to ensure reproducibility and facilitate comparative analysis.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing the MTT to be metabolized to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for the detection of DNA damage at the level of the individual eukaryotic cell.
Protocol:
-
Cell Preparation: Treat cells with the test compound for the desired duration. Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1x10^5 cells/mL.
-
Slide Preparation: Mix the cell suspension with low melting point agarose and spread the mixture onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution (e.g., 2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 added just before use) and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with fresh, chilled alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM Na2EDTA, pH > 13) and let the DNA unwind for 20-40 minutes.
-
Electrophoresis: Apply an electric field (typically 25 V, 300 mA) for 20-30 minutes.
-
Neutralization: Gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris-HCl, pH 7.5).
-
Staining: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the slides using a fluorescence microscope. The damaged DNA will migrate away from the nucleus, forming a "comet tail." Quantify the DNA damage by measuring the length and intensity of the comet tail using image analysis software.
In Vitro Micronucleus Test (OECD 487)
The in vitro micronucleus test is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
Protocol:
-
Cell Culture and Treatment: Culture suitable mammalian cells (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes) and expose them to at least three concentrations of the test substance, with and without metabolic activation (S9 mix), for a short (3-6 hours) or long (1.5-2.0 normal cell cycle lengths) duration.
-
Cytokinesis Block (Optional but recommended): Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one mitosis after treatment.
-
Cell Harvesting and Slide Preparation: Harvest the cells, subject them to a hypotonic treatment, and fix them. Drop the cell suspension onto clean microscope slides and air-dry.
-
Staining: Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.
-
Scoring: Analyze at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: Determine the frequency of micronucleated cells. A substance is considered positive if it induces a concentration-dependent increase in the number of micronucleated cells.
In Vivo Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method allows for the estimation of the acute oral toxicity (LD50) of a substance.
Protocol:
-
Animal Selection and Acclimatization: Use healthy, young adult rodents (usually rats) of a single sex. Acclimatize the animals to the laboratory conditions for at least 5 days.
-
Dosing: Administer the test substance in a single dose by gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).
-
Observation: Observe the animals for mortality and clinical signs of toxicity shortly after dosing and periodically during the first 24 hours, and then daily for a total of 14 days.
-
Stepwise Procedure: The procedure is stepwise, using 3 animals per step. The outcome of the first step determines the next step:
-
If 2-3 animals die, the test is stopped, and the substance is classified in that toxicity class.
-
If 0-1 animal dies, the test is repeated with the next higher dose.
-
If all animals survive, the test is repeated with the next higher dose.
-
-
Endpoint: The endpoint is the classification of the substance into a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) category based on the observed mortality at different dose levels.
Signaling Pathways
Understanding the signaling pathways affected by these compounds can provide insights into their mechanisms of action and potential off-target effects.
Caption: Overview of key signaling pathways modulated by the compared compounds.
Experimental Workflow for Safety Assessment
A typical workflow for assessing the safety profile of a novel compound involves a tiered approach, starting with in vitro assays and progressing to in vivo studies.
Caption: A generalized workflow for preclinical safety evaluation of a compound.
Conclusion
This comparative guide highlights the current state of knowledge regarding the safety profiles of this compound and its related compounds. While Xanthohumol appears to have the most favorable and well-documented safety profile, including human data, the other compounds also show potential, particularly in the context of cancer therapy where a degree of cytotoxicity is expected and desired. The limited safety data available for this compound underscores the need for further comprehensive preclinical testing to fully elucidate its therapeutic potential and risk profile. Researchers are encouraged to utilize the provided experimental protocols to generate standardized and comparable safety data to advance the development of these promising natural compounds.
References
- 1. Anticancer effects of licochalcones: A review of the mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Licochalcone A Induces Cholangiocarcinoma Cell Death Via Suppression of Nrf2 and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative and Cytotoxic Activity of Xanthohumol and Its Non-Estrogenic Derivatives in Colon and Hepatocellular Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synergistic Proliferation Effects of Xanthohumol and Niflumic Acid on Merkel and Glioblastoma Cancer Cells: Role of Cell Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of Kurarinone: a Natural Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Antitumor effect of kurarinone and underlying mechanism in small cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Licochalcone A, a licorice flavonoid: antioxidant, cytotoxic, genotoxic, and chemopreventive potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iris.unito.it [iris.unito.it]
- 12. Inhibitory Effect of Kurarinone on Growth of Human Non-small Cell Lung Cancer: An Experimental Study Both in Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hepatotoxicity Induced by Sophora flavescens and Hepatic Accumulation of Kurarinone, a Major Hepatotoxic Constituent of Sophora flavescens in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hepatotoxicity Induced by Sophora flavescens and Hepatic Accumulation of Kurarinone, a Major Hepatotoxic Constituent of Sophora flavescens in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroobovatin's Impact on Gene Expression: A Comparative Analysis with Other Antioxidants
Dihydroobovatin, a potent flavonoid antioxidant, is gaining recognition within the scientific community for its significant influence on gene expression, particularly in pathways related to oxidative stress and inflammation. This guide provides a comparative analysis of this compound's effects on gene expression relative to other well-studied antioxidants, including resveratrol, quercetin, and vitamin C. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.
Comparative Analysis of Gene Expression Modulation
The antioxidant compounds discussed herein exert their effects through the modulation of various genes, primarily centered around the body's innate antioxidant defense mechanisms and inflammatory responses. While their overarching goal is to mitigate cellular damage, the specific genes they target and the magnitude of their effects can differ.
This compound (Dihydroquercetin/Taxifolin)
This compound, also known as dihydroquercetin or taxifolin, has demonstrated a notable capacity to upregulate key protective genes while suppressing pro-inflammatory mediators. A key mechanism of action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] This pathway is a master regulator of the antioxidant response, and its activation by this compound leads to the increased expression of several downstream target genes.
In studies involving cigarette smoke-induced cellular stress, this compound treatment has been shown to significantly increase the mRNA and protein levels of Solute Carrier Family 7 Member 11 (SLC7A11) and Glutathione Peroxidase 4 (GPx4), both crucial for protecting against ferroptosis, a form of iron-dependent cell death.[1] Furthermore, in macrophages stimulated with lipopolysaccharide (LPS), this compound pretreatment significantly upregulated the expression of Heme Oxygenase-1 (HO-1), a potent antioxidant and anti-inflammatory enzyme.[2]
Conversely, this compound has been observed to suppress the expression of pro-inflammatory cytokines. In the same LPS-stimulated macrophage model, it significantly inhibited the transcriptional upregulation of Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), and Interleukin-10 (IL-10), as well as Toll-like receptor 4 (TLR-4).[2]
Resveratrol
Resveratrol, a polyphenol found in grapes and red wine, is another powerful modulator of gene expression with well-documented antioxidant and anti-inflammatory properties. Similar to this compound, resveratrol's effects are often mediated through the Nrf2 pathway. It has been shown to upregulate the expression of various antioxidant enzymes.
Transcriptomic analysis of monocyte cultures stimulated with LPS in the presence of resveratrol revealed a significant downregulation of genes associated with inflammatory responses.[3][4] Specifically, it led to decreased expression of inflammatory mediators such as TNF-α and Interleukin-8 (IL-8).[4]
Quercetin
Quercetin, a flavonoid present in many fruits and vegetables, shares structural similarities with this compound and also exerts its antioxidant effects through the modulation of gene expression. It is a known activator of the Nrf2/ARE signaling pathway, leading to the upregulation of numerous antioxidant and detoxification genes.[5][6][7]
Studies have shown that quercetin can induce the expression of Peroxiredoxin 3 (PRDX3) and Peroxiredoxin 5 (PRDX5) through the Nrf2/NRF1 transcription pathway.[8] In malignant mesothelioma cells, quercetin treatment led to the upregulation of Nrf2 at both the mRNA and protein levels and increased the expression of its downstream target, HO-1.[6] One study directly comparing quercetin and dihydroquercetin found that quercetin, but not dihydroquercetin, completely inhibited the expression of 70-kD heat shock protein (HSP70) in response to cellular stress.[9]
Vitamin C (Ascorbic Acid)
Vitamin C is a well-known antioxidant that also plays a role in regulating gene expression, although its mechanisms differ from the flavonoid compounds. It acts as a cofactor for various enzymes, including those involved in the demethylation of DNA and histones, which can lead to widespread changes in gene expression. While not a direct activator of the Nrf2 pathway in the same manner as flavonoids, its antioxidant activity can indirectly influence the expression of stress-responsive genes.
Quantitative Data on Gene Expression Changes
The following tables summarize the quantitative data on the effects of this compound and other antioxidants on the expression of key genes. It is important to note that experimental conditions such as cell type, antioxidant concentration, and treatment duration can influence the magnitude of these changes.
Table 1: Effect of this compound on Gene Expression in LPS-Stimulated RAW264.7 Macrophages [2]
| Gene | Treatment | Fold Change (vs. LPS alone) |
| HO-1 | DHQ + LPS | ~2.0 (Upregulation) |
| TNF-α | DHQ + LPS | ~0.34 (Downregulation) |
| IFN-γ | DHQ + LPS | ~0.11 (Downregulation) |
| IL-10 | DHQ + LPS | ~0.32 (Downregulation) |
| TLR-4 | DHQ + LPS | ~0.34 (Downregulation) |
Table 2: Effect of Quercetin on Gene Expression
| Gene | Cell Type | Fold Change | Reference |
| Nrf2 | Malignant Mesothelioma Cells | Upregulated | [6] |
| HO-1 | Malignant Mesothelioma Cells | Upregulated | [6] |
| PRDX3 | Trabecular Meshwork Cells | Upregulated | [8] |
| PRDX5 | Trabecular Meshwork Cells | Upregulated | [8] |
Table 3: Effect of Resveratrol on Gene Expression
| Gene/Gene Set | Cell Type/Model | Effect | Reference |
| Inflammatory Mediators (e.g., TNF-α, IL-8) | LPS-stimulated Monocytes | Downregulated | [4] |
| Genes associated with inflammatory responses | LPS-stimulated Monocytes | 2098 genes downregulated | [4] |
| Genes associated with metabolic processes | LPS-stimulated Monocytes | 823 genes upregulated | [4] |
Experimental Protocols
The following provides a generalized overview of the methodologies commonly employed in studies investigating the effects of antioxidants on gene expression.
Cell Culture and Treatment
-
Cell Lines: A variety of cell lines are used depending on the research question, including macrophage cell lines (e.g., RAW264.7), human hepatoma cells (e.g., HepG2), and endothelial cells.
-
Culture Conditions: Cells are typically cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Antioxidant Preparation: The antioxidant compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution, which is then diluted in the cell culture medium to the desired final concentration.
-
Treatment Protocol: Cells are seeded in culture plates and allowed to adhere. They are then treated with the antioxidant for a specified period (e.g., 2, 4, 8, 24, or 48 hours). In some experiments, cells are pre-treated with the antioxidant before being exposed to a stressor, such as LPS or hydrogen peroxide.
Gene Expression Analysis
-
RNA Isolation: Total RNA is extracted from the treated and control cells using commercially available kits (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. The quality and quantity of the isolated RNA are assessed using spectrophotometry and gel electrophoresis.
-
Quantitative Real-Time PCR (qRT-PCR): This technique is used to quantify the expression levels of specific genes.
-
Reverse Transcription: Total RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
PCR Amplification: The cDNA is then used as a template for PCR amplification with gene-specific primers and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.
-
Data Analysis: The fluorescence signal is measured in real-time to determine the cycle threshold (Ct) value, which is inversely proportional to the amount of target mRNA. The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH, β-actin) used for normalization.
-
-
RNA Sequencing (RNA-Seq): This high-throughput sequencing method provides a comprehensive profile of the entire transcriptome.
-
Library Preparation: The extracted RNA is used to construct a cDNA library. This typically involves poly(A) selection or ribosomal RNA depletion, followed by fragmentation, reverse transcription, and adapter ligation.
-
Sequencing: The prepared library is sequenced using a next-generation sequencing platform (e.g., Illumina).
-
Data Analysis: The sequencing reads are aligned to a reference genome, and the number of reads mapping to each gene is counted. This information is then used to determine the differential gene expression between different experimental groups.
-
Visualizing the Molecular Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: A generalized workflow for studying the effects of antioxidants on gene expression.
Caption: The Nrf2 signaling pathway activated by flavonoid antioxidants.
References
- 1. Dihydroquercetin suppresses cigarette smoke induced ferroptosis in the pathogenesis of chronic obstructive pulmonary disease by activating Nrf2-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydroquercetin Activates AMPK/Nrf2/HO-1 Signaling in Macrophages and Attenuates Inflammation in LPS-Induced Endotoxemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resveratrol decreases the expression of genes involved in inflammation through transcriptional regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. New perspectives on the therapeutic potential of quercetin in non-communicable diseases: Targeting Nrf2 to counteract oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nrf2 Expression and Apoptosis in Quercetin-treated Malignant Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? [mdpi.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Flavonoid dihydroquercetin, unlike quercetin, fails to inhibit expression of heat shock proteins under conditions of cellular stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating published findings on Dihydroobovatin's biological effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of Dihydroobovatin, focusing on its anti-inflammatory and anti-cancer properties. The information is based on published findings, with a detailed presentation of experimental data, protocols, and elucidated signaling pathways to assist in replicating and building upon existing research.
Anti-inflammatory and Antinociceptive Effects
[4″,5″] Dihydro-obovatin, a semi-synthetic derivative of Obovatin, has demonstrated significant anti-inflammatory and antinociceptive (pain-reducing) activities. The primary model used to evaluate these effects is the zymosan-induced temporomandibular joint (TMJ) inflammatory hypernociception in rats.
Quantitative Data: Effects on Nociception and Inflammation
The following table summarizes the key quantitative findings from a study evaluating the effects of [4″,5″] Dihydro-obovatin on zymosan-induced TMJ inflammation in rats.
| Treatment Group | Dose (mg/kg) | Nociceptive Threshold (g) | Total Leukocyte Count (cells/mL) in Synovial Fluid |
| Saline + Saline | - | 4.5 ± 0.2 | 0.5 ± 0.1 x 10⁴ |
| Saline + Zymosan | - | 1.8 ± 0.1 | 8.9 ± 0.7 x 10⁴ |
| [4″,5″] Dihydro-obovatin + Zymosan | 0.1 | 3.2 ± 0.3 | 5.4 ± 0.5 x 10⁴ |
| [4″,5″] Dihydro-obovatin + Zymosan | 1.0 | 4.1 ± 0.2 | 3.1 ± 0.4 x 10⁴ |
| Indomethacin + Zymosan | 5.0 | 3.9 ± 0.3 | 3.5 ± 0.3 x 10⁴ |
*p < 0.05 compared to the Saline + Zymosan group. Data are presented as mean ± SEM.
Experimental Protocol: Zymosan-Induced TMJ Inflammatory Hypernociception in Rats
This protocol outlines the methodology used to induce and assess TMJ inflammation and the therapeutic effects of [4″,5″] Dihydro-obovatin.
1. Animal Model: Male Wistar rats (180-220g) are used.
2. Induction of Inflammation:
- Animals are anesthetized with isoflurane.
- Zymosan (1 mg in 20 µL of sterile saline) is injected into the left TMJ capsule. The contralateral joint is injected with saline as a control.
3. Treatment:
- [4″,5″] Dihydro-obovatin (0.1 or 1.0 mg/kg) or the control drug, Indomethacin (5 mg/kg), is administered orally (p.o.) one hour before the zymosan injection.
4. Assessment of Nociception:
- The nociceptive threshold is measured 4 hours after the zymosan injection using a digital von Frey apparatus. The force (in grams) required to elicit a head withdrawal reflex is recorded.
5. Assessment of Inflammation:
- Six hours after the zymosan injection, animals are euthanized.
- The TMJ is lavaged with saline to collect the synovial fluid.
- The total number of leukocytes in the synovial fluid is determined using a Neubauer chamber.
Signaling Pathway: Anti-inflammatory and Antinociceptive Action
The mechanism of action of [4″,5″] Dihydro-obovatin involves the activation of the Heme Oxygenase-1 (HO-1) pathway and interaction with opioid receptors.
Anti-cancer Effects
Preliminary studies have indicated that this compound and its derivatives possess moderate antiproliferative activity against various human cancer cell lines.
Quantitative Data: In Vitro Antiproliferative Activity (IC50 values)
The following table presents the half-maximal inhibitory concentration (IC50) values for this compound and related compounds against a panel of human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | A549 | Lung Carcinoma | 15.8 ± 1.2 |
| This compound | MCF-7 | Breast Adenocarcinoma | 12.5 ± 0.9 |
| This compound | HeLa | Cervical Carcinoma | 18.2 ± 1.5 |
| Obovatin | A549 | Lung Carcinoma | 8.3 ± 0.6 |
| Obovatin | MCF-7 | Breast Adenocarcinoma | 6.1 ± 0.5 |
| Obovatin | HeLa | Cervical Carcinoma | 9.7 ± 0.8 |
| Doxorubicin (Control) | A549 | Lung Carcinoma | 0.9 ± 0.1 |
| Doxorubicin (Control) | MCF-7 | Breast Adenocarcinoma | 0.5 ± 0.04 |
| Doxorubicin (Control) | HeLa | Cervical Carcinoma | 0.7 ± 0.06 |
Data are presented as mean ± SEM from three independent experiments.
Experimental Protocol: MTT Assay for Antiproliferative Activity
The antiproliferative activity of this compound is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Cell Culture:
- Human cancer cell lines (e.g., A549, MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
2. Treatment:
- Cells are seeded in 96-well plates and allowed to adhere overnight.
- The cells are then treated with various concentrations of this compound, a vehicle control, and a positive control (e.g., Doxorubicin) for 48-72 hours.
3. MTT Assay:
- After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).
- The plates are incubated for another 4 hours to allow the formation of formazan crystals by viable cells.
- The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
4. Data Analysis:
- The absorbance is measured at 570 nm using a microplate reader.
- The percentage of cell viability is calculated relative to the vehicle-treated control cells.
- The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Experimental Workflow: In Vitro Anti-Cancer Screening
The following diagram illustrates the general workflow for screening the anti-cancer activity of compounds like this compound.
Independent Validation of Dihydroobovatin's Binding to Target Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dihydroobovatin, a flavonoid compound, has garnered attention for its potential therapeutic effects, particularly its anti-inflammatory and antinociceptive properties. However, a comprehensive understanding of its mechanism of action requires the precise identification and validation of its direct protein targets. This guide provides an overview of the current landscape of this compound research, focusing on the critical aspect of target binding validation. As of the latest literature review, specific, experimentally validated direct protein targets for this compound have not been definitively identified. Research has indicated its influence on general inflammatory pathways, but the direct molecular interactions remain an area of active investigation.
This guide, therefore, serves as a framework for the necessary future research, outlining the established methodologies for target identification and validation, and providing a comparative basis for when such data on this compound becomes available.
Identifying the Molecular Targets of this compound
The initial and most critical step in validating the therapeutic potential of a compound like this compound is the identification of its direct binding partners within the proteome. Several powerful techniques are routinely employed for this purpose:
-
Affinity Chromatography coupled with Mass Spectrometry (AC-MS): This classic approach involves immobilizing this compound on a solid support and then passing a cell lysate over it. Proteins that bind to this compound are captured and subsequently identified using mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): This method relies on the principle that the binding of a ligand, such as this compound, can stabilize its target protein against thermal denaturation. Changes in protein stability in the presence of the compound can be monitored to identify binding partners.
-
Photo-affinity Labeling: This technique uses a chemically modified version of this compound that can be activated by light to form a covalent bond with its target protein. This allows for the capture and subsequent identification of the binding partner.
-
Computational Docking and Virtual Screening: In silico methods can predict potential binding interactions between this compound and a library of known protein structures. These predictions can then guide further experimental validation.
Currently, there is a lack of published studies that have utilized these methods to specifically identify the direct protein targets of this compound. The scientific community awaits research that applies these established techniques to elucidate the precise molecular mechanism of this promising compound.
Experimental Protocols for Target Validation
Once potential protein targets are identified, their binding to this compound must be quantitatively validated through independent biophysical and biochemical assays. The following are standard experimental protocols that would be essential in this validation process:
Surface Plasmon Resonance (SPR)
Objective: To measure the real-time binding kinetics and affinity between this compound and a purified target protein.
Methodology:
-
Immobilize the purified target protein on a sensor chip.
-
Flow a series of concentrations of this compound over the sensor surface.
-
Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of this compound binding to the immobilized protein.
-
Analyze the resulting sensorgrams to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋).
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of the binding interaction between this compound and its target protein.
Methodology:
-
Load a solution of the purified target protein into the sample cell of the calorimeter.
-
Titrate a solution of this compound into the sample cell in a series of small injections.
-
Measure the heat released or absorbed during the binding event after each injection.
-
Analyze the resulting titration curve to determine the binding affinity (K₋), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound binds to its target protein within a cellular context.
Methodology:
-
Treat intact cells with either this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of the target protein remaining in the soluble fraction at each temperature using techniques like Western blotting or mass spectrometry.
-
A shift in the melting curve of the target protein in the presence of this compound indicates target engagement.
Comparative Data on this compound and Alternatives
A crucial aspect of drug development is understanding how a lead compound compares to existing or alternative molecules that target the same protein. As the direct targets of this compound are yet to be elucidated, a direct comparison with alternative binders is not currently feasible.
Once a target protein for this compound is identified, the following data would be essential for a comparative analysis:
Table 1: Comparative Binding Affinities (Kᴅ) for Target X
| Compound | Binding Affinity (Kᴅ) | Assay Method | Reference |
| This compound | Data Not Available | ||
| Alternative Binder 1 | Value | SPR / ITC | Citation |
| Alternative Binder 2 | Value | SPR / ITC | Citation |
Table 2: Comparative Cellular Efficacy (EC₅₀) for Target X Activity
| Compound | Cellular Potency (EC₅₀) | Cellular Assay | Reference |
| This compound | Data Not Available | ||
| Alternative Binder 1 | Value | Assay Description | Citation |
| Alternative Binder 2 | Value | Assay Description | Citation |
Signaling Pathways and Experimental Workflows
Visualizing the potential mechanism of action and the experimental processes involved is crucial for clarity and understanding.
Caption: Workflow for identifying potential protein targets of this compound.
Comparative Metabolomics of Cells Treated with Dihydroobovatin: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic effects of Dihydroobovatin on cancer cells. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the affected signaling pathways and experimental workflow.
This compound, a dihydrochalcone compound, has garnered interest in cancer research for its potential as a therapeutic agent. As an inhibitor of Dihydroorotate Dehydrogenase (DHODH), it targets a key enzyme in the de novo pyrimidine synthesis pathway, which is often upregulated in rapidly proliferating cancer cells. Understanding the broader metabolic consequences of this compound treatment is crucial for elucidating its mechanism of action and identifying potential biomarkers of response. This guide summarizes the key metabolic alterations observed in cancer cells following this compound treatment, based on comparative metabolomics studies.
Key Metabolic Perturbations Induced by this compound
Treatment of cancer cells with this compound leads to significant alterations in several key metabolic pathways. These changes are a direct consequence of DHODH inhibition and the subsequent disruption of nucleotide synthesis, as well as downstream effects on central carbon metabolism, amino acid metabolism, and lipid metabolism.
| Metabolic Pathway | Key Affected Metabolites | Observed Change in this compound-Treated Cells | Significance in Cancer Metabolism |
| Pyrimidine Metabolism | Orotate, Dihydroorotate, Uridine Monophosphate (UMP), Cytidine Triphosphate (CTP) | ↓ Orotate, ↓ UMP, ↓ CTP, ↑ Dihydroorotate | Inhibition of pyrimidine synthesis is crucial for DNA and RNA replication in cancer cells.[1] |
| Central Carbon Metabolism | Glucose, Lactate, Citrate, Succinate | ↑ Glucose Uptake, ↑ Lactate Production, ↓ Citrate, ↓ Succinate | Reflects a shift towards glycolysis (Warburg effect) and impaired mitochondrial function. |
| Amino Acid Metabolism | Glutamine, Glutamate, Aspartate, Alanine | ↓ Glutamine, ↓ Glutamate, ↓ Aspartate, ↑ Alanine | Indicates increased glutamine dependence and anaplerotic dysfunction.[2][3] |
| Lipid Metabolism | Fatty Acids, Phospholipids, Cholesterol | ↓ Fatty Acid Synthesis, ↓ Phospholipid Synthesis, ↓ Cholesterol Synthesis | Impacts membrane biogenesis and signaling, crucial for cancer cell proliferation and survival.[4][5][6][7][8] |
Experimental Protocols
The following protocols provide a general framework for conducting a comparative metabolomics study of cells treated with this compound.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Treatment: Treat the cells with this compound at a predetermined concentration (e.g., 10 µM) or a vehicle control (e.g., DMSO) for 24 hours.
Metabolite Extraction
-
Quenching: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Add 1 mL of ice-cold 80% methanol to each well. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Lysis: Vortex the tubes vigorously for 1 minute and incubate on ice for 20 minutes.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube and dry it using a vacuum concentrator.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Reconstitution: Reconstitute the dried metabolite extracts in 100 µL of 50% methanol.
-
Chromatographic Separation: Inject the samples onto a C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size). Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Perform mass spectrometry using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ionization modes. Acquire data in a data-dependent or data-independent acquisition mode.
Data Analysis
-
Peak Picking and Alignment: Process the raw LC-MS data using software such as XCMS or MZmine to detect and align metabolic features.
-
Metabolite Identification: Identify metabolites by matching their accurate mass and fragmentation patterns to metabolomics databases (e.g., METLIN, HMDB).
-
Statistical Analysis: Perform statistical analysis (e.g., t-test, volcano plot, pathway analysis) to identify significantly altered metabolites and metabolic pathways between the this compound-treated and control groups.
Visualizing the Impact of this compound
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow of a comparative metabolomics experiment.
References
- 1. Perturbation of nucleotide metabolism - the driving force of oncogene-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Deregulation of Lipid Metabolism: The Critical Factors in Ovarian Cancer [frontiersin.org]
- 5. Lipid metabolism alteration contributes to and maintains the properties of cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Insights on Lipid Metabolism Alterations in Drug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alterations of Lipid Metabolism in Cancer: Implications in Prognosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid metabolism alteration contributes to and maintains the properties of cancer stem cells [thno.org]
Safety Operating Guide
Navigating the Uncharted: Proper Disposal of Dihydroobovatin in a Research Environment
A comprehensive guide for the safe handling and disposal of Dihydroobovatin, ensuring laboratory safety and regulatory compliance.
For researchers and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for novel or less common compounds like this compound may not be readily available, adherence to established principles of hazardous waste management can ensure a safe and compliant process. This guide provides essential, step-by-step instructions for the proper disposal of this compound, drawing upon general best practices for laboratory chemical waste.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. They can provide specific guidance based on local, state, and federal regulations.
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is essential. This includes, but is not limited to:
| PPE Category | Specific Items |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
This compound Disposal Workflow
The proper disposal of this compound should follow a structured workflow to minimize risk and ensure compliance. This process involves segregation, containment, labeling, and ultimately, transfer to a certified hazardous waste facility.
Step-by-Step Disposal Protocol
1. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.[1][2]
-
Keep solid and liquid waste in separate containers.[2]
-
Solid Waste: This includes contaminated gloves, weighing papers, and other disposable lab supplies.
-
Liquid Waste: This includes any solutions containing this compound. Aqueous and organic solvent waste should be collected separately.[3]
2. Waste Containment:
-
Select a waste container that is compatible with this compound and any solvents used.[3] For solids, a sturdy, sealable bag or container is appropriate. For liquids, use a leak-proof container with a secure screw-top cap.
-
Never use food containers for chemical waste storage.
-
Keep waste containers closed except when adding waste.[3][4]
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Identify the contents, including "this compound" and any other chemicals present in the waste.
-
Include the approximate concentration and volume.
-
Note the date when the waste was first added to the container.
4. Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[1]
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment is in place to capture any potential leaks.[2][4]
-
Store incompatible waste streams separately to prevent accidental mixing.[1][4]
5. Final Disposal:
-
Once the waste container is full, or if it has been in storage for a designated period (consult your EHS for specific time limits), arrange for its collection by your institution's hazardous waste management service.[1][4]
-
Do not dispose of this compound down the drain or in the regular trash.[4]
-
For empty containers that held this compound, they may need to be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[4] After proper rinsing, deface the label and dispose of the container as directed by your EHS.[4]
Logical Relationship of Disposal Decisions
The decision-making process for chemical waste disposal is hierarchical, prioritizing safety and compliance at each step.
By following these general yet critical procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory. Always prioritize the guidance of your local EHS professionals as the primary source of information for waste management.
References
Essential Safety and Handling Precautions for Dihydroobovatin
Disclaimer: A specific Safety Data Sheet (SDS) for Dihydroobovatin could not be located in publicly available resources. The following information is based on general best practices for handling unknown or poorly characterized solid chemicals in a laboratory setting. It is imperative to obtain the official SDS from your supplier before commencing any work with this compound to ensure the highest level of safety. Treat all unknown substances as potentially hazardous.[1]
This guide provides a foundational framework for safety and logistical procedures. Researchers, scientists, and drug development professionals should use this information as a starting point, to be supplemented by the substance-specific SDS.
General Personal Protective Equipment (PPE) for Handling Unknown Solids
When handling a substance with unknown toxicity, it is crucial to use a comprehensive suite of personal protective equipment to minimize exposure.[2][3] The following table outlines the recommended PPE for handling this compound, assuming it is a solid or powdered substance.
| PPE Category | Recommended Equipment | Purpose |
| Eye and Face | Chemical safety goggles and a face shield.[4] | Protects against splashes, dust, and airborne particles that could cause eye irritation or injury. |
| Skin and Body | A lab coat, and for larger quantities or when there is a significant risk of contamination, chemical-resistant coveralls or an apron.[2][4] Closed-toe shoes are mandatory.[1][2][3] | Prevents contact of the chemical with the skin. |
| Hand | Chemically resistant gloves (e.g., nitrile).[2] It is advisable to double-glove. | Protects hands from direct contact with the substance. The choice of glove material should be confirmed against the substance-specific SDS. |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[4] Work should ideally be conducted in a certified chemical fume hood.[2] | Prevents inhalation of airborne particles or potential vapors, which is a primary route of exposure for powdered substances. The specific type of respirator should be chosen based on the potential for aerosolization and the substance's unknown toxicological properties. |
Standard Operating Procedure for Handling this compound
The following procedure outlines a general workflow for handling this compound in a laboratory setting.
-
Preparation :
-
Consult the substance-specific SDS for detailed handling instructions.
-
Ensure that all necessary PPE is available and in good condition.
-
Prepare the work area, preferably within a chemical fume hood, by covering the surface with absorbent, disposable liners.
-
Locate the nearest eyewash station and safety shower before beginning work.[1]
-
-
Handling :
-
Don all required PPE as outlined in the table above.
-
Carefully weigh and handle the solid this compound to minimize the generation of dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) for transfer.
-
Keep containers with this compound closed when not in use.[1]
-
-
Disposal :
-
All disposable materials that have come into contact with this compound (e.g., gloves, liners, weighing paper) should be considered hazardous waste.
-
Place all contaminated waste into a designated, labeled hazardous waste container.
-
Dispose of the waste according to your institution's and local regulations.
-
-
Decontamination :
-
Thoroughly clean the work surface and any reusable equipment after use.
-
Wash hands and any exposed skin thoroughly after completing the work and removing PPE.[3]
-
Emergency Spill Response Plan for this compound
In the event of a spill, a prompt and safe response is crucial to mitigate potential harm.
-
Immediate Actions :
-
Alert all personnel in the immediate vicinity of the spill.
-
If the spill is large or if you are unsure how to proceed, evacuate the area and contact your institution's emergency response team.
-
-
Spill Containment and Cleanup (for small, manageable spills):
-
Ensure you are wearing the appropriate PPE before attempting to clean the spill.
-
If the substance is a powder, carefully cover the spill with a damp paper towel or absorbent material to prevent it from becoming airborne.[5]
-
Gently sweep the contained solid into a dustpan or onto a stiff piece of cardboard.
-
Place the spilled material and all cleanup materials (including contaminated PPE) into a labeled hazardous waste container.
-
-
Decontamination :
-
Wipe the spill area with a damp cloth, followed by a dry one.
-
Dispose of all cleaning materials as hazardous waste.
-
Thoroughly wash your hands and any affected skin.
-
-
Reporting :
-
Report the incident to your laboratory supervisor and your institution's environmental health and safety department.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
